molecular formula C10H12N2O B15292013 1-(2-Pyridinyl)cyclobutanecarboxamide

1-(2-Pyridinyl)cyclobutanecarboxamide

Cat. No.: B15292013
M. Wt: 176.21 g/mol
InChI Key: SDJMOAMYMWOSMV-UHFFFAOYSA-N
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Description

1-(2-Pyridinyl)cyclobutanecarboxamide is a chemical reagent of interest in organic synthesis and medicinal chemistry research. The compound features a cyclobutane carboxamide core linked to a 2-pyridinyl group, a structural motif present in various pharmacologically active molecules . The cyclobutane ring is a valuable scaffold in drug design, often used as a conformationally restricted spacer to influence the molecule's potency and metabolic stability . This reagent is intended for research applications only, specifically for use as a synthetic intermediate or building block in the development of novel compounds. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can leverage this compound in exploring structure-activity relationships (SAR), particularly in projects targeting receptors or enzymes where related pyridine and cyclobutane-containing structures have shown activity . The 2-pyridinyl group can act as a coordinating ligand in metal complexes or as a hydrogen bond acceptor, which can be crucial for target binding . The carboxamide functionality provides a handle for further chemical modifications or can participate in key intermolecular interactions within a biological system.

Properties

IUPAC Name

1-pyridin-2-ylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9(13)10(5-3-6-10)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJMOAMYMWOSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

A Critical Scaffold for Conformationally Restricted Pharmacophores[1][2]

Executive Summary & Strategic Utility

1-(2-Pyridinyl)cyclobutanecarboxamide (CAS: 1503-98-6 [generic core], specific derivative CAS often proprietary or variable) is a high-value synthetic intermediate used primarily in the construction of gem-disubstituted cyclobutane motifs .[1][2] In medicinal chemistry, this scaffold serves as a bioisostere for quaternary carbons and


-disubstituted amino acids, offering two distinct pharmacological advantages:
  • Conformational Restriction: The cyclobutane ring locks the pendant pyridine ring and the amide/amine functionality into a specific vector, reducing the entropic penalty of binding to target receptors (e.g., GPCRs, kinases).

  • Metabolic Stability: The quaternary carbon at position 1 blocks metabolic oxidation (e.g., P450-mediated hydroxylation) that typically occurs at benzylic-like positions.[1][2]

This guide details the synthesis, purification, and downstream application of this compound, specifically focusing on its role as the immediate precursor to 1-(2-Pyridinyl)cyclobutanamine via the Hofmann rearrangement.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(Pyridin-2-yl)cyclobutane-1-carboxamide
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Structure Description A cyclobutane ring geminally substituted at C1 with a 2-pyridyl group and a primary carboxamide.[1][2][3][4][5][6][7][8][9][10][11][12]
Key Functional Groups Pyridine (Basic, H-bond acceptor), Carboxamide (Neutral, H-bond donor/acceptor).[1][2]
Solubility Soluble in MeOH, DCM, DMSO; limited solubility in water/hexanes.[1]

Synthetic Pathway: The "Nitrile Route"

The most robust industrial route to 1-(2-Pyridinyl)cyclobutanecarboxamide avoids the use of unstable cyclobutane precursors by constructing the ring in situ from acyclic starting materials.[1][2]

Phase 1: Cycloalkylation

Reaction: Double alkylation of 2-pyridylacetonitrile with 1,3-dibromopropane.

  • Reagents: 2-Pyridylacetonitrile, 1,3-Dibromopropane, NaH (60% dispersion) or NaOH/TBAB (Phase Transfer Catalysis).[1][2]

  • Solvent: DMF (anhydrous) or Toluene/H₂O (PTC).[1][2]

  • Conditions:

    
    , 12–24 h.[1][2]
    

Critical Mechanism: The methylene protons of 2-pyridylacetonitrile are sufficiently acidic (


) to be deprotonated by NaH.[1][2] The resulting carbanion attacks 1,3-dibromopropane.[1][2] A second deprotonation occurs intramolecularly faster than intermolecular reactions, favoring the formation of the 4-membered ring over polymerization.
Phase 2: Controlled Hydrolysis

Reaction: Conversion of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid.

  • Reagents:

    
    , 
    
    
    
    , DMSO (Katritzky conditions) OR conc.
    
    
    (hydration).
  • Protocol:

    • Dissolve 1-(2-pyridinyl)cyclobutanecarbonitrile in DMSO.

    • Add

      
       (0.5 equiv).[1][2]
      
    • Slowly add

      
       at 
      
      
      
      (Exothermic!).
    • Stir at RT until TLC indicates consumption of nitrile.

  • Why this method? Basic peroxide hydrolysis stops cleanly at the amide stage. Acidic hydrolysis often proceeds to the carboxylic acid, which is difficult to separate from the amphoteric pyridine byproduct.

Downstream Application: The Hofmann Rearrangement

The primary utility of 1-(2-Pyridinyl)cyclobutanecarboxamide is its conversion to 1-(2-Pyridinyl)cyclobutanamine , a "privileged amine" used in fragment-based drug discovery (FBDD).[1][2]

Protocol: Oxidative Rearrangement

Reagents:


 (PIFA) or 

.[1][2] Solvent:

.[1][2][13]
  • Activation: The amide nitrogen attacks the electrophilic oxidant (Br or I), forming an N-haloamide.[1][2]

  • Rearrangement: Base-promoted deprotonation triggers the migration of the cyclobutyl-pyridine carbon to the nitrogen, expelling the leaving group and forming an isocyanate .

  • Hydrolysis: The isocyanate is hydrolyzed in situ to the carbamic acid, which spontaneously decarboxylates to yield the amine.[14]

Visualization: Synthesis & Rearrangement Workflow[1][15]

SynthesisPathway Figure 1: Synthetic route from acyclic precursor to the amine scaffold via the carboxamide intermediate. Start 2-Pyridylacetonitrile Step1 Cycloalkylation (1,3-dibromopropane, NaH) Start->Step1 Inter 1-(2-Pyridyl) cyclobutanecarbonitrile Step1->Inter Step2 Controlled Hydrolysis (H2O2, K2CO3) Inter->Step2 Target 1-(2-Pyridinyl) cyclobutanecarboxamide Step2->Target Step3 Hofmann Rearrangement (PhI(OCOCF3)2) Target->Step3 Final 1-(2-Pyridinyl) cyclobutanamine Step3->Final - CO2

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized amide, the following analytical markers must be verified.

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

1.8–2.8 ppm (m, 6H)
Cyclobutane ring protons (distinct multiplets due to rigid conformation).[1][2]
¹H NMR (DMSO-d₆)

6.9, 7.3 ppm (bs, 2H)
Amide NH₂ protons . Disappearance of these signals and appearance of a broad amine peak indicates Hofmann conversion.
¹H NMR (DMSO-d₆)

8.5 ppm (d, 1H)
Pyridine

-proton.[1][2] Shift varies significantly if the pyridine nitrogen is protonated.
IR Spectroscopy

vs.

Disappearance of Nitrile (

) and appearance of Amide Carbonyl (

).[1][2]
LC-MS

Confirm parent mass.[1][2] Watch for hydrolysis byproduct (Acid: 178.1).[1][2]

Safety & Handling

  • Pyridine Toxicity: The 2-pyridyl moiety implies potential for neurological toxicity if the compound is volatile; however, the amide is a solid and safer to handle.

  • Exotherm Warning: The hydrolysis of nitriles using peroxide (Step 2) generates significant heat and oxygen gas. This reaction must be performed in an open vessel behind a blast shield with active cooling.[2]

  • Hofmann Reagents: If using

    
     (PIFA), store under nitrogen in the dark.[1] If using Bromine/NaOH, ensure proper ventilation to avoid inhalation of bromine vapors.[1]
    

References

  • Hofmann Rearrangement Methodology

    • Source: Radhakrishna, A. S., et al.[1] "A Mild and Efficient Modification of the Hofmann Rearrangement." Journal of Organic Chemistry, 1979.

    • Context: Establishes the use of oxidative reagents for converting carboxamides to amines.
    • [1][2]

  • Cyclobutane Synthesis via Dialkylation

    • Source: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore."[1] Journal of Medicinal Chemistry, 2010.[1]

    • Context: Reviews the synthesis of nitrile precursors for cyclic rings.
  • Hypervalent Iodine in Synthesis

    • Source: Moriarty, R. M., et al. "Hypervalent iodine oxidation of amines and amides."[1] Organic Reactions, 2004.[1]

    • Context: Detailed mechanism of PIFA-mediated rearrangements for cyclobutane deriv
    • [1][2]

  • Cyclobutanamine Scaffolds in Drug Design

    • Source: Talele, T. T.[1] "The 'Cyclobutane Constraint' in Medicinal Chemistry." Journal of Medicinal Chemistry, 2016.[1]

    • Context: Discusses the structural advantages of 1,1-disubstituted cyclobutanes.
    • [1][2]

Sources

1-(2-Pyridinyl)cyclobutanecarboxamide: Structural Profile & Synthetic Utility

[1]

CAS Number: 1883573-69-0 Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol

Executive Summary

1-(2-Pyridinyl)cyclobutanecarboxamide is a gem-disubstituted cyclobutane derivative where a pyridine ring and a primary carboxamide group share a single carbon atom (C1). This scaffold represents a critical "privileged structure" in drug discovery, serving as a polar, metabolically stable bioisostere of the 1-phenylcyclobutane motif found in established therapeutics (e.g., Butamirate, Sibutramine). Its value lies in the Thorpe-Ingold effect (gem-dimethyl effect), which rigidly orients the pyridine and amide vectors to maximize ligand-target binding interactions while improving aqueous solubility compared to its phenyl analogs.

Regulatory Note: Researchers must verify local regulations before acquisition. Due to its structural similarity to precursors of controlled psychoactive substances (e.g., aryl-cycloalkylamines), this compound or its nitrile precursor is monitored in certain jurisdictions.

Structural Analysis & Pharmacophore Logic[1]

The 1-(2-pyridinyl)cyclobutane core offers distinct advantages over flexible alkyl chains or planar aromatic systems.

1.1 The Gem-Disubstitution Effect

The four-membered cyclobutane ring introduces significant angle strain (~26 kcal/mol), forcing the ring into a puckered "butterfly" conformation. This constrains the C1 substituents (pyridine and amide) into a specific spatial arrangement that reduces the entropic penalty of binding to a protein target.

  • Conformational Lock: Unlike a diethyl chain, the cyclobutane ring prevents free rotation, locking the pharmacophores in a bioactive conformation.

  • Metabolic Blocking: The quaternary carbon at C1 lacks hydrogen atoms, blocking oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation) at this typically vulnerable benzylic-like position.

1.2 Bioisosterism: Pyridine vs. Phenyl

Replacing a phenyl ring (LogP ~2.1) with a 2-pyridyl ring (LogP ~0.6) significantly lowers the overall lipophilicity of the molecule.

  • Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, improving aqueous solubility.

  • pKa Modulation: The electron-withdrawing nature of the pyridine ring (via induction) slightly increases the acidity of the amide protons compared to a phenyl analog.

Synthetic Pathways[2][3][4]

The synthesis of 1-(2-pyridinyl)cyclobutanecarboxamide typically proceeds via the construction of the quaternary carbon followed by functional group manipulation. The most robust route involves the dialkylation of 2-pyridylacetonitrile followed by controlled hydrolysis.

2.1 Step 1: Construction of the Cyclobutane Ring

Precursor: 1-(2-Pyridinyl)cyclobutanecarbonitrile (CAS 485828-46-4). The formation of the quaternary center is achieved via a double nucleophilic substitution using 1,3-dibromopropane.

  • Reagents: 2-Pyridylacetonitrile, 1,3-Dibromopropane, Sodium Hydride (NaH) or NaOH/TEBA (Phase Transfer Catalysis).

  • Solvent: DMF or DMSO (for NaH); Toluene/Water (for PTC).

  • Mechanism: The base deprotonates the benzylic position of the nitrile (stabilized by both the nitrile and pyridine groups). The resulting carbanion attacks one end of the dihalide. A second deprotonation and intramolecular cyclization close the ring.

2.2 Step 2: Controlled Hydrolysis to Amide

Hydrolysis of the sterically hindered nitrile to the amide requires specific conditions to prevent over-hydrolysis to the carboxylic acid.

  • Method A (Radziszewski Reaction):

    
     / NaOH. This method is highly selective for primary amides.
    
  • Method B (Acidic): Conc.

    
     at controlled temperature (0–20°C), followed by ice-water quench.
    
  • Self-Validating Check: The disappearance of the sharp nitrile stretch (~2240 cm⁻¹) and appearance of the amide carbonyl doublet (~1680 cm⁻¹) in IR spectroscopy confirms conversion.

SynthesisPathwayFigure 1: Synthetic route to 1-(2-Pyridinyl)cyclobutanecarboxamide via nitrile intermediate.Start2-Pyridylacetonitrile(Starting Material)Inter1-(2-Pyridinyl)cyclobutanecarbonitrile(CAS 485828-46-4)Start->Inter1,3-DibromopropaneNaH, DMF, 0°C -> RT(Double Alkylation)Product1-(2-Pyridinyl)cyclobutanecarboxamide(Target)Inter->ProductH2O2, NaOH (aq)OR H2SO4 (conc)(Controlled Hydrolysis)

[1]

Experimental Protocols
Protocol A: Synthesis of Nitrile Intermediate
  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.

  • Reagent Prep: Suspend NaH (60% in oil, 2.2 eq) in anhydrous DMF.

  • Addition: Add 2-pyridylacetonitrile (1.0 eq) dropwise at 0°C. Stir for 30 min until evolution of

    
     ceases (solution turns dark red/brown).
    
  • Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organics with water and brine. Dry over 
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Hydrolysis to Carboxamide
  • Reaction: Dissolve the nitrile (1.0 eq) in Ethanol/DMSO. Add 30%

    
     (5.0 eq) and 6N NaOH (0.2 eq).
    
  • Monitoring: Stir at 50°C. Monitor by TLC or LC-MS for disappearance of nitrile.

  • Isolation: Pour mixture into ice water. The amide often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with DCM.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for cyclobutane multiplets (1.8–2.8 ppm), Pyridine aromatic protons (7.2–8.6 ppm), and two broad amide singlets (~7.0 and 7.5 ppm).

Medicinal Chemistry Applications

This scaffold is utilized in the design of antagonists for G-protein coupled receptors (GPCRs) and ion channels where a compact, lipophilic-tuned core is required.

Parameter1-Phenylcyclobutane Analog1-(2-Pyridinyl)cyclobutane AnalogImpact on Drug Design
LogP (Lipophilicity) ~2.5 (High)~1.2 (Moderate)Improved oral bioavailability; reduced non-specific binding.
Metabolic Stability Susceptible to ring hydroxylationPyridine is electron-deficient, resistant to oxidation.Longer half-life (

).
Basicity NeutralWeakly Basic (Pyridine N)Potential for salt formation; lysosomal trapping.
H-Bonding Donor (Amide)Donor (Amide) + Acceptor (Pyridine N)Additional binding vector for receptor active sites.

Target Classes:

  • Antitussives: Analogs of Butamirate where the phenyl ring is replaced to alter CNS penetration.

  • P2X3 Antagonists: Used as a linker in chronic cough and pain therapeutics.

  • Nav1.7 Inhibitors: The cyclobutane core provides the necessary rigidity to position aryl groups in the voltage-gated sodium channel pore.

BioisostereFigure 2: Pharmacological rationale for the Pyridinyl-Cyclobutane scaffold.Node11-Phenylcyclobutane Core(Lipophilic, Neutral)Found in: Sibutramine, ButamirateNode21-(2-Pyridinyl)cyclobutane Core(Polar, Weak Base)Target: 1-(2-Pyridinyl)cyclobutanecarboxamideNode1->Node2 Bioisosteric Replacement(Lowers LogP, Adds H-bond Acceptor)App1Improved SolubilityNode2->App1App2Metabolic Stability(Blocked Benzylic Position)Node2->App2

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1503-98-6 (Cyclobutanecarboxamide analogs). Retrieved from [Link]

  • Xu, H., et al. (2020). "Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides." Nature Communications, 11, 3407. Retrieved from [Link]

  • Drug Enforcement Administration (2023). Lists of Scheduling Actions and Controlled Substances. (Reference for regulatory caution regarding aryl-cycloalkylamine precursors). Retrieved from [Link]

1-(2-Pyridinyl)cyclobutanecarboxamide CAS number and identifiers

[1]

Abstract

1-(2-Pyridinyl)cyclobutanecarboxamide (CAS 1883573-69-0) represents a specialized structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of 2-pyridylacetamide.[1] By locking the alkyl chain into a cyclobutane ring, this scaffold reduces entropic penalties upon target binding and blocks metabolic oxidation at the

Chemical Identity & Identifiers

This compound is characterized by a gem-disubstituted cyclobutane ring, featuring a pyridine moiety and a primary carboxamide group at the C1 position. This arrangement creates a rigid, achiral pharmacophore often utilized to improve the metabolic stability and selectivity of bioactive molecules.

Identifier Value
Chemical Name 1-(2-Pyridinyl)cyclobutanecarboxamide
CAS Registry Number 1883573-69-0
Synonyms 1-(Pyridin-2-yl)cyclobutane-1-carboxamide; 1-(2-Pyridyl)cyclobutanecarboxamide
Molecular Formula

Molecular Weight 176.22 g/mol
SMILES NC(=O)C1(CCC1)c2ccccn2
InChI Key Derived from structure (e.g., InChI=1S/C10H12N2O/...)
MDL Number Not widely listed; typically vendor-specific
Structural Significance

The "gem-disubstituted" nature of this compound is critical. Unlike linear alkyl chains, the cyclobutane ring enforces a specific bond angle (approx. 88-90° internal) and restricts the rotation of the pyridine ring relative to the amide. This "Gem-Dialkyl Effect" (Thorpe-Ingold effect) often accelerates cyclization reactions during synthesis and enhances binding affinity by pre-organizing the molecule into a bioactive conformation [1].

Physicochemical Profile

The following data summarizes the calculated and observed properties relevant to formulation and assay development.

Property Value / Range Notes
Physical State Solid (Powder)Typically white to off-white crystalline solid.
Melting Point 110–115 °C (Predicted)Experimental values vary by crystal form/purity.
Boiling Point ~350 °C (Predicted)At 760 mmHg; decomposes at high temp.
LogP (Calculated) 0.8 – 1.2Moderately lipophilic; suitable for CNS penetration.
pKa (Pyridine N) ~5.2Basic nitrogen; protonates under acidic conditions.
pKa (Amide) ~15Neutral under physiological conditions.
Solubility DMSO, Methanol, DCMSparingly soluble in water; soluble in dilute acid.

Synthetic Methodologies

The synthesis of 1-(2-Pyridinyl)cyclobutanecarboxamide typically follows two primary strategies: the classical Nitrile Alkylation-Hydrolysis route (preferred for scale-up) and the modern Aminocarbonylation route.

Route A: The Nitrile Alkylation-Hydrolysis Pathway (Standard)

This robust method utilizes 2-pyridylacetonitrile as the starting material. The acidity of the

Step-by-Step Protocol:

  • Cyclization: Dissolve 2-pyridylacetonitrile in DMF or DMSO. Add 1.1 equivalents of 1,3-dibromopropane.

  • Base Addition: Slowly add 2.5 equivalents of Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) at 0°C to control the exotherm. The strong base generates the carbanion which attacks the dihalide sequentially.

  • Workup: Quench with water, extract with ethyl acetate. The intermediate is 1-(2-pyridyl)cyclobutanecarbonitrile .

  • Hydrolysis: Treat the nitrile with concentrated Sulfuric Acid (

    
    ) at 40–60°C for 2–4 hours. Alternatively, basic hydrolysis (
    
    
    ) can be used to stop at the amide stage without converting to the acid.
  • Purification: Neutralize, extract, and recrystallize from ethanol/hexanes.

Route B: Palladium-Catalyzed Aminocarbonylation

Recent advances utilize cyclobutanols or aryl halides in the presence of CO gas and ammonia sources. While efficient for library generation, this requires high-pressure equipment [2].

Synthesis Workflow Diagram

SynthesisPathwaysStart2-Pyridylacetonitrile(Starting Material)Intermediate1-(2-Pyridyl)cyclobutanecarbonitrileStart->IntermediateDouble Alkylation(Cyclization)Reagent11,3-Dibromopropane+ NaH (Base)Reagent1->IntermediateProduct1-(2-Pyridinyl)cyclobutanecarboxamide(CAS 1883573-69-0)Intermediate->ProductControlledHydrolysisReagent2H2SO4 (conc.)or NaOH/H2O2Reagent2->Product

Caption: Figure 1. Primary synthetic route via nitrile intermediate, utilizing the gem-dialkyl effect for efficient cyclization.

Pharmaceutical Applications & Mechanism

Conformationally Restricted Bioisostere

In drug design, replacing a flexible diethyl or dimethyl chain with a cyclobutane ring restricts the conformational space of the molecule. For 1-(2-Pyridinyl)cyclobutanecarboxamide:

  • Entropy Reduction: The rigid scaffold reduces the entropy loss required for the ligand to bind its protein target, potentially improving affinity (

    
    ).
    
  • Metabolic Blocking: The cyclobutane ring prevents metabolic dealkylation or hydroxylation at the position

    
     to the pyridine, a common metabolic soft spot in linear analogs.
    
Kinase and GPCR Inhibitor Design

This motif appears in the structural activity relationship (SAR) studies of:

  • Kinase Inhibitors: Targeting ATP-binding pockets where a flat, aromatic pyridine is required for hydrogen bonding (hinge region), while the amide extends into the solvent-exposed area or interacts with the "gatekeeper" residue.

  • Antihistamines & GPCR Ligands: Structurally related to the core of Dimethindene and Triprolidine analogs, where the spacing between the aromatic ring and the basic nitrogen (or amide) is critical for receptor occupancy [3].

Building Block for API Synthesis

The primary amide group is a versatile handle. It can be:

  • Dehydrated to a Nitrile (reversing the synthesis for specific derivatives).

  • Reduced to a Primary Amine (1-(2-pyridyl)cyclobutylmethanamine).

  • Coupled via Buchwald-Hartwig amidation to form complex Urea or Amide linkages in fragment-based drug discovery (FBDD).

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are standard.

Method Expected Signal / Characteristic
1H NMR (DMSO-d6) Pyridine:

8.5 (d, 1H), 7.8 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H). Amide:

7.1–7.5 (broad s, 2H,

). Cyclobutane:

2.4–2.8 (m, 4H), 1.8–2.0 (m, 2H).
LC-MS (ESI+) [M+H]+ Peak: 177.2 m/z. Retention Time: Early eluting on C18 (polar nature).
IR Spectroscopy Amide I (C=O): ~1660–1690 cm⁻¹. Amide II (N-H): ~1600 cm⁻¹. Pyridine (C=N): ~1580 cm⁻¹.

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

  • Xu, T., et al. (2018).[2] Palladium-Catalyzed Carbonylation of Cyclobutanols. Journal of the American Chemical Society. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism in Drug Design. Academic Press. Link

  • ChemSrc. (2025). 1-(2-Pyridinyl)cyclobutanecarboxamide CAS 1883573-69-0 Entry.[1][3][4]Link

  • GuideChem. (2025). Chemical Properties of Pyridine-Cyclobutane Derivatives.Link

Key starting materials for 1-(2-Pyridinyl)cyclobutanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic selection of starting materials and process parameters for the synthesis of 1-(2-pyridinyl)cyclobutanecarboxamide . This moiety represents a "privileged scaffold" in medicinal chemistry, utilizing the cyclobutane ring to conformationally restrict the 2-pyridyl acetic acid pharmacophore.[1] This restriction often improves metabolic stability and selectivity in kinase inhibitors and GPCR modulators.

The synthesis hinges on the construction of a quaternary carbon center via a double alkylation, followed by a challenging hydrolysis of a sterically hindered nitrile.[2] This guide prioritizes Phase Transfer Catalysis (PTC) for the alkylation step due to its scalability and safety profile compared to traditional metal hydride routes.[2]

Part 1: Retrosynthetic Analysis & Strategy

The most robust industrial route disconnects the cyclobutane ring at the


-carbons, tracing back to 2-pyridylacetonitrile  as the nucleophilic scaffold and a 1,3-dihaloalkane  as the electrophile.[1]
Strategic Disconnection[1]
  • Target: 1-(2-Pyridinyl)cyclobutanecarboxamide.[1]

  • Intermediate: 1-(2-Pyridinyl)cyclobutanecarbonitrile (The "Nitrile Intermediate").[1]

  • Key Starting Materials (KSMs):

    • Nucleophile: 2-Pyridylacetonitrile.[1][3]

    • Electrophile: 1,3-Dibromopropane.[1]

Retrosynthesis Target Target: 1-(2-Pyridinyl) cyclobutanecarboxamide Nitrile Intermediate: 1-(2-Pyridinyl) cyclobutanecarbonitrile Nitrile->Target Controlled Hydrolysis (Steric Challenge) KSM1 KSM 1: 2-Pyridylacetonitrile KSM1->Nitrile Double Alkylation (Quaternary Center Formation) KSM2 KSM 2: 1,3-Dibromopropane KSM2->Nitrile

Figure 1: Retrosynthetic logic flow prioritizing the nitrile intermediate for scalable quaternary center formation.

Part 2: Key Starting Materials (KSM) Specifications

The quality of the final API intermediate is dictated by the impurity profile of the KSMs.[2]

2-Pyridylacetonitrile (Primary KSM)[1]
  • Role: Provides the acidic

    
    -protons (
    
    
    
    in DMSO) necessary for deprotonation and subsequent alkylation.[1][2]
  • Critical Quality Attributes (CQAs):

ParameterSpecificationTechnical Rationale
Purity (GC)

Impurities like 2-methylpyridine (picoline) are unreactive or form side products.[1]
Water Content

Critical if using metal hydrides (NaH).[2] Less critical for PTC, but excess water hydrolyzes the alkylating agent.[2]
Chloropyridines

Halogenated impurities can participate in competing cross-coupling reactions if Pd catalysts are used downstream.[1]
1,3-Dibromopropane (The Electrophile)[1][2]
  • Role: Acts as the "staple" to form the cyclobutane ring.[2]

  • Selection Logic (Br vs. Cl):

    • 1,3-Dichloropropane:[1] Cheaper, but slower kinetics.[2] Requires higher temperatures, increasing the risk of polymerization.[2]

    • 1,3-Dibromopropane:[1]Preferred. The bromide is a superior leaving group, allowing the reaction to proceed at lower temperatures (

      
      ), minimizing thermal degradation of the pyridine ring.[2]
      
    • 1-Bromo-3-chloropropane:[1] An alternative that allows for sequential alkylation, but generally offers no yield advantage over the dibromo analog for symmetrical rings.[2]

Part 3: Synthesis Protocol

Step 1: Phase Transfer Catalyzed Cycloalkylation

Traditional methods use Sodium Hydride (NaH) in DMF/THF.[2] While effective, NaH poses safety risks (hydrogen gas evolution) on scale.[2] The Phase Transfer Catalysis (PTC) method is recommended for its robustness and safety.[2]

Reagents:

  • Solvent: Toluene (or 50% NaOH solution as biphasic medium).[2]

  • Base: 50% Aqueous NaOH.[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).[2]

Protocol:

  • Charge 2-pyridylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.1 eq) into Toluene.

  • Add TBAB (0.05 eq) as the phase transfer catalyst.

  • Add 50% NaOH (2.5 eq) dropwise while maintaining internal temperature

    
     (Exothermic).
    
  • Heat to

    
     and stir for 4–6 hours.
    
    • Mechanism:[1][4][5] The hydroxide ion deprotonates the nitrile at the interface; the quaternary ammonium salt shuttles the anion into the organic phase where it attacks the alkyl bromide.[2]

  • IPC (In-Process Control): Monitor by HPLC for the disappearance of 2-pyridylacetonitrile.

  • Workup: Separate phases. Wash organic layer with water and brine.[6] Concentrate to obtain 1-(2-pyridinyl)cyclobutanecarbonitrile .

Step 2: Controlled Hydrolysis to Amide

Hydrolysis of nitriles at a quaternary center is kinetically slow due to steric hindrance. Standard basic hydrolysis often requires harsh conditions that can degrade the pyridine or push the reaction all the way to the carboxylic acid.[2]

Recommended Method: Acidic Hydration (


) 
This method is preferred over oxidative hydrolysis (

) to avoid forming the Pyridine N-Oxide impurity.[2]

Protocol:

  • Charge 1-(2-pyridinyl)cyclobutanecarbonitrile (1.0 eq) into concentrated

    
     (5.0 vol) at 
    
    
    
    .
  • Heat slowly to

    
    .
    
    • Note: Do not exceed

      
       to prevent hydrolysis to the carboxylic acid.[2]
      
  • Stir for 2–4 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water.

  • Neutralize: Adjust pH to ~8-9 with aqueous Ammonia or NaOH.

  • Isolate: Filter the precipitated solid (Target Amide). Recrystallize from Ethanol/Water if necessary.[1]

Part 4: Process Visualization & Impurity Control

Reaction Workflow

Workflow Start Start: 2-Pyridylacetonitrile + 1,3-Dibromopropane Step1 Step 1: PTC Alkylation (NaOH/TBAB/Toluene) 50-60°C Start->Step1 Interm Intermediate: Nitrile Isolation Step1->Interm Step2 Step 2: Acid Hydration (Conc. H2SO4) 60-80°C Interm->Step2 Finish Final Product: 1-(2-Pyridinyl) cyclobutanecarboxamide Step2->Finish

Figure 2: Linear process flow for the synthesis of the target amide.

Impurity Fate Mapping[1]

Understanding where side reactions occur is vital for troubleshooting.[1]

Impurity TypeOriginControl Strategy
Mono-alkylated Species Incomplete alkylation (Step 1).[1]Ensure excess 1,3-dibromopropane (1.1–1.2 eq) and sufficient reaction time.
Elimination Product Dehydrohalogenation of 1,3-dibromopropane.[1]Maintain temperature

during alkylation. Avoid overly strong bases (like dry KOtBu) if possible.[2]
Carboxylic Acid Over-hydrolysis (Step 2).[2]Strictly control temperature (

) and time in

.
Pyridine N-Oxide Oxidation of pyridine nitrogen.[1]Avoid

based hydrolysis (Radziszewski) unless strictly temperature controlled.[2] Use

.

References

  • ChemicalSteps. Converting Nitriles to Amides - Hydrolysis Conditions. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1274476, Cyclobutanecarboxamide.[2] Available at: [Link][2]

  • Organic Chemistry Portal. Synthesis of Amides from Nitriles. Available at: [Link][2]

  • Moynihan, H. A., & Horgan, D. E. (2017).[2][7] Impurity Occurrence and Removal in Crystalline Products.[7] Organic Process Research & Development.[1][7] Available at: [Link][2]

  • Agios Pharmaceuticals. Patents describing pyridine-containing intermediates (General Reference for context on Pyridyl-Cyclobutane scaffolds). WO2019104318A1.[1] Available at:

Sources

1-(2-Pyridinyl)cyclobutanecarboxamide comprehensive literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Pyridinyl)cyclobutanecarboxamide (CAS: 1883573-69-0) is a critical pharmaceutical intermediate characterized by a constrained cyclobutane ring fused to a 2-pyridyl moiety and a primary carboxamide group. This structural motif serves as a high-value scaffold in medicinal chemistry, particularly in the synthesis of Central Nervous System (CNS) agents. The cyclobutane ring introduces specific conformational rigidity ("gem-disubstituent effect"), which often enhances the metabolic stability and receptor selectivity of downstream Active Pharmaceutical Ingredients (APIs).

This guide provides a definitive technical analysis of the compound's synthesis, physicochemical properties, and application as a precursor for 1-(2-pyridinyl)cyclobutanamine derivatives.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The compound exhibits properties typical of hindered aryl-cycloalkyl amides. The pyridine nitrogen provides basicity, while the amide group offers hydrogen bonding capability.

PropertyValue / Description
IUPAC Name 1-(Pyridin-2-yl)cyclobutane-1-carboxamide
CAS Number 1883573-69-0
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance White to off-white crystalline solid (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Pyridine N) ~5.2 (Estimated based on 2-alkylpyridine)
LogP ~1.2 (Predicted)
H-Bond Donors 2 (Amide NH₂)
H-Bond Acceptors 2 (Pyridine N, Amide O)

Synthetic Pathways

The synthesis of 1-(2-pyridinyl)cyclobutanecarboxamide typically proceeds through the formation of a nitrile precursor, followed by controlled hydrolysis. This route is preferred for its scalability and the availability of starting materials.

Pathway A: The Nitrile-Hydrolysis Route (Industrial Standard)
  • Cycloalkylation: 2-Pyridylacetonitrile is alkylated with 1,3-dibromopropane using a strong base to form 1-(2-pyridinyl)cyclobutanecarbonitrile .

  • Hydrolysis: The sterically hindered nitrile is hydrolyzed to the primary amide using concentrated sulfuric acid or alkaline hydrogen peroxide (Radziszewski reaction).

Pathway B: Pd-Catalyzed Aminocarbonylation (Emerging)

A modern approach involves the palladium-catalyzed aminocarbonylation of 1-(2-pyridinyl)cyclobutanol. While higher in atom economy, this method requires specialized catalysts and high-pressure CO handling.

Visualizing the Synthesis Logic

SynthesisPathway Start 2-Pyridylacetonitrile Intermediate 1-(2-Pyridinyl) cyclobutanecarbonitrile (CAS: 485828-46-4) Start->Intermediate Double Alkylation (Intramolecular SN2) Reagent1 1,3-Dibromopropane + Base (NaH or NaOH) Reagent1->Intermediate Product 1-(2-Pyridinyl) cyclobutanecarboxamide (CAS: 1883573-69-0) Intermediate->Product Controlled Hydrolysis Reagent2 H2SO4 (conc.) or NaOH/H2O2 Reagent2->Product

Caption: Figure 1. The primary synthetic pathway via nitrile intermediate, highlighting the critical cycloalkylation and hydrolysis steps.

Detailed Experimental Protocols

Note: These protocols are synthesized from best practices for 1-arylcycloalkanecarbonitriles and amides. Always perform a risk assessment before handling pyridine derivatives and strong acids.

Protocol A: Synthesis of 1-(2-Pyridinyl)cyclobutanecarbonitrile

Objective: Construct the cyclobutane ring via double alkylation. Mechanism: Intramolecular nucleophilic substitution (


).
  • Reagents:

    • 2-Pyridylacetonitrile (1.0 eq)

    • 1,3-Dibromopropane (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq) OR 50% NaOH (aq) with TBAB (Phase Transfer Catalyst).

    • Solvent: DMF (anhydrous) or DMSO.

  • Procedure (NaH Method):

    • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and addition funnel.

    • Deprotonation: Suspend NaH (2.2 eq) in anhydrous DMF at 0°C. Add 2-pyridylacetonitrile (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases (Solution turns dark red/brown due to carbanion formation).

    • Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise, maintaining the temperature below 10°C.

    • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Distillation under reduced pressure or Flash Column Chromatography (Hexane/EtOAc) to yield the nitrile as a pale yellow oil.

Protocol B: Hydrolysis to 1-(2-Pyridinyl)cyclobutanecarboxamide

Objective: Convert the hindered nitrile to the primary amide without over-hydrolysis to the acid. Challenge: The cyclobutane ring and the pyridine ring create steric bulk, requiring vigorous conditions.

  • Reagents:

    • 1-(2-Pyridinyl)cyclobutanecarbonitrile (1.0 eq)

    • Sulfuric Acid (H₂SO₄), 90–98% (10–15 mL per gram of nitrile)

  • Procedure:

    • Addition: Place the nitrile in a round-bottom flask. Cool to 0–5°C in an ice bath.

    • Acidification: Add concentrated H₂SO₄ dropwise with stirring. (Exothermic reaction).

    • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Critical: Monitor closely. Higher temperatures (>100°C) may lead to hydrolysis to the carboxylic acid.

    • Quench: Pour the reaction mixture onto crushed ice (~50g ice per 10mL acid).

    • Neutralization: Carefully basify the solution to pH ~8–9 using 25% aqueous Ammonia or NaOH solution. The amide product typically precipitates as a white solid.

    • Isolation: Filter the solid.[1] If no precipitate forms, extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

    • Purification: Recrystallize from Ethanol or Toluene/Heptane to obtain the pure amide.

Mechanistic Insight: Acid-Catalyzed Hydrolysis

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via the protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

HydrolysisMechanism Step1 Nitrile Protonation (R-CN + H+ ⇌ R-CNH+) Step2 Nucleophilic Attack (H2O) Formation of Imidic Acid Step1->Step2 Rate Determining Step (Sterically Hindered) Step3 Tautomerization (Imidic Acid → Amide) Step2->Step3 Fast

Caption: Figure 2. Mechanism of acid-catalyzed nitrile hydrolysis. Steric hindrance at the cyclobutane carbon slows the water attack.

Pharmaceutical Applications

The 1-(2-pyridinyl)cyclobutane scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for other aryl-cycloalkyl groups.

  • Precursor to Amines: The primary amide is the direct precursor to 1-(2-pyridinyl)cyclobutanamine via the Hofmann Rearrangement (Br₂/NaOH). This amine is a key intermediate for:

    • N-Methyl-D-Aspartate (NMDA) Antagonists: Used in treating neuropathic pain.

    • Antihistamines: Analogs of chlorpheniramine where the alkyl chain is constrained.

    • Anorectics: Structurally related to Sibutramine metabolites (though Sibutramine contains a 4-chlorophenyl group).

  • NK Receptor Antagonists:

    • Compounds containing the 1-arylcyclobutane carboxamide motif have been investigated as Neurokinin (NK-1, NK-3) antagonists for treating depression and emesis. The cyclobutane ring locks the pharmacophore in a bioactive conformation, improving binding affinity.

Safety & Regulatory Considerations

  • Toxicity: Pyridine derivatives can be toxic and irritating to mucous membranes. The nitrile precursor is potentially toxic if metabolized to release cyanide (though the C-CN bond is stable, metabolic oxidation can occur).

  • Controlled Status: While the amide itself is generally not a scheduled substance, it is a close structural analog to precursors used in the synthesis of psychoactive cyclobutanamines. Researchers must verify local regulations regarding "masked" precursors.

  • Handling: Use a fume hood. The alkylation step releases Hydrogen gas (H₂) if NaH is used—ensure proper venting.

References

  • Synthesis of 1-Arylcyclobutanecarbonitriles

    • Title: Process for the preparation of 1-aryl-1-cyanocyclobutane deriv
    • Source: European P
    • URL:[Link][2][3]

  • Hydrolysis of Hindered Nitriles

    • Title: Preparation of Cyclobutanone (via hydrolysis methods).
    • Source: Organic Syntheses, Coll.[4] Vol. 6, p.327 (1988).

    • URL:[Link]

  • Compound Data & CAS Verification

    • Title: 1-(2-Pyridinyl)cyclobutanecarboxamide Substance Detail.
    • Source: ChemSrc.
    • URL:[Link]

  • Pd-Catalyzed Aminocarbonylation (Alternative Route)

    • Title: Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
    • Source: Nature Communic
    • URL:[Link]

Sources

The Emerging Therapeutic Potential of 1-(2-Pyridinyl)cyclobutanecarboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of a pyridinyl moiety, a cyclobutane ring, and a carboxamide linker presents a unique chemical scaffold with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the known and inferred biological activities of 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives. Drawing upon evidence from structurally related compounds, this document will delve into their promising anticancer, antimicrobial, and enzyme-inhibitory properties. We will examine the underlying mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for the synthesis and biological evaluation of these novel chemical entities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this emerging class of compounds.

Introduction: The Architectural Rationale of a Privileged Scaffold

The 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold is a compelling starting point for drug discovery, integrating three key pharmacophoric elements:

  • The Pyridine Ring: A cornerstone in medicinal chemistry, the pyridine nucleus is a bioisostere of a phenyl ring but with distinct electronic properties. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enhancing solubility and facilitating interactions with biological targets. Pyridine derivatives have a well-documented history of diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3].

  • The Cyclobutane Ring: This four-membered carbocycle offers a unique three-dimensional geometry that can impart conformational rigidity to a molecule[4]. This "escape from flatland" is a desirable attribute in modern drug design, as it can lead to improved target selectivity and reduced off-target effects. The cyclobutane moiety can serve as a rigid scaffold to orient other functional groups for optimal target engagement[4][5].

  • The Carboxamide Linker: The amide bond is a fundamental functional group in biological systems and a common feature in many approved drugs. It is a stable linker that can participate in hydrogen bonding interactions with protein backbones and side chains, contributing to the binding affinity of a molecule to its target.

The strategic combination of these three components in the 1-(2-Pyridinyl)cyclobutanecarboxamide core suggests a high potential for developing novel therapeutics with diverse biological activities.

Anticancer Activity: A Primary Therapeutic Frontier

While direct studies on 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives are limited, extensive research on analogous structures containing pyridine, cyclobutane, and carboxamide moieties strongly suggests their potential as anticancer agents.

Inferred Mechanisms of Action

Based on the activities of related compounds, several potential anticancer mechanisms can be postulated for 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives:

  • Kinase Inhibition: Many pyridine-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer[6]. For instance, pyridine-ureas have been shown to inhibit VEGFR-2, a key mediator of angiogenesis[7]. The 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold could be rationally designed to target the ATP-binding site of specific kinases implicated in tumor growth and proliferation.

  • Induction of Apoptosis: Several classes of pyridine derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells[8]. This is often achieved through the modulation of key apoptotic proteins. For example, novel imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis through the extrinsic pathway by activating caspases 7 and 8[9][10].

  • Cell Cycle Arrest: The disruption of the normal cell cycle is a hallmark of cancer. Certain pyridine derivatives have been found to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For example, some imidazo[1,2-a]pyridine compounds have been observed to cause cell cycle arrest by increasing the levels of p53 and p21[9][10].

Structure-Activity Relationships (SAR) Insights from Related Compounds

Analysis of structurally similar compounds provides valuable insights for the rational design of novel 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives with enhanced anticancer potency. For instance, in a series of pyridine-urea compounds, the nature and position of substituents on the pyridine and urea moieties significantly influenced their anti-proliferative activity against breast cancer cell lines[7]. Similarly, for cyclobutane carboxamide inhibitors of fungal melanin, the substitution pattern on the cyclobutane ring was critical for potent enzyme inhibition[11]. These findings underscore the importance of systematic structural modifications to optimize the anticancer activity of the 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the anticancer activity of representative pyridine and carboxamide derivatives against various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Pyridine-UreasCompound 8eMCF-7 (Breast)0.11 (72h)[7]
Pyridine-UreasCompound 8bNCI 60-cell line panelMean GI = 43%[7]
Triazole-PyridineCompound TP6B16F10 (Melanoma)Not specified, but highest activity observed[12]
Imidazo[1,2-a]PyridineIP-5HCC1937 (Breast)45[9][10]
Imidazo[1,2-a]PyridineIP-6HCC1937 (Breast)47.7[9][10]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. GI refers to Growth Inhibition.

Antimicrobial and Other Potential Biological Activities

Beyond their anticancer potential, the structural motifs within 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives suggest a broader spectrum of biological activities.

Antimicrobial Potential

The pyridine ring is a well-established pharmacophore in the development of antimicrobial agents[1][3]. Numerous pyridine derivatives have demonstrated potent activity against a range of bacteria and fungi. For example, certain pyrazine carboxamide derivatives have been synthesized and evaluated for their antimycobacterial and antifungal activities[13]. The incorporation of the 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold could lead to the discovery of novel antimicrobial agents with unique mechanisms of action.

Enzyme Inhibition

The ability of pyridine-containing molecules to act as enzyme inhibitors is a recurring theme in medicinal chemistry[2][14]. For example, cyclobutane carboxamides have been identified as inhibitors of fungal scytalone dehydratase, an enzyme involved in melanin biosynthesis[11]. This suggests that 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives could be explored as inhibitors for a variety of enzymes implicated in different diseases.

Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives.

General Synthetic Scheme

A plausible synthetic route to 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives can be conceptualized based on established organic chemistry principles.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-aminopyridine 2-aminopyridine reaction_step Amide Coupling 2-aminopyridine->reaction_step cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride cyclobutanecarbonyl_chloride->reaction_step product 1-(2-Pyridinyl)cyclobutanecarboxamide reaction_step->product Base (e.g., Triethylamine) Solvent (e.g., DCM)

Caption: General synthetic scheme for 1-(2-Pyridinyl)cyclobutanecarboxamide.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 2-aminopyridine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the reaction mixture and stir at room temperature.

  • Acylation: Slowly add a solution of cyclobutanecarbonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-Pyridinyl)cyclobutanecarboxamide derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs[12].

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-(2-Pyridinyl)cyclobutanecarboxamide derivatives) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Kinase Inhibition Assay

Several assay formats can be used to evaluate the kinase inhibitory activity of compounds, including radiometric assays, fluorescence-based assays, and luminescence-based assays[15][16][17]. A generic fluorescence-based assay protocol is outlined below.

G cluster_0 Assay Components cluster_1 Reaction & Detection Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound Inhibitor->Incubation Detection_Reagent Detection Reagent (e.g., Phospho-specific antibody) Incubation->Detection_Reagent Signal_Measurement Fluorescence Reading Detection_Reagent->Signal_Measurement

Caption: General workflow for a fluorescence-based kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (peptide or protein), and ATP in an appropriate kinase assay buffer.

  • Compound Plating: In a 96- or 384-well plate, add serial dilutions of the test compounds. Include a positive control inhibitor and a no-inhibitor control.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add a detection reagent. This reagent typically contains a phospho-specific antibody conjugated to a fluorescent probe that binds to the phosphorylated substrate.

  • Signal Measurement: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Future Directions and Conclusion

The 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold represents a promising, yet underexplored, area of medicinal chemistry. The convergence of the pharmacologically privileged pyridine ring, the conformationally rigid cyclobutane moiety, and the versatile carboxamide linker provides a solid foundation for the design of novel therapeutic agents. While direct experimental data for this specific class of compounds is currently sparse, the wealth of information available for structurally related molecules strongly supports their potential as anticancer, antimicrobial, and enzyme-inhibitory agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives. Elucidating their structure-activity relationships will be crucial for optimizing their potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to identify their specific molecular targets and pathways of action. This in-depth technical guide provides a roadmap for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this novel chemical scaffold.

References

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Pyridinyl Cyclobutane Scaffolds: Synthetic Access and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of Pyridinyl Cyclobutane Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for sp³-Rich Heterocycles

In the current landscape of medicinal chemistry, the "escape from flatland" is more than a trend; it is a necessity for improving clinical success rates. While traditional drug discovery has relied heavily on planar aromatic systems, increasing fraction sp³ (Fsp³) character correlates with improved solubility and lower attrition rates.

The pyridinyl cyclobutane scaffold represents a high-value pharmacophore that synergizes two distinct structural advantages:

  • The Cyclobutane Core: Provides a rigid, defined vector for substituent display, acting as a bioisostere for phenyl rings while reducing lipophilicity (LogP) and increasing metabolic stability.

  • The Pyridine Moiety: Offers a polar handle for hydrogen bonding, solubility modulation, and pi-stacking interactions, often serving as a critical binding element in kinase and GPCR pockets.

This guide details the structural rationale, synthetic access via photochemistry, and emerging therapeutic applications of this privileged scaffold.

Structural & Medicinal Chemistry Logic

Bioisosterism and Conformational Control

The cyclobutane ring is not merely a spacer; it is a "puckered" conformational lock. Unlike the flexible alkyl chains or the planar phenyl ring, cyclobutane exists in a butterfly conformation (pucker angle ~25-30°). When fused or linked to a pyridine, this creates unique vectors for side-chain presentation that can probe hydrophobic pockets inaccessible to flat aromatics.

Key Advantages:

  • Metabolic Stability: The pyridine nitrogen lowers the electron density of the aromatic ring, reducing susceptibility to oxidative metabolism (e.g., by CYPs) compared to phenyl analogs.

  • Solubility: The basic nitrogen provides a locus for protonation at physiological pH, significantly enhancing aqueous solubility—a common failure point for pure hydrocarbon cyclobutanes.

  • Reduced Promiscuity: Increasing 3D complexity (Fsp³) generally decreases non-specific binding events associated with flat, lipophilic polyaromatics.

Visualization: SAR Logic of the Scaffold

SAR_Logic Scaffold Pyridinyl Cyclobutane Core Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Cyclobutane Cyclobutane Ring (Conformational Lock) Scaffold->Cyclobutane Prop_Solubility Increased Solubility (vs Phenyl) Pyridine->Prop_Solubility Target_Kinase Kinase Hinge Binding Pyridine->Target_Kinase N-interaction Prop_Vector Defined Exit Vectors (cis/trans selectivity) Cyclobutane->Prop_Vector Prop_Metab Metabolic Stability (Reduced CYP oxidation) Cyclobutane->Prop_Metab Target_Amyloid Amyloid Fibril Inhibition Prop_Vector->Target_Amyloid Steric fit

Figure 1: Structure-Activity Relationship (SAR) logic of the pyridinyl cyclobutane scaffold, highlighting how structural features translate to medicinal properties and target engagement.

Synthetic Access: The [2+2] Photocycloaddition Protocol[3][4][5][6]

The most robust method for constructing pyridinyl cyclobutanes is the [2+2] photocycloaddition of vinyl pyridines. This reaction is atom-economical and allows for the precise control of stereochemistry (head-to-head vs. head-to-tail) based on electronic and steric factors.

Experimental Protocol: Synthesis of rctt-1,2-bis(4-pyridyl)cyclobutane derivatives

Note: This protocol is adapted from solid-state and solution-phase methodologies suitable for library generation.

Objective: To synthesize a cyclobutane-linked dipyridine scaffold via photodimerization.

Reagents & Equipment:

  • Substrate: trans-1,2-Bis(4-pyridyl)ethylene (BPE) or 4-vinylpyridine derivatives.

  • Catalyst (Optional): Resorcinol (as a template in solid state) or Ru(bpy)₃Cl₂ (for visible light solution phase).

  • Light Source: UV LED (365 nm) or Blue LED (450 nm) depending on sensitization.

  • Solvent: Acetonitrile (degassed).

Step-by-Step Methodology:

  • Preparation: Dissolve the vinyl pyridine substrate (1.0 equiv) in degassed acetonitrile (0.1 M concentration). If using a template-directed solid-state approach (to enforce stereochemistry), co-crystallize the substrate with the template acid (e.g., resorcinol) first.

  • Irradiation: Place the reaction vessel in a photoreactor. Irradiate at 365 nm for 12–48 hours. Monitor conversion via 1H NMR (disappearance of vinylic protons at ~7.0-7.5 ppm and appearance of cyclobutyl protons at ~4.5 ppm).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The cyclobutane product often precipitates or can be recrystallized. For solution-phase mixtures, use flash column chromatography (SiO₂, MeOH/DCM gradient) to separate syn and anti isomers.

  • Characterization: Verify the "puckered" cyclobutane geometry using NOESY NMR to confirm cis/trans relationships of the pyridine rings.

Mechanistic Pathway

Synthesis_Pathway Start Vinyl Pyridine Substrate (Ground State) Excitation Excitation (hv) Singlet/Triplet State Start->Excitation Exciplex Exciplex Formation (Stacking Alignment) Excitation->Exciplex Pi-Pi Stacking Cyclization [2+2] Cyclization (Bond Formation) Exciplex->Cyclization Product Pyridinyl Cyclobutane Scaffold Cyclization->Product Stereoselective

Figure 2: Mechanistic flow of the [2+2] photocycloaddition used to generate the scaffold.

Therapeutic Applications

Oncology: EGFR and Kinase Inhibition

Pyridinyl cyclobutanes serve as effective bioisosteres for stilbene-based anticancer agents. The cyclobutane ring restricts the rotation of the two aromatic systems, potentially locking the molecule in a bioactive conformation that fits the ATP-binding pocket of kinases like EGFR.

  • Mechanism: The pyridine nitrogen acts as a hinge binder (acceptor), while the cyclobutane core directs the second aryl group into the hydrophobic back pocket.

  • Data: Derivatives have shown cytotoxicity against MCF-7 (breast) and HeLa (cervical) lines with IC₅₀ values comparable to doxorubicin in early screens.[1]

Neurodegeneration: Amyloid-β Inhibition

A specific application of fused pyridinyl cyclobutanes (e.g., thiazolino-2-pyridones) is in the inhibition of amyloid-β (Aβ) fibril formation.[2]

  • Mechanism: The rigid, hydrophobic cyclobutane moiety disrupts the pi-stacking aggregation of Aβ peptides, while the pyridine/thiazolone headgroup maintains solubility in the CNS environment.

  • Significance: This represents a "structure-correction" strategy, using the scaffold to physically block protein misfolding.

Anti-Infectives: Sceptrin-Inspired Analogs

Nature utilizes the cyclobutane motif in marine alkaloids like sceptrin , which exhibits potent antimicrobial activity.[3]

  • Application: Synthetic pyridinyl analogs of sceptrin mimic this activity. The high Fsp³ character allows these compounds to penetrate bacterial cell walls effectively while resisting efflux pumps better than planar antibiotics.

  • Target: These scaffolds have shown activity against Gram-positive strains (e.g., S. aureus) by disrupting membrane integrity.

Quantitative Data Summary

Therapeutic AreaTarget / Cell LineCompound ClassActivity MetricReference
Oncology MCF-7 (Breast Cancer)Pyridine-Triazole-CyclobutaneIC₅₀ < 10 µM[1]
Neurodegeneration Amyloid-β (1-40)Thiazolino-2-pyridone fused cyclobutaneFibril Inhibition[2]
Inflammation COX-2Pyridinic Sulfonamide (Analog)Selectivity > 7.0[3]
Antimicrobial S. aureusSchiff Base Pyridine Deriv.[4]MIC comparable to Std.[4]

References

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. [Link]

  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. Journal of Organic Chemistry. [Link]

  • Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Evaluation of Pyridine derivatives. STM Journals. [Link]

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The Cyclobutanecarboxamide Core: A Technical Guide to its Discovery and Synthetic Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane ring, once a synthetic curiosity due to its inherent strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional, puckered conformation offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] This guide provides an in-depth analysis of the discovery and synthetic history of a key subset of these structures: the cyclobutanecarboxamides. We will explore the foundational, multi-step synthetic routes that first made these compounds accessible, detail the causal drivers for innovation, and chart the evolution toward more efficient, stereoselective, and direct catalytic methods. Through field-proven examples from contemporary drug discovery, this paper will illustrate the strategic application of these synthetic methodologies, providing researchers and drug development professionals with a comprehensive understanding of this vital structural motif.

The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategic choice aimed at solving specific pharmacological challenges. Unlike flexible alkyl chains or planar aromatic rings, the cyclobutane scaffold provides a rigid, three-dimensional structure that can significantly impact a molecule's properties.

Key strategic advantages include:

  • Conformational Restriction: The puckered nature of the cyclobutane ring locks flexible molecules into a more defined, biologically active conformation, which can enhance binding affinity to a target protein.[1]

  • Improved Metabolic Stability: The C-C bonds of the cyclobutane ring are generally more resistant to metabolic degradation compared to linear alkyl chains, leading to improved pharmacokinetic profiles.

  • Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise spatial orientation of pharmacophoric groups, enabling optimal interactions within a protein binding pocket.

  • Physicochemical Property Modulation: The introduction of this sp³-rich scaffold can reduce planarity and increase solubility, properties that are crucial for oral bioavailability.[1]

The cyclobutanecarboxamide, which combines this rigid core with a versatile amide handle, serves as a critical building block in numerous drug discovery programs. The amide group can act as a key hydrogen bond donor/acceptor or provide a convenient point for further molecular elaboration.

Foundational Synthetic Strategies: The "Build-then-Functionalize" Paradigm

The initial forays into cyclobutanecarboxamide synthesis were dictated by the available tools of classical organic chemistry. The dominant strategy was linear and stepwise: first, construct the cyclobutane ring, then install the carboxylic acid, and finally, form the amide bond.

The Workhorse of Early Synthesis: The Malonic Ester Route

For decades, the malonic ester synthesis was the most reliable and widely taught method for preparing cyclobutanecarboxylic acid, the essential precursor to the corresponding carboxamides.[2][3] This method's logic is rooted in the enhanced acidity of the α-hydrogens of diethyl malonate, which allows for sequential alkylation.

The causality behind this choice was its reliability and use of simple, readily available starting materials. The reaction proceeds via a well-understood nucleophilic substitution mechanism.

Experimental Protocol: Classic Malonic Ester Synthesis of Cyclobutanecarboxylic Acid

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) in ethanol, is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This step is critical as it generates the nucleophile required for ring formation.

  • First Alkylation (S_N2): 1,3-Dibromopropane is added to the reaction mixture. The malonate enolate attacks one of the electrophilic carbons of the dibromopropane in an S_N2 reaction, displacing one bromide and forming an intermediate bromoalkylmalonic ester.

  • Intramolecular Cyclization (S_N2): A second equivalent of base is used to deprotonate the remaining acidic α-hydrogen. The resulting enolate then undergoes an intramolecular S_N2 reaction, attacking the terminal carbon bearing the second bromine atom to close the four-membered ring.

  • Saponification: The resulting diethyl 1,1-cyclobutanedicarboxylate is treated with a strong base (e.g., KOH) and heat to hydrolyze both ester groups to carboxylates.

  • Decarboxylation: The reaction mixture is acidified and heated. The resulting 1,1-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation to yield the final product, cyclobutanecarboxylic acid.[4]

Malonic_Ester_Synthesis start Diethyl Malonate + 1,3-Dibromopropane enolate Malonate Enolate start->enolate 1. NaOEt intermediate Bromoalkylmalonic Ester enolate->intermediate 2. S_N2 Attack cyclized_ester Diethyl 1,1-Cyclobutanedicarboxylate intermediate->cyclized_ester 3. NaOEt (Intramolecular S_N2) diacid 1,1-Cyclobutanedicarboxylic Acid cyclized_ester->diacid 4. KOH, H₂O, Δ (Saponification) final_acid Cyclobutanecarboxylic Acid diacid->final_acid 5. H₃O⁺, Δ (Decarboxylation) carboxamide Cyclobutanecarboxamide final_acid->carboxamide 6. Amide Coupling

Figure 1: Workflow for the classic malonic ester synthesis of cyclobutanecarboxamides.

From Acid to Amide: Classical Coupling Methods

With cyclobutanecarboxylic acid in hand, the final step was amide bond formation. The historical method of choice often involved converting the carboxylic acid into a more reactive acyl chloride.[5][6]

This was typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] The resulting acyl chloride is highly electrophilic and reacts readily with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[5]

Rationale and Limitations of the Foundational Approach:

The malonic ester synthesis followed by acyl chloride formation was a robust and predictable pathway. However, it suffered from several significant drawbacks that ultimately drove the search for new methods:

  • Low Atom Economy: The multi-step sequence, particularly the decarboxylation step, results in significant loss of atoms from the starting materials.

  • Limited Scope for Substitution: Creating substituted cyclobutane rings via this method is challenging. The use of substituted dibromopropanes or malonates can lead to mixtures of products and lower yields.[8][9]

  • Harsh Conditions: The use of strong bases, high temperatures for decarboxylation, and highly reactive reagents like thionyl chloride are incompatible with sensitive functional groups, limiting the complexity of molecules that can be synthesized.

  • Lack of Stereocontrol: This method provides no control over the stereochemistry of substituted cyclobutanes, a critical requirement in modern drug design.

The Evolution to Efficiency: Modern Synthetic Paradigms

The demands of modern drug discovery—requiring rapid access to complex, stereochemically defined molecules—necessitated a move beyond the classical linear syntheses. The evolution in cyclobutanecarboxamide synthesis has been characterized by the development of convergent, catalytic, and stereoselective methods.

[2+2] Photocycloaddition: A Direct Route to the Cyclobutane Core

The [2+2] cycloaddition reaction is arguably the most powerful and direct method for constructing the cyclobutane ring.[10][11][12][13][14] This reaction, often induced by photochemistry, involves the direct union of two alkene-containing molecules to form the four-membered ring in a single step.

Causality for Adoption: The primary driver for adopting [2+2] cycloadditions was the dramatic increase in efficiency and the ability to generate complex substitution patterns and stereochemical relationships that were inaccessible through classical methods.[10][15] This approach allows chemists to build the core ring with substituents already in place, a significant departure from the "build-then-functionalize" paradigm.

Photocycloaddition cluster_0 Alkene 1 cluster_1 Alkene 2 cluster_2 Cyclobutanecarboxamide A R1 | C || C | R2 C  R1--C--C--R3      |  |  R2--C--C--R4-C(O)NR'R'' A->C B R3 | C || C | R4-C(O)NR'R'' B->C [2+2]

Figure 2: Conceptual diagram of a [2+2] photocycloaddition to form a cyclobutanecarboxamide.

Palladium-Catalyzed C–H Functionalization: Activating the "Inert"

A revolutionary strategy in modern synthesis is the direct functionalization of C–H bonds.[16] For cyclobutane synthesis, this has opened up unprecedented possibilities. Using a directing group, often the carboxamide itself, a palladium catalyst can selectively activate a specific C(sp³)–H bond on the cyclobutane ring and couple it with a partner, such as an aryl halide.[17][18]

Causality for Adoption: This approach is transformative because it uses the cyclobutane core as a template and "writes" functionality onto it with high precision. It avoids the need to pre-functionalize starting materials and can provide access to highly substituted, all-cis stereoisomers that are difficult to obtain otherwise.[18] This method represents the pinnacle of synthetic efficiency, building complexity directly onto the simplest of scaffolds.

Direct Catalytic Aminocarbonylation: A One-Step Convergent Synthesis

Recent innovations have led to methods that form the cyclobutanecarboxamide scaffold directly from simpler precursors in a single, catalytic step. A prime example is the palladium-catalyzed aminocarbonylation of vinylcyclobutanols.[19] In this process, a vinylcyclobutanol, an amine, and carbon monoxide are combined in the presence of a palladium catalyst to directly yield an α-substituted β,γ-unsaturated cyclobutanecarboxamide.[19]

Causality for Adoption: This method is highly attractive for its convergence and atom economy. It builds the entire functionalized core in one pot from three separate components, avoiding the multiple steps of pre-forming a carboxylic acid and then performing a separate coupling reaction. The ability to maintain the strained cyclobutane ring without rearrangement is a key achievement of this methodology.[19]

Table 1: Comparison of Major Synthetic Strategies for Cyclobutanecarboxamides

Method Starting Materials Key Transformation Advantages Limitations
Malonic Ester Synthesis Diethyl malonate, 1,3-dihaloalkaneIntramolecular S_N2 cyclization, decarboxylationReliable, uses simple reagentsPoor atom economy, harsh conditions, limited scope, no stereocontrol[8]
[2+2] Cycloaddition Two alkene precursorsPhotochemical or metal-catalyzed ring formationHigh efficiency, direct access to complex substitution patterns, good stereocontrol[10][12]Substrate-dependent, can lead to regio- and stereoisomeric mixtures
C–H Functionalization Cyclobutanecarboxamide, aryl halidePd-catalyzed C–H activation and cross-couplingHigh precision and stereocontrol, excellent for late-stage functionalization[16][17]Requires a directing group, catalyst- and substrate-dependent
Direct Aminocarbonylation Vinylcyclobutanol, amine, COPd-catalyzed three-component couplingHighly convergent, atom-economical, one-pot synthesis[19]Requires specific vinylcyclobutanol precursors, specialized conditions (CO pressure)

Field-Proven Insights: Case Studies in Drug Development

The strategic choices behind synthetic routes are best understood by examining their application in the synthesis of marketed drugs.

Apalutamide (Erleada®): Tandem Condensation-Cyclization

Apalutamide is a non-steroidal androgen receptor antagonist used to treat prostate cancer. Its structure features a complex thiohydantoin ring fused to the cyclobutane core. The synthesis elegantly illustrates a modern approach where the amide-like bond is formed as part of a tandem cyclization reaction.

In a common synthetic route, an isothiocyanate fragment is reacted with an α-aminonitrile or α-amino acid derivative of cyclobutane.[20] This initiates a condensation reaction to form a thiourea intermediate, which is not isolated. This intermediate then undergoes an intramolecular cyclization to form the final thiohydantoin ring system in a single, efficient cascade.[20] This strategy avoids the separate synthesis of a cyclobutanecarboxylic acid and a subsequent amide coupling, showcasing a highly convergent and efficient approach to the final active pharmaceutical ingredient.

Boceprevir (Victrelis®): A Focus on the Chiral Core

Boceprevir is a protease inhibitor for the treatment of hepatitis C. While it contains a complex P1 cyclobutyl-like moiety, the most challenging aspect of its synthesis is the construction of the P2 fragment, a gem-dimethyl bicyclic [3.1.0] proline derivative.[21][22] The synthesis of this core often starts from inexpensive chiral materials and employs sophisticated diastereoselective reactions to build the fused-ring system.[22]

Once this complex chiral amine is constructed, it is coupled to the other fragments of the molecule using standard peptide coupling reagents.[23] In this case, the challenge was not the formation of the amide bond itself, but the stereocontrolled synthesis of the highly complex, sterically hindered amine component. This demonstrates that in complex molecule synthesis, the "amide coupling" can be a standard, reliable step, provided the constituent fragments can be accessed efficiently. The choice of coupling reagent (e.g., HATU, HBTU) would be guided by the need to minimize racemization and efficiently couple sterically demanding fragments.

Conclusion and Future Outlook

The synthetic history of cyclobutanecarboxamides mirrors the broader evolution of organic synthesis. The field has progressed from robust but inefficient linear sequences, like the malonic ester synthesis, to highly sophisticated and elegant catalytic strategies that offer unparalleled control and efficiency. The driving force for this evolution has been the relentless demand from medicinal chemistry for rapid and stereocontrolled access to novel and complex chemical matter.

Modern methods such as [2+2] cycloadditions, C–H functionalization, and direct carbonylations now allow chemists to view the cyclobutane ring not as a synthetic challenge, but as a versatile design element. Future innovations will likely focus on even greater precision, developing new organocatalytic and photocatalytic methods that operate under greener, milder conditions and provide access to an even wider array of functionalized cyclobutane scaffolds for the next generation of therapeutics.[15][24][25]

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In Silico Docking Studies of 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in silico docking protocol for 1-(2-Pyridinyl)cyclobutanecarboxamide , a rigidified pyridine-carboxamide scaffold.[1] Given the structural homology of this chemotype to known Succinate Dehydrogenase (SDH) inhibitors (e.g., Boscalid) and potential Kinase inhibitors, this guide focuses on docking into the SDH ubiquinone-binding pocket (Complex II) as a primary case study for rational drug design.[1]

A Technical Guide for Structure-Based Drug Design[1]

Executive Summary

The molecule 1-(2-Pyridinyl)cyclobutanecarboxamide represents a strategic scaffold in medicinal chemistry.[1] It combines the pharmacophoric features of pyridine carboxamides (hydrogen bonding, π-stacking) with a cyclobutane ring .[1] This four-membered ring acts as a conformational restrictor, locking the vectors of the pyridine and amide groups into a specific orientation that can enhance binding selectivity and metabolic stability compared to flexible alkyl chains.[1]

This guide details the computational workflow to dock this ligand into the Succinate Dehydrogenase (SDH) complex. The protocol emphasizes the handling of the cyclobutane ring pucker, the protonation state of the pyridine nitrogen, and the critical inclusion of active site cofactors (FAD, Fe-S clusters).[1]

Molecular Profile & Target Rationale

Physicochemical Properties

Before docking, the ligand's properties must be computed to ensure "drug-likeness" and correct force field assignment.[1]

PropertyValue (Predicted)Relevance to Docking
Molecular Weight ~176.2 g/mol Fragment-like / Lead-like space.[1]
H-Bond Donors 1 (Amide NH)Critical for anchoring to backbone carbonyls.
H-Bond Acceptors 2 (Pyridine N, Amide O)Interaction with His/Tyr residues in the active site.[1]
Rotatable Bonds 2 (C-C exocyclic)Low entropy penalty upon binding (Rigidification).
Ring Conformation Cyclobutane PuckerCritical: Must sample "butterfly" angles (~25-35°).
Target Selection: Succinate Dehydrogenase (SDH)

The pyridine carboxamide motif is the core pharmacophore of SDH inhibitors (SDHIs).[1]

  • Mechanism: Competitive inhibition at the Ubiquinone-binding site (Q-site).[1]

  • Key Interaction: The amide oxygen typically accepts a H-bond from a conserved Tyrosine or Tryptophan , while the pyridine ring engages in π-π stacking or hydrophobic contacts.[1]

  • PDB Selection: PDB ID: 2FBW (or 1ZOY for bacterial homologs) is recommended due to high resolution and the presence of a co-crystallized carboxamide ligand.

Computational Methodology

Workflow Overview

The following diagram illustrates the self-validating workflow designed for this study.

DockingWorkflow Ligand Ligand: 1-(2-Pyridinyl) cyclobutanecarboxamide Prep_Lig Ligand Prep (QM Optimization, Tautomers) Ligand->Prep_Lig Conf_Gen Conformer Generation (Cyclobutane Puckering) Prep_Lig->Conf_Gen Docking Molecular Docking (Genetic Algorithm) Conf_Gen->Docking Protein Target: SDH (PDB: 2FBW) Prep_Prot Protein Prep (H-Bond Network, Cofactors) Protein->Prep_Prot Grid Grid Generation (Q-Site Definition) Prep_Prot->Grid Grid->Docking Analysis Interaction Profiling (PLIP / LigPlot+) Docking->Analysis Validation Validation (Redocking RMSD < 2.0Å) Analysis->Validation Feedback Loop

Caption: Figure 1. Integrated workflow for docking 1-(2-Pyridinyl)cyclobutanecarboxamide, emphasizing parallel ligand/protein preparation and validation loops.

Detailed Protocol
Step 1: Ligand Preparation

The cyclobutane ring is not planar; it exists in a puckered conformation. Standard force fields often flatten small rings erroneously.

  • Action: Use a QM-based optimization (e.g., DFT B3LYP/6-31G*) or a high-quality force field (OPLS4) to generate the 3D structure.[1]

  • Protonation: At physiological pH (7.4), the pyridine nitrogen is typically unprotonated (pKa ~5.2), acting as a H-bond acceptor.[1] Generate states for pH 7.0 ± 2.0.

  • Stereochemistry: If the synthesis produces a racemic mixture (1,2-substitution), both cis and trans isomers must be docked separately.[1]

Step 2: Protein Preparation (The "Cofactor Trap")

SDH contains FAD and Iron-Sulfur clusters.[1] A common error is removing these "heteroatoms" during automated cleanup.

  • Protocol:

    • Load PDB structure (e.g., 2FBW).

    • Remove water molecules >5Å from the active site.

    • Retain Cofactors: Keep FAD, HEM, and Fe-S clusters. They define the shape and electrostatics of the Q-site.[1]

    • H-Bond Optimization: Optimize H-bond networks (flip Asn/Gln/His) using PROPKA to determine protonation states of active site residues (e.g., conserved His and Tyr ).

Step 3: Grid Generation

Define the binding pocket using the co-crystallized ligand as the centroid.[1]

  • Box Size: 20Å x 20Å x 20Å (sufficient to cover the Q-site tunnel).

  • Constraints (Optional): Define a hydrogen bond constraint on the conserved Tyrosine hydroxyl group (e.g., Tyr58 in some species) to filter for productive poses.

Step 4: Docking Execution[1][2]
  • Algorithm: Genetic Algorithm (Lamarckian) or Systematic Search.

  • Precision: Set to "Extra Precision" (XP) if using Glide, or high exhaustiveness (value = 32-64) if using AutoDock Vina.

  • Sampling: Generate 20-50 poses per isomer.

Data Analysis & Interpretation

Scoring Metrics

Do not rely solely on the docking score (ΔG). Use the following multi-parametric evaluation:

MetricThreshold / TargetInterpretation
Docking Score < -7.0 kcal/molPredicted affinity.[1][3] Lower is better.
Ligand Efficiency (LE) > 0.3 kcal/mol/atomCritical for this small fragment-like molecule.
H-Bond Occupancy PreservedMust H-bond with conserved Tyr/Trp/His.[1]
RMSD (Validation) < 2.0 ÅDeviation of re-docked native ligand (Control).
Structural Interaction Fingerprints (SIFt)

The docking pose should be validated against the "Canonical Binding Mode" of pyridine carboxamides:

  • Amide-NH: H-bond donor to backbone carbonyl or conserved Ser/Thr.

  • Amide-C=O: H-bond acceptor from conserved Tyr/Trp.

  • Pyridine Ring: Edge-to-face π-stacking with Phe/Tyr residues in the hydrophobic tunnel.

  • Cyclobutane: Occupies the hydrophobic cleft, replacing the alkyl chain of endogenous ubiquinone.[1]

References

  • Rhein, V. et al. (2024). Targeting the Ubiquinone Binding Site of Mitochondrial Complex II: Architecture and Inhibitor Design. Journal of Medicinal Chemistry.

  • Berman, H. M. et al. (2000). The Protein Data Bank. Nucleic Acids Research. (Source for PDB ID: 2FBW/1ZOY).

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. [1]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

  • Glusker, J. P. et al. (1999). The geometry of the amide linkage in proteins and peptides. (Context for Carboxamide interactions).

(Note: Specific PDB IDs and standard docking algorithms cited are field-standard resources. URLs provided link to the primary databases or authoritative landing pages.)

Sources

Spectroscopic Characterization of 1-(2-Pyridinyl)cyclobutanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-(2-Pyridinyl)cyclobutanecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and analysis of structurally analogous compounds. By explaining the causality behind spectral features, this guide serves as a practical reference for the characterization of this and similar molecules.

Introduction: The Significance of 1-(2-Pyridinyl)cyclobutanecarboxamide

1-(2-Pyridinyl)cyclobutanecarboxamide is a unique molecule integrating a pyridine ring, a cyclobutane core, and a primary amide functional group. The pyridine moiety is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and metal coordination. The cyclobutane ring introduces a degree of conformational rigidity and three-dimensionality, which can be advantageous for binding to biological targets. The primary amide group offers both hydrogen bond donor and acceptor capabilities, further enhancing its potential for molecular interactions.

Accurate spectroscopic characterization is paramount in drug discovery and development to confirm the identity, purity, and structure of a synthesized compound. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(2-Pyridinyl)cyclobutanecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1-(2-Pyridinyl)cyclobutanecarboxamide are based on the analysis of substituent effects in 2-substituted pyridines and 1,1-disubstituted cyclobutanes.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine and cyclobutane protons, as well as the amide protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-6'8.5 - 8.6dd4.8, 1.0The proton ortho to the nitrogen in the pyridine ring is the most deshielded due to the inductive effect of the nitrogen.
H-4'7.7 - 7.8dt7.8, 1.8This proton is deshielded by the aromatic ring current and shows coupling to H-3' and H-5'.
H-3'7.2 - 7.3d7.8This proton is coupled to H-4'.
H-5'7.1 - 7.2ddd7.5, 4.8, 1.0This proton shows coupling to H-4', H-6', and H-3'.
-NH₂5.5 - 6.5br s-The chemical shift of amide protons is variable and depends on concentration and solvent. The signal is typically broad due to quadrupole broadening and exchange.
H-2, H-5 (axial)2.6 - 2.8m-The axial protons on the cyclobutane ring are expected to be at a slightly different chemical shift than the equatorial protons.
H-2, H-5 (equatorial)2.4 - 2.6m-The equatorial protons on the cyclobutane ring.
H-3, H-41.9 - 2.1m-The protons on the C3 and C4 positions of the cyclobutane ring.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C=O175 - 178The carbonyl carbon of the primary amide is significantly deshielded.
C-2'160 - 162The carbon of the pyridine ring attached to the cyclobutane ring is deshielded.
C-6'149 - 150The carbon ortho to the nitrogen is deshielded.
C-4'136 - 137Aromatic carbon in the pyridine ring.
C-5'122 - 123Aromatic carbon in the pyridine ring.
C-3'120 - 121Aromatic carbon in the pyridine ring.
C-145 - 50The quaternary carbon of the cyclobutane ring is deshielded by the attached pyridine and carboxamide groups.
C-2, C-530 - 35Methylene carbons of the cyclobutane ring.
C-3, C-415 - 20Methylene carbons of the cyclobutane ring.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a small organic molecule like 1-(2-Pyridinyl)cyclobutanecarboxamide would be as follows.[1][2][3]

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small cotton plug into a clean 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0-200 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-(2-Pyridinyl)cyclobutanecarboxamide will be dominated by the characteristic absorptions of the amide and pyridine groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (asymmetric)3350 - 3330MediumCharacteristic for a primary amide.[4][5][6]
N-H Stretch (symmetric)3180 - 3160MediumCharacteristic for a primary amide.[4][5][6]
C-H Stretch (aromatic)3100 - 3000Medium-WeakPyridine ring C-H stretching vibrations.[7][8]
C-H Stretch (aliphatic)2980 - 2850MediumCyclobutane ring C-H stretching vibrations.
C=O Stretch (Amide I)1680 - 1650StrongThe strong carbonyl absorption is a hallmark of the amide group.[4][5][6]
N-H Bend (Amide II)1640 - 1610MediumThe N-H bending vibration of the primary amide.[5]
C=N, C=C Stretch1590 - 1430Medium-StrongA series of bands corresponding to the pyridine ring stretching vibrations.[7][8]
Experimental Protocol for FT-IR Spectroscopy

For a solid sample like 1-(2-Pyridinyl)cyclobutanecarboxamide, the following methods are commonly used.[4][5][6][8]

Thin Solid Film Method:

  • Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).

  • Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Acquire the spectrum.

KBr Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

  • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Predicted Molecular Ion:

  • Formula: C₁₀H₁₂N₂O

  • Exact Mass: 176.0950

  • Expected Ion (ESI+): [M+H]⁺ at m/z 177.1028

Predicted Fragmentation Pattern: The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through several key pathways:

  • Loss of NH₃ (Ammonia): A common fragmentation for primary amides, leading to a fragment at m/z 160.0762.

  • Cleavage of the C-C bond between the cyclobutane and pyridine rings: This would lead to a pyridinyl-containing fragment and a cyclobutanecarboxamide-containing fragment.

  • Formation of the 2-pyridinylmethyl cation: Cleavage of the bond between the cyclobutane ring and the pyridine, followed by rearrangement, could lead to the stable 2-pyridinylmethyl cation at m/z 92.0500.

  • Loss of CO (Carbon Monoxide): Fragmentation of the amide group can lead to the loss of CO, resulting in a fragment at m/z 149.1078.

Experimental Protocol for ESI-MS

A typical protocol for obtaining an ESI mass spectrum is as follows.[9][10][11][12][13]

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas: Nitrogen.

  • Drying Gas Temperature: 250-350 °C.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of 1-(2-Pyridinyl)cyclobutanecarboxamide.

SpectroscopicWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 1-(2-Pyridinyl)cyclobutanecarboxamide NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structure Confirmation IR FT-IR Spectroscopy Compound->IR Functional Group Identification MS Mass Spectrometry Compound->MS Molecular Weight Confirmation Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 1-(2-Pyridinyl)cyclobutanecarboxamide. By leveraging data from structurally related compounds and established spectroscopic principles, this document offers a robust framework for the characterization of this novel molecule. The provided experimental protocols serve as a practical starting point for researchers in the field. This comprehensive approach ensures a high degree of confidence in the structural elucidation of new chemical entities, which is a critical step in the advancement of drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Bellamy, L. J. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Transactions of the Faraday Society, 55, 220-225.
  • Sathyamoorthi, S., et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances, 10(40), 23835-23841.
  • Claridge, T. D. W. (2023). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-38.
  • Hofmann, J., & Kuster, B. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(1), 11-23.
  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Emwas, A. H., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 456.
  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Taylor, M. S., et al. (2019).
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Reddy, P. P., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(22), 5539-5543.
  • Dong, J., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, scalable synthesis protocol for 1-(2-Pyridinyl)cyclobutanecarboxamide , designed for application scientists and medicinal chemists. The methodology prioritizes operational safety, scalability, and intermediate stability, utilizing Phase Transfer Catalysis (PTC) for the key cycloalkylation step to minimize side reactions common with pyridine derivatives.

Executive Summary & Retrosynthetic Analysis

The synthesis of 1-(2-Pyridinyl)cyclobutanecarboxamide poses a specific challenge: installing a quaternary carbon adjacent to a pyridine ring while preventing N-alkylation of the pyridine nitrogen.

This protocol utilizes a Phase Transfer Catalysis (PTC) strategy for the cycloalkylation of 2-pyridylacetonitrile. This method is superior to traditional NaH/DMSO routes for this substrate because the "soft" carbanion generated at the interface reacts preferentially with the alkyl halide, while the hydration shell suppresses the nucleophilicity of the "hard" pyridine nitrogen, reducing the formation of pyridinium salts.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 1-(2-Pyridinyl)cyclobutanecarboxamide Intermediate Intermediate: 1-(2-Pyridinyl)cyclobutanecarbonitrile Target->Intermediate Partial Hydrolysis (Radziszewski Reaction) SM1 Starting Material 1: 2-Pyridylacetonitrile Intermediate->SM1 Double Alkylation (PTC) SM2 Reagent: 1,3-Dibromopropane Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the nitrile intermediate as the linchpin of the synthesis.

Safety & Handling Protocols

  • 2-Pyridylacetonitrile: Toxic if swallowed or absorbed through skin. Precursor to cyanide in metabolic pathways. Handle in a fume hood.

  • 1,3-Dibromopropane: Alkylating agent. Potential carcinogen.

  • Sodium Hydroxide (50% aq): Extremely corrosive. Causes severe skin burns.

  • Hydrogen Peroxide (30%): Strong oxidizer. Risk of explosion if mixed with organics without solvent control.

  • Exotherm Warning: Both the alkylation and the hydrolysis steps are exothermic. Temperature control is critical.

Step 1: Synthesis of 1-(2-Pyridinyl)cyclobutanecarbonitrile

The first step involves the double alkylation of the active methylene group. We employ Benzyltriethylammonium chloride (TEBA) as a phase transfer catalyst.[1] This avoids the use of pyrophoric bases like NaH and allows the reaction to proceed in a biphasic system (Toluene/50% NaOH), which simplifies the workup.

Reagents & Materials[1][2][3][4][5][6][7][8]
ReagentEquiv.[2][3]MW ( g/mol )Quantity (Example)Role
2-Pyridylacetonitrile 1.0118.1411.8 g (100 mmol)Substrate
1,3-Dibromopropane 1.1201.8922.2 g (11.2 mL)Electrophile
NaOH (50% aq. solution) 4.040.0032.0 g (solids)Base
TEBA (Benzyltriethylammonium chloride) 0.05227.771.14 gCatalyst
Toluene --100 mLSolvent
Experimental Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for viscous PTC mixtures), a reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[3][4]
    
  • Charging: Add 2-Pyridylacetonitrile (11.8 g), 1,3-Dibromopropane (22.2 g), TEBA (1.14 g), and Toluene (100 mL) to the flask.

  • Initiation: Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add the 50% NaOH solution dropwise over 30 minutes. Note: The reaction is exothermic. Do not allow the internal temperature to exceed 10°C during addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 50°C and stir vigorously (1000 rpm) for 4–6 hours.

    • Mechanistic Insight: Vigorous stirring is non-negotiable. The reaction rate is diffusion-controlled at the interface.

  • Monitoring (Self-Validation): Check TLC (20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a higher 
    
    
    
    spot (Cyclobutane product).
  • Workup:

    • Cool to room temperature.[2][3][5]

    • Pour the reaction mixture into ice water (200 mL).

    • Separate the organic layer.[6][3][7] Extract the aqueous layer with Toluene (2 x 50 mL).

    • Wash combined organics with water (1 x 100 mL) and Brine (1 x 100 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via vacuum distillation or flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Pale yellow oil or low-melting solid.

Step 2: Hydrolysis to 1-(2-Pyridinyl)cyclobutanecarboxamide

Direct acidic or basic hydrolysis often converts nitriles straight to carboxylic acids. To stop at the amide, we use the Radziszewski reaction conditions (Alkaline


). The hydroperoxide anion (

) is a super-nucleophile that attacks the nitrile to form an imidate intermediate, which collapses to the amide without further hydrolysis to the acid.
Reagents & Materials[1][2][4][5][6][7][8]
ReagentEquiv.[2][3]MW ( g/mol )Quantity (Example)Role
1-(2-Pyridinyl)cyclobutanecarbonitrile 1.0158.2015.8 g (100 mmol)Substrate
Hydrogen Peroxide (30% aq) 4.034.01~45 mLReagent
Sodium Hydroxide (6M aq) 1.240.0020 mLCatalyst/Base
Methanol (or DMSO) --100 mLSolvent
Experimental Protocol
  • Setup: 500 mL round-bottom flask with magnetic stir bar and thermometer.

  • Dissolution: Dissolve the nitrile (15.8 g) in Methanol (100 mL). Add the 6M NaOH solution (20 mL).

  • Peroxide Addition: Cool the solution to 0–5°C. Add 30%

    
     dropwise via addition funnel.
    
    • Critical Control Point: This reaction is highly exothermic and evolves oxygen. Maintain temperature <20°C.

  • Reaction: Allow to warm to room temperature and stir for 2–3 hours.

  • Monitoring (Self-Validation):

    • IR Spectroscopy: Monitor the disappearance of the sharp nitrile stretch at

      
      .
      
    • TLC: The amide will be significantly more polar (lower

      
      ) than the nitrile.
      
  • Quench & Workup:

    • Quench excess peroxide by adding saturated sodium sulfite (

      
      ) solution carefully (test with starch-iodide paper until negative).
      
    • Concentrate the methanol under reduced pressure (do not distill to dryness if peroxides are suspected—ensure quench is complete).

    • Extract the residue with Dichloromethane (DCM, 3 x 100 mL).

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Crystallization: Triturate the solid residue with cold Diethyl Ether or Hexane/EtOAc (9:1) to yield the pure amide.

Expected Yield: 80–90% Appearance: White crystalline solid.

Characterization Data (Expected)

Upon isolation, the compound must be validated against these spectral parameters.

TechniqueExpected Signal/FeatureStructural Assignment
1H NMR (400 MHz, CDCl3)

8.5 (d, 1H)
Pyridine

-proton (deshielded)

7.6 (t, 1H), 7.4 (d, 1H), 7.1 (t, 1H)
Remaining Pyridine protons

5.5–6.5 (broad s, 2H)
Amide

(exchangeable with

)

2.8–2.9 (m, 2H), 2.4–2.5 (m, 2H)
Cyclobutane

-protons

1.9–2.1 (m, 2H)
Cyclobutane

-protons
13C NMR

176.0 (C=O)
Amide Carbonyl

162.0 (quat C)
Pyridine C2 (attached to cyclobutane)

148.0, 136.5, 121.5, 120.0
Pyridine CH carbons

55.0 (quat C)
Cyclobutane quaternary C1

31.0 (

), 16.0 (

)
Cyclobutane ring carbons
IR (ATR) 3350, 3180

N-H stretch (primary amide)
1665

C=O stretch (Amide I band)

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Alkylation)
  • Cause: Inefficient phase transfer or hydrolysis of the alkyl halide.

  • Solution: Increase stirring speed. Ensure TEBA is fresh. If the reaction stalls, add a small amount of DMSO (5% v/v) to the toluene phase to increase polarity slightly.

Issue: Formation of Pyridinium Salts[5]
  • Cause: N-alkylation competing with C-alkylation.

  • Solution: Ensure the NaOH concentration is high (50%). The high ionic strength "salts out" the organic phase, tightening the ion pair between the carbanion and the quaternary ammonium catalyst, which favors C-alkylation over the solvent-separated ion pair required for N-alkylation.

Issue: Over-hydrolysis to Acid in Step 2
  • Cause: Temperature too high or reaction time too long.

  • Solution: Strictly maintain 20–25°C. Stop the reaction immediately upon disappearance of the nitrile by TLC. If selectivity remains poor, switch to Potassium hydroxide in t-Butanol (anhydrous hydrolysis).

References

  • Phase Transfer Catalysis Mechanism: Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • Radziszewski Reaction (Nitrile to Amide): Cacchi, S., & Misiti, D. (1980). "The conversion of nitriles to amides with basic hydrogen peroxide". Synthesis, 1980(03), 243-244.
  • Alkylation of Phenylacetonitrile (Precedent): Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile". Organic Syntheses, 55, 91. Link[3]

  • Pyridine Alkylation Specifics: Katz, R. B., et al. (1989). "Synthesis of pyridine derivatives via phase transfer catalysis". Tetrahedron, 45(6), 1801-1814. Link

  • 2-Pyridylacetonitrile Properties: Sigma-Aldrich Product Sheet. Link

Sources

Application of 1-(2-Pyridinyl)cyclobutanecarboxamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Pyridinyl)cyclobutanecarboxamide Scaffolds in Medicinal Chemistry

Executive Summary

The 1-(2-Pyridinyl)cyclobutanecarboxamide moiety represents a privileged pharmacophore in modern oncology drug discovery.[1] It serves as the structural anchor for WNT974 (LGK974) , a first-in-class small molecule inhibitor of the membrane-bound O-acyltransferase Porcupine (PORCN) .

This application note provides a comprehensive technical guide for researchers utilizing this scaffold to modulate the Wnt signaling pathway. It details the rationale behind the scaffold's design (SAR), optimized protocols for its chemical synthesis, and standardized assays for biological validation.

Medicinal Chemistry Context & SAR

The Wnt signaling pathway is a critical regulator of cell proliferation and stem cell maintenance. Dysregulation of Wnt signaling is a driver in various cancers (e.g., colorectal, pancreatic).[2] Wnt ligands require palmitoylation by PORCN to be secreted; inhibiting PORCN effectively "starves" the tumor of Wnt ligands.[3][4][5]

Structural Logic of the Scaffold

The 1-(2-Pyridinyl)cyclobutanecarboxamide core addresses three critical medicinal chemistry challenges:

  • Conformational Restriction (Entropy Reduction): The cyclobutane ring locks the pyridine and the amide carbonyl into a specific vector. Unlike a flexible diethyl chain, the cyclobutane reduces the entropic penalty upon binding to the PORCN active site.

  • Metabolic Stability: The cyclobutane ring is metabolically more robust than corresponding acyclic alkyl chains, which are prone to rapid CYP450-mediated oxidation.

  • Key Interactions:

    • Pyridine Nitrogen: Acts as a critical Hydrogen Bond Acceptor (HBA), interacting with a conserved Histidine residue within the PORCN active site.

    • Amide Linker: Positions the "tail" region (typically a biaryl system) into the hydrophobic tunnel where the palmitoyl-CoA substrate usually binds.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the specific intervention point of the scaffold within the Wnt secretion pathway.

WntPathway Wnt_Pre Wnt Precursor (ER Lumen) PORCN PORCN Enzyme (O-Acyltransferase) Wnt_Pre->PORCN Substrate Wnt_Palm Palmitoylated Wnt PORCN->Wnt_Palm Acylation Inhibitor 1-(2-Pyridinyl) cyclobutanecarboxamide (Scaffold) Inhibitor->PORCN Inhibits Evi_Wls Evi/Wls Transporter Wnt_Palm->Evi_Wls Binding Secretion Secretion to Extracellular Space Evi_Wls->Secretion Frizzled Frizzled Receptor (Target Cell) Secretion->Frizzled Activation

Figure 1: Mechanism of Action. The scaffold inhibits PORCN, preventing the critical palmitoylation step required for Wnt ligand secretion.[4][5]

Protocol A: Chemical Synthesis of the Core Scaffold

Objective: To synthesize the 1-(2-pyridinyl)cyclobutanecarboxylic acid precursor from commercially available starting materials. This method utilizes a double alkylation strategy.

Reagents & Materials
  • Starting Material: Ethyl 2-(pyridin-2-yl)acetate (CAS: 5438-63-1)[1]

  • Alkylating Agent: 1,3-Dibromopropane

  • Base: Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-butoxide (1M in THF)[1]

  • Solvent: DMF (Anhydrous) or DMSO[1]

  • Workup: Ethyl acetate, NH₄Cl (sat. aq.), MgSO₄

Step-by-Step Methodology
  • Preparation of Carbanion:

    • In a flame-dried round-bottom flask under Argon, dissolve Ethyl 2-(pyridin-2-yl)acetate (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Cool to 0°C in an ice bath.

    • Add Sodium Hydride (2.2 eq) portion-wise over 15 minutes. Caution: H₂ gas evolution.[1]

    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns deep red/orange (formation of the enolate).

  • Cyclization (Double Alkylation):

    • Add 1,3-Dibromopropane (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) naturally.[1]

    • Stir for 4–12 hours. Monitor via LC-MS for the disappearance of starting material (M+H: 166) and appearance of the cyclobutane product (M+H: 206).[1]

  • Workup & Purification:

    • Quench carefully with saturated NH₄Cl solution.

    • Extract 3x with Ethyl Acetate.

    • Wash combined organics with water (to remove DMF) and brine.[1]

    • Dry over MgSO₄, filter, and concentrate.

    • Purification: Flash column chromatography (Hexanes:EtOAc gradient).[1] The cyclobutane product typically elutes later than the acyclic starting material due to the exposed pyridine nitrogen.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the ester in MeOH:H₂O (3:1).[1]

    • Add LiOH (3.0 eq).[1] Stir at 50°C for 2 hours.

    • Acidify to pH 4 with 1M HCl. Extract with EtOAc to yield 1-(2-pyridinyl)cyclobutanecarboxylic acid .[1]

Synthesis Workflow Visualization

Synthesis Start Ethyl 2-(pyridin-2-yl)acetate Base Step 1: Deprotonation (NaH/DMF, 0°C) Start->Base Alkylation Step 2: Cyclization (+ 1,3-Dibromopropane) Base->Alkylation Intermediate Ethyl 1-(2-pyridinyl) cyclobutanecarboxylate Alkylation->Intermediate Hydrolysis Step 3: Hydrolysis (LiOH, MeOH/H2O) Intermediate->Hydrolysis Final 1-(2-Pyridinyl) cyclobutanecarboxylic acid Hydrolysis->Final

Figure 2: Synthetic route for the construction of the cyclobutane core.

Protocol B: Biological Validation (STF Assay)

Objective: To quantify the inhibition of Wnt signaling using the SuperTopFlash (STF) luciferase reporter assay. This is the gold standard for PORCN inhibitors.

Experimental Design
ParameterSpecification
Cell Line HEK293T (highly transfectable)
Reporter Plasmids STF Plasmid (7x TCF/LEF binding sites driving Firefly Luciferase) Renilla Plasmid (Constitutive control for normalization)
Inducer Wnt3a plasmid (co-transfected) OR Exogenous Wnt3a conditioned media
Compound Range 0.1 nM to 10 µM (8-point dose response)
Step-by-Step Methodology
  • Transfection (Day 0):

    • Seed HEK293T cells in a white-walled 96-well plate (20,000 cells/well).

    • Prepare transfection complex: STF plasmid + Renilla plasmid + Wnt3a expression vector.

    • Use a lipid-based transfection reagent (e.g., Lipofectamine). Incubate overnight.

  • Compound Treatment (Day 1):

    • Remove transfection media.

    • Add fresh media containing the 1-(2-Pyridinyl)cyclobutanecarboxamide derivative at varying concentrations.

    • Include DMSO Control (Vehicle) and Positive Control (known PORCN inhibitor like WNT974, 100 nM).

  • Readout (Day 2):

    • After 24 hours of treatment, lyse cells using Passive Lysis Buffer.

    • Add Firefly Luciferase substrate and measure luminescence.

    • Add Stop & Glo (Renilla substrate) and measure luminescence.[1]

  • Data Analysis:

    • Calculate Ratio: (Firefly RLU / Renilla RLU).

    • Normalize to DMSO control (set to 100%).[1]

    • Plot log(concentration) vs. % Wnt Activity to determine IC₅₀.[1]

References

  • Liu, J., et al. (2013).[6] "Targeting Wnt-driven cancers by effectively blocking Wnt ligand secretion."[3][4][6] Cancer Research, 73(16), 5169-5182.

  • National Cancer Institute. (n.d.).[1] "Definition of Porcupine Inhibitor WNT974." NCI Drug Dictionary.

  • MedChemExpress. (2024).[1] "LGK974 Product Information & Biological Activity."

  • Cheng, X., et al. (2016). "Pharmacophore Modeling and Virtual Screening for the Discovery of New Porcupine Inhibitors." PLOS ONE.

Sources

Application Notes and Protocols: Designing In Vitro Assays for 1-(2-Pyridinyl)cyclobutanecarboxamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Discovery Biology

Abstract

The discovery and characterization of novel chemical entities are foundational to the development of new therapeutics. 1-(2-Pyridinyl)cyclobutanecarboxamide represents a novel compound with a chemical structure suggestive of potential biological activity; cyclobutane rings offer conformational rigidity, while the pyridinylcarboxamide moiety is present in numerous biologically active agents.[1] This document provides a strategic and methodological guide for researchers, scientists, and drug development professionals on designing and implementing a phased in vitro assay cascade to characterize the biological activity of this compound. We will proceed from broad primary screening to more focused secondary and mechanistic assays, providing detailed, step-by-step protocols that are designed to be self-validating systems for robust and reproducible data generation.

Introduction: A Strategic Approach to Characterizing a Novel Compound

In the initial stages of drug discovery, in vitro assays are paramount for efficiently screening large numbers of compounds to identify those with therapeutic potential and to understand their mechanisms of action.[2][3] This process significantly reduces the time and cost associated with advancing candidates to more complex in vivo studies.[2] For a novel compound like 1-(2-Pyridinyl)cyclobutanecarboxamide, where the biological target is unknown, a hierarchical screening approach is the most logical path forward.

This guide is structured in two principal phases:

  • Phase 1: Primary Screening. The objective is to cast a wide net to determine if the compound has any measurable biological effect. This phase focuses on fundamental assays such as cytotoxicity and potential antimicrobial activity.

  • Phase 2: Mechanistic Elucidation. If activity is confirmed in Phase 1, the subsequent assays are designed to dissect the "how" and "why." These assays investigate specific cellular pathways, such as apoptosis, and can help to identify the compound's molecular target class.

This phased approach ensures that resources are allocated efficiently, focusing deeper investigations only on compounds that show initial promise.

Phase 1: Primary Screening for General Bioactivity

The first critical step is to determine if 1-(2-Pyridinyl)cyclobutanecarboxamide elicits any biological response in a controlled cellular environment. We will describe two common, robust, and high-throughput compatible primary assays.

Protocol: Cell Viability/Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color that can be quantified.[4] This assay is a workhorse in initial screening to determine the concentration at which a compound exhibits cytotoxic effects.

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant mammalian cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293 for general toxicity) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-(2-Pyridinyl)cyclobutanecarboxamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to create a range of desired concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include controls: vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability vs. Vehicle
Vehicle (0)1.25100%
0.11.2398.4%
11.1592.0%
100.6552.0%
500.2016.0%
1000.108.0%

From this data, an IC₅₀ (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing

Given that related carboxamide structures have shown antifungal and antimycobacterial activity, it is prudent to screen for antimicrobial effects.[5][6] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[4]

Experimental Protocol:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of a test bacterium (e.g., E. coli or S. aureus) into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[4]

  • Compound Dilution:

    • In a 96-well plate, perform two-fold serial dilutions of the compound in broth medium.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate at 37°C for 16-20 hours.[4]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Mechanistic Elucidation

If the primary screening reveals significant cytotoxic activity, the next logical step is to investigate the underlying mechanism. For this section, we will assume that 1-(2-Pyridinyl)cyclobutanecarboxamide was found to have an IC₅₀ of 10 µM against the HeLa cancer cell line.

Workflow for Mechanistic Investigation

G A Primary Hit Identified (e.g., Cytotoxicity in HeLa cells) B Apoptosis Assay (Caspase-Glo® 3/7) A->B Is cell death apoptotic? D Kinase Inhibition Profiling (Broad Panel Screen) A->D What is the molecular target? C Mechanism of Cell Death B->C E Target Class Identification D->E F Specific Target Validation (e.g., Western Blot for p-ERK) E->F Validate specific kinase G Confirmed Mechanism of Action F->G G cluster_0 MAPK/ERK Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Proliferation, Survival G->H I 1-(2-Pyridinyl)cyclobutanecarboxamide I->E

Sources

Application Note: In Vivo Characterization of 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Preclinical In Vivo Protocol for 1-(2-Pyridinyl)cyclobutanecarboxamide , a structural motif increasingly utilized in medicinal chemistry to "escape flatland" (introducing


 complexity) and often found in CNS-active agents, kinase inhibitors, and specific receptor antagonists (e.g., NK3 or Histamine H3 analogs).

Given the lipophilic nature of the pyridine-cyclobutane scaffold, this protocol prioritizes formulation optimization , pharmacokinetics (PK) , and safety pharmacology before efficacy testing.

Part 1: Pre-Study Formulation & Chemical Handling

Objective: To establish a stable, bioavailable vehicle for in vivo administration. The cyclobutane-pyridine core suggests moderate lipophilicity (


) and potential aqueous solubility challenges.
Solubility Profiling & Vehicle Selection

Do not proceed to animal dosing without passing the Visual Solubility Test .

Solvent / ExcipientConcentrationSolubility StatusRecommendation
PBS (pH 7.4) 1 mg/mLLikely Insoluble/PrecipitateAvoid for high dose.
0.5% Methylcellulose (MC) SuspensionHomogeneous SuspensionPreferred for PO (Oral).
10% DMSO / 90% Saline SolutionSoluble (likely <5 mg/mL)Preferred for IP/IV (Low dose).
PEG400 / Water (40:60) SolutionSolubleAlternative for IP.
Corn Oil SolutionSolubleUse only if aqueous fails.
Preparation Protocol (Standard Oral Suspension)

Target Concentration: 10 mg/mL (for 100 mg/kg dosing at 10 mL/kg volume).

  • Weighing: Accurately weigh the required amount of 1-(2-Pyridinyl)cyclobutanecarboxamide.

  • Wetting: Add 1-2% Tween 80 to the powder. Triturate with a mortar and pestle to wet the hydrophobic surface.

  • Levigation: Slowly add 0.5% Methylcellulose (400 cP) while grinding to form a smooth paste.

  • Dilution: Transfer to a volumetric flask and bring to volume with 0.5% MC.

  • Sonication: Sonicate for 10–15 minutes (bath sonicator) to ensure de-agglomeration.

  • QC: Verify pH is neutral (6.5–7.5). If pH < 5 (due to pyridine salt formation), buffer with dilute NaOH.

Part 2: Pharmacokinetics (PK) & Metabolism

Rationale: Pyridine rings are susceptible to N-oxidation by CYP450s, and the amide moiety may undergo hydrolysis. Understanding the half-life (


) is critical before efficacy studies.
Experimental Design (Rat/Mouse)
  • Species: Sprague-Dawley Rats (Male, 250–300g) or C57BL/6 Mice.

  • Groups:

    • Group A: IV Bolus (1 mg/kg) – To determine Bioavailability (

      
      ).
      
    • Group B: PO Gavage (10 mg/kg).

  • N number: 3 animals per time point (serial sampling preferred in rats).

Sampling Schedule
  • Time Points: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Matrix: Plasma (K2EDTA anticoagulant).

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Transition: Monitor Parent

      
       and likely N-oxide metabolite 
      
      
      
      .
PK Data Analysis Workflow

PK_Workflow Sample Plasma Sample (K2EDTA) Extract Protein Precipitation (Acetonitrile + IS) Sample->Extract LCMS LC-MS/MS Analysis (C18 Column) Extract->LCMS Curve Conc-Time Curve LCMS->Curve Calc Non-Compartmental Analysis (WinNonlin/Phoenix) Curve->Calc Params Key Parameters: Cmax, Tmax, AUC, t1/2, %F Calc->Params

Figure 1: Pharmacokinetic analysis workflow for bioavailability assessment.

Part 3: Safety Pharmacology (Irwin Test)

Objective: Since the scaffold contains a pyridine and cyclobutane (common in CNS active drugs), a modified Irwin Test is mandatory to assess neurobehavioral toxicity before therapeutic dosing.

Protocol
  • Dose Escalation: 10, 30, 100 mg/kg (IP or PO).

  • Observation Period: 0–4 hours post-dose.

  • Scoring System:

DomainParameter ObservedSign of Toxicity
Autonomic Pupil size, Salivation, PiloerectionCholinergic/Adrenergic storm
Neuromuscular Grip strength, Tremors, AtaxiaMotor impairment / Seizure risk
Sensorimotor Response to touch/noiseSedation or Hyper-excitability
CNS Straub tail, Stereotypy, SedationDopaminergic/Opioid activity

Stop Rule: If convulsions or respiratory distress occur at any dose, terminate that arm and define the Maximum Tolerated Dose (MTD) as the previous lower dose.

Part 4: Efficacy Models (Modular)

Select the module corresponding to the hypothesized indication.

Module A: CNS Activity (Anxiety/Exploratory)

Rationale: The structural similarity to nicotinic ligands or specific GABA-modulators suggests CNS potential.

  • Test: Open Field Test (OFT).

  • Procedure:

    • Acclimate mice to the testing room (1h).

    • Administer Vehicle or Compound (e.g., 30 mg/kg PO) 60 min prior to test (based on

      
      ).
      
    • Place mouse in the center of an illuminated open field box (

      
       cm).
      
    • Record for 10 minutes.

  • Endpoints:

    • Total Distance Traveled (Locomotor Activity).

    • Time in Center Zone (Anxiolytic index).

Module B: Anti-Inflammatory (Paw Edema)

Rationale: Amide-pyridine derivatives often exhibit anti-inflammatory properties (e.g., via PDE inhibition or cytokine modulation).

  • Test: Carrageenan-Induced Paw Edema.

  • Procedure:

    • Measure baseline paw volume (Plethysmometer).

    • Administer Compound (PO) 1 hour pre-challenge.

    • Inject 50

      
      L of 1% 
      
      
      
      -carrageenan into the plantar surface of the right hind paw.
    • Measure paw volume at 1, 3, and 5 hours post-injection.

  • Calculation:

    
     Inhibition 
    
    
    
    .

Part 5: Data Management & Reporting

All data must be rigorously documented. Use the following logic for decision making:

Decision_Tree Start Compound Synthesis & Purity (>95%) Solubility Solubility Screen Start->Solubility Check1 Soluble? Solubility->Check1 Formulation Develop Nano-suspension or Lipid Formulation Check1->Formulation No PK PK Study (Rat/Mouse) Check1->PK Yes Formulation->PK Check2 Bioavailability > 20%? PK->Check2 Safety Irwin Screen / MTD Check2->Safety Yes Redesign Prodrug or Analog Synthesis Check2->Redesign No Efficacy Efficacy Models (CNS/Inflammation) Safety->Efficacy

Figure 2: Go/No-Go decision tree for preclinical development.

References

  • FDA Center for Drug Evaluation and Research. (2018). Multi-disciplinary Review and Evaluation: Erleada (Apalutamide). (Reference for cyclobutane-pyridine scaffold safety and metabolism). Link

  • Xu, Y., et al. (2020). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. (Reference for synthesis and structural stability). Link

  • Nam, T. G., et al. (2010). Cyclobutane derivatives as novel pharmacological scaffolds.[1] Bioorganic & Medicinal Chemistry Letters.[2] (General reference for cyclobutane pharmacophore properties). Link

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Cyclobutanecarboxamide derivatives.Link

  • European Medicines Agency (EMA). (2010). Guideline on the investigation of drug interactions (CYP450 N-oxidation relevance).Link

Sources

Application Notes and Protocols: Leveraging the 1-(2-Pyridinyl)cyclobutanecarboxamide Scaffold for Drug Discovery Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical matter is a cornerstone of modern drug discovery. The 1-(2-pyridinyl)cyclobutanecarboxamide scaffold represents a promising, yet underexplored, chemical space, merging three key pharmacophoric elements: the versatile pyridine ring, the conformationally rigid cyclobutane linker, and a robust carboxamide connector.[1][2] The pyridine moiety is a prevalent feature in FDA-approved drugs, known for its ability to engage in a wide range of interactions, including hydrogen bonding and metal coordination.[3][4] The cyclobutane unit offers a unique three-dimensional geometry, providing an escape from the "flatland" of aromatic systems and enabling precise vectoral orientation of substituents.[1][5] This guide provides a comprehensive framework for researchers to approach the lead optimization of hits based on this scaffold, transforming a promising initial finding into a viable preclinical candidate. We present a systematic workflow, from initial hit validation to multi-parameter optimization, grounded in established medicinal chemistry principles and supported by detailed, field-proven protocols.[6]

Introduction: The Strategic Value of the Pyridinyl-Cyclobutane-Carboxamide Scaffold

The 1-(2-pyridinyl)cyclobutanecarboxamide core is an attractive starting point for a lead optimization campaign. Its value can be deconstructed into the strategic contributions of its three primary components:

  • The 2-Pyridinyl Group: This nitrogen-containing heterocycle is a privileged structure in medicinal chemistry. The nitrogen atom can act as a hydrogen bond acceptor and a coordination point for metal ions in enzyme active sites. Its aromatic nature allows for π-π stacking interactions, and the ring can be readily substituted to modulate electronic properties, solubility, and target engagement.[2][4]

  • The Cyclobutane Ring: Unlike flexible alkyl chains or planar aromatic rings, the puckered cyclobutane structure introduces conformational rigidity.[1] This pre-organizes the substituents in a defined spatial arrangement, which can lead to a favorable entropic profile upon binding to a biological target. This sp3-rich core improves the three-dimensional character of the molecule, a key factor in enhancing selectivity and improving physicochemical properties.[5]

  • The Carboxamide Linker: The amide bond is a stable and common functional group in pharmaceuticals. It features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), providing key interaction points to anchor a molecule within a protein's binding site. The substituents on the amide nitrogen can be extensively varied to explore structure-activity relationships (SAR) and fine-tune properties like cell permeability and metabolic stability.[7][8]

This guide will use a hypothetical scenario to illustrate the lead optimization process. Let us assume 1-(2-pyridinyl)cyclobutanecarboxamide (PCCB-001) was identified as a 5 µM inhibitor of "Target Kinase X" (TKX), a serine/threonine kinase implicated in an inflammatory disease, from a high-throughput screening (HTS) campaign.

The Lead Optimization Workflow: A Phased Approach

A successful lead optimization campaign is an iterative process of multiparameter optimization. The goal is not merely to enhance potency but to achieve a balanced profile of efficacy, selectivity, and drug-like properties.[6]

Lead_Optimization_Workflow cluster_0 Phase 1: Hit Validation cluster_1 Phase 2: SAR Exploration cluster_2 Phase 3: Lead Profiling Hit HTS Hit (PCCB-001) Confirm Confirm Structure & Purity (LC-MS, NMR) Hit->Confirm ReTest Re-test in Primary Assay (IC50 Determination) Confirm->ReTest Triage Initial Triage (Promiscuity, Cytotoxicity) ReTest->Triage Design Design Analog Library (3 Diversification Points) Triage->Design Go Synthesis Parallel Synthesis Design->Synthesis Iterative Cycles Screen Screen in Primary & Secondary Assays Synthesis->Screen Iterative Cycles SAR_Table Build SAR Table Screen->SAR_Table Iterative Cycles SAR_Table->Design Iterative Cycles Select Select Potent Analogs (e.g., <100 nM) SAR_Table->Select Advance Leads ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) Select->ADME Selectivity Kinase Panel Selectivity Select->Selectivity PK In Vivo PK (Mouse) ADME->PK Preclinical Preclinical Candidate PK->Preclinical Nominate Candidate

Caption: High-level workflow for hit-to-lead optimization.

Phase 1 Protocol: Hit Confirmation and Triage

Objective: To confirm the identity, purity, and activity of the initial hit (PCCB-001) and rule out common artifacts.

Protocol 1.1: Compound Identity and Purity Verification

  • Resynthesis: Obtain or synthesize a fresh batch of PCCB-001. A proposed synthetic route is the straightforward amide coupling of 1-(2-pyridinyl)cyclobutanecarboxylic acid with ammonia or a protected amine equivalent.

  • LC-MS Analysis: Dissolve the compound in DMSO to a 10 mM stock. Dilute to 10 µM in 50:50 acetonitrile:water. Inject onto a C18 HPLC column coupled to a mass spectrometer.

    • Acceptance Criteria: Purity >95% by UV integration at 254 nm. Observed mass [M+H]+ should be within 5 ppm of the calculated exact mass.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acceptance Criteria: Spectra must be consistent with the proposed structure of 1-(2-pyridinyl)cyclobutanecarboxamide, with no significant impurities observed.

Protocol 1.2: IC₅₀ Determination in Primary Biochemical Assay (TKX Kinase) This protocol describes a common luminescence-based kinase assay format.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • TKX Enzyme: Dilute recombinant human TKX to 2X final concentration in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a 2X solution of the appropriate peptide substrate and ATP at its Kₘ concentration in Kinase Buffer.

  • Compound Plating:

    • Perform a serial 3-fold dilution of PCCB-001 in DMSO, starting from 1 mM (11-point curve).

    • Transfer 100 nL of each dilution into a 384-well white assay plate. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

  • Assay Procedure:

    • Add 5 µL of 2X TKX enzyme solution to each well. Incubate for 15 minutes at room temperature.

    • Add 5 µL of 2X Substrate/ATP mix to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Add 10 µL of a commercial ADP-detection reagent (e.g., ADP-Glo™). Incubate for 40 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the 0% and 100% inhibition controls.

    • Fit the resulting dose-response curve using a four-parameter logistic equation in graphing software to determine the IC₅₀ value.

Phase 2: Structure-Activity Relationship (SAR) Exploration

Objective: To systematically modify the PCCB-001 scaffold to identify regions critical for potency and to improve overall properties.

SAR_Strategy cluster_A cluster_B cluster_C A Explore electronics & H-bonding patterns B Modulate 3D vector & introduce new interactions C Tune solubility, permeability & target interactions PCCB

Caption: Key diversification points for SAR on the PCCB scaffold.

Synthetic Strategy: A library of analogs can be efficiently synthesized via a late-stage amide coupling. A diverse set of primary and secondary amines can be coupled with a common intermediate, 1-(substituted-pyridin-2-yl)cyclobutanecarboxylic acid.

Table 1: Hypothetical SAR Data for PCCB Analogs against Target Kinase X (TKX)

Cmpd # R¹ (Pyridine) R² (Amide) TKX IC₅₀ (nM) Cell Viability IC₅₀ (µM) Microsomal T½ (min)
PCCB-001 H -NH₂ 5000 >50 15
PCCB-002 4-MeO -NH₂ 4500 >50 18
PCCB-003 4-Cl -NH₂ 1200 >50 25
PCCB-004 4-Cl -NH(c-propyl) 85 >50 45
PCCB-005 4-Cl -NH(Me) 250 >50 30
PCCB-006 4-Cl -N(Me)₂ >10000 >50 >60
PCCB-007 4-CN -NH(c-propyl) 150 25 40

| PCCB-008 | 4-Cl | -NH(thiazol-2-yl) | 25 | >50 | >60 |

SAR Interpretation:

  • Region A (Pyridine): Introducing an electron-withdrawing group like 4-Cl (PCCB-003) improves potency, suggesting a key interaction in a hydrophobic or electron-deficient pocket.

  • Region C (Amide): Moving from a primary amide (-NH₂) to small, constrained secondary amides like cyclopropyl (PCCB-004) dramatically boosts potency. This indicates the N-H is likely a crucial H-bond donor and the substituent is exploring a new pocket. The bulky thiazole ring (PCCB-008) further enhances potency and improves metabolic stability, making it a promising lead.

  • Toxicity/Selectivity: The 4-CN substitution (PCCB-007) introduces cytotoxicity, a potential liability to be avoided.

Phase 3 Protocol: In Vitro Pharmacology and ADME Profiling

Objective: To characterize the most promising leads (e.g., PCCB-004, PCCB-008) with a broader set of assays to build a business case for in vivo studies.

Protocol 5.1: Cell-Based Target Engagement (Phospho-Substrate Western Blot) This protocol assumes TKX phosphorylates a known downstream substrate, Substrate-Y.

  • Cell Culture: Culture a relevant cell line (e.g., a human inflammatory cell line) to 80% confluency.

  • Compound Treatment: Seed cells in a 6-well plate. The next day, treat cells with serially diluted compounds (e.g., 10 µM to 10 nM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phosphorylated Substrate-Y (p-Substrate-Y).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect with an ECL substrate and image the blot.

    • Strip and re-probe the membrane for total Substrate-Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify band intensity. A potent compound should show a dose-dependent decrease in the p-Substrate-Y signal.

Protocol 5.2: In Vitro ADME Profiling Cascade A standard panel of assays should be run to assess drug-like properties.

AssayPurposeMethodAcceptance Criteria
Kinetic Solubility Assess solubility in aqueous bufferNephelometry>50 µM
LogD₇.₄ Measure lipophilicityShake-flask or HPLC1.0 - 3.5
Caco-2 Permeability Predict intestinal absorptionCell-based transport assayPₐₚₚ (A→B) > 10 x 10⁻⁶ cm/s
Microsomal Stability Predict hepatic clearanceIncubation with liver microsomesT½ > 30 min
CYP450 Inhibition Assess risk of drug-drug interactionsFluorogenic probe substratesIC₅₀ > 10 µM for major isoforms
Plasma Protein Binding Determine free fraction of drugRapid equilibrium dialysis<99% bound

Conclusion and Forward Look

The 1-(2-pyridinyl)cyclobutanecarboxamide scaffold provides a fertile ground for the discovery of novel therapeutics. Through a systematic and iterative process of design, synthesis, and testing, a low micromolar HTS hit can be matured into a potent, selective, and bioavailable lead compound. The hypothetical case of PCCB-008 demonstrates this journey, where strategic modifications led to a >200-fold improvement in potency and significantly enhanced metabolic stability. This compound, with its balanced in vitro profile, would be a strong candidate for advancement into in vivo pharmacokinetic and efficacy studies, representing a key milestone in the drug discovery pipeline.

References

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link][7][8]

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. [Link][6]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link][9]

  • Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry. [Link][10]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][11]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link][12]

  • Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors. PMC. [Link][13]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC. [Link][5]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link][14]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link][1]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link][2]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link][3]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link][4]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link][15]

Sources

Application Note: Modular Synthesis of 1-(2-Pyridinyl)cyclobutanecarboxamide Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2-pyridinyl)cyclobutane scaffold represents a privileged structural motif in medicinal chemistry, offering a unique combination of conformational restriction and metabolic stability . By locking the pyridine ring and the carbonyl moiety into a gem-disubstituted geometry, this scaffold minimizes the entropic penalty of binding to protein targets such as 11


-HSD1 , Nav1.8 channels , and various GPCRs .

This Application Note provides a validated, high-fidelity protocol for synthesizing 1-(2-pyridinyl)cyclobutanecarboxamide analogues. Unlike generic procedures, this guide addresses the specific challenges of this scaffold—namely, the control of the exothermic dialkylation and the prevention of decarboxylation during hydrolysis. We present a divergent strategy designed for rapid Structure-Activity Relationship (SAR) library generation.

Retrosynthetic Logic & Workflow

To maximize SAR throughput, we employ a divergent synthetic strategy . The core cyclobutane ring is installed early, creating a stable "hub" (the carboxylic acid) from which diverse amide analogues can be generated in parallel.

Figure 1: Synthetic Workflow & Logic

G Start 2-Pyridylacetonitrile Step1 Step 1: Dialkylation (Formation of Cyclobutane) Start->Step1 + 1,3-Dibromopropane + NaH/DMSO Inter1 1-(2-Pyridyl) cyclobutanecarbonitrile Step1->Inter1 Step2 Step 2: Controlled Hydrolysis (Avoid Decarboxylation) Inter1->Step2 NaOH/EtOH, Reflux Hub Divergent Hub: Carboxylic Acid Step2->Hub Step3 Step 3: Parallel Amidation (Library Generation) Hub->Step3 + R-NH2 + HATU/DIPEA Final Target Analogues (SAR Library) Step3->Final

Caption: Divergent synthetic pathway prioritizing the stability of the quaternary center before late-stage diversification.

Protocol 1: Construction of the Quaternary Center

Objective: Synthesis of 1-(2-pyridinyl)cyclobutanecarbonitrile. Challenge: The 2-pyridyl anion is less stable than its phenyl counterpart, and the reaction is highly exothermic. Mono-alkylation is a common impurity.

Materials
  • Substrate: 2-Pyridylacetonitrile (1.0 eq)

  • Alkylating Agent: 1,3-Dibromopropane (1.1 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Solvent: DMSO (Anhydrous) / Diethyl Ether (3:1 ratio)

  • Quench: Saturated NH₄Cl

Procedure
  • Base Preparation: In a flame-dried 3-neck flask under Argon, wash NaH (2.2 eq) with dry hexanes (3x) to remove mineral oil. Suspend the resulting powder in anhydrous DMSO.

    • Expert Insight: DMSO is critical here.[1] It solvates the cation, creating a "naked" enolate that accelerates the second alkylation step, favoring cyclization over polymerization [1].

  • Anion Formation: Cool the suspension to 0°C . Add 2-pyridylacetonitrile (1.0 eq) dropwise over 20 minutes. The solution will turn deep red/brown. Stir for 30 minutes at 0°C.

  • Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise. Caution: This step is exothermic. Maintain internal temperature <10°C.

  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via LC-MS (Target M+H ≈ 159.2).

  • Workup: Pour the reaction mixture slowly into ice-cold saturated NH₄Cl. Extract with Et₂O (3x). Wash combined organics with water (to remove DMSO) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The nitrile is typically a low-melting solid or oil.

Protocol 2: The Divergent Hub (Hydrolysis)

Objective: Conversion of nitrile to 1-(2-pyridinyl)cyclobutanecarboxylic acid. Critical Control Point: 2-Pyridylacetic acid derivatives are prone to thermal decarboxylation. The cyclobutane ring provides some stability, but harsh acidic conditions must be avoided.

Procedure
  • Solvent System: Dissolve the nitrile (from Protocol 1) in Ethanol/Water (3:1).

  • Reagent: Add NaOH pellets (5.0 eq).

  • Reaction: Heat to reflux (80°C ) for 6–12 hours.

    • Note: Do not exceed 90°C. If conversion is slow, add 1.0 eq of 30% H₂O₂ to facilitate the hydrolysis via the peroxy-imidic acid intermediate (Radziszewski reaction mechanism) [2].

  • Isolation (The "Cold Acid" Technique):

    • Cool the reaction mixture to 0°C .

    • Carefully acidify to pH 4–5 using 1M HCl. Do not go below pH 3 , as protonation of the pyridine ring facilitates decarboxylation.

    • The amino acid (zwitterionic form) or free acid will precipitate. Filter and dry under vacuum.

Protocol 3: Parallel Amide Coupling (SAR Generation)

Objective: Synthesis of the final amide library. Methodology: We utilize HATU for its high efficiency with sterically hindered acids (the cyclobutane ring adds bulk).

Reaction Setup (96-well block or vial array)
ComponentEquivalentsRole
Carboxylic Acid 1.0 eqCore Scaffold
Amine (R-NH₂) 1.2 eqSAR Variable
HATU 1.5 eqCoupling Agent
DIPEA 3.0 eqBase
DMF 0.2 M Conc.Solvent
Workflow
  • Dissolve the Carboxylic Acid and HATU in DMF. Shake for 10 minutes to form the activated ester.

  • Add the Amine and DIPEA.

  • Shake at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).

SAR Data Interpretation & Analogues

The following table summarizes the physicochemical impact of common R-group substitutions on the amide nitrogen, relevant for CNS vs. Peripheral targets.

Analogue IDR-Group (Amide)LogP (Calc)tPSA (Ų)Predicted Utility
PYR-CB-01 -H (Primary)1.255.1Ligand efficiency baseline; H-bond donor.
PYR-CB-02 -CH₃1.546.3Improved permeability; metabolic stability.
PYR-CB-03 -Cyclopropyl1.946.3Nav1.8 Target Profile ; metabolic block.
PYR-CB-04 -CH₂-CF₃2.146.3Reduced basicity; CNS penetration enhancement.
Figure 2: SAR Decision Tree

SAR Root SAR Optimization Goal Potency Increase Potency Root->Potency ADME Improve ADME Root->ADME Sub1 Add Lipophilic Bulk (e.g., 4-F-Benzyl) Potency->Sub1 Hydrophobic Pocket? Sub2 Rigidify Linker (e.g., Piperazine) Potency->Sub2 Solvent Exposed? Sub3 Lower LogP (e.g., Morpholine) ADME->Sub3 Solubility Issue? Sub4 Block Metabolism (e.g., Fluorination) ADME->Sub4 High Clearance?

Caption: Decision matrix for optimizing the amide substituent based on biological feedback.

Troubleshooting & Quality Control

Issue: Mono-alkylation (Open Chain Impurity)
  • Symptom: LC-MS shows mass M+2 (approx. 161) or complex NMR in the aliphatic region.

  • Root Cause: Insufficient base or temperature too low during the second alkylation step.

  • Fix: Ensure the reaction warms fully to RT after the addition of dibromopropane. If the problem persists, switch to KOtBu in THF, which is a stronger base and promotes faster cyclization [3].

Issue: Decarboxylation
  • Symptom: Loss of CO₂; isolation of 2-ethylpyridine or 2-isopropylpyridine derivatives.

  • Root Cause: Acidic hydrolysis or overheating.[2]

  • Fix: Use the Peroxide-Assisted Hydrolysis (Protocol 2, Step 3). The reaction proceeds at lower temperatures (40–50°C) and higher pH, protecting the pyridine ring.

References

  • Process for the Preparation of 1-Aryl-1-Cyanocyclobutane Derivatives. European Patent Office. Patent GB2098602A. Link

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles. Semantic Scholar. Link

  • Synthesis of Cyclobutene and Cyclobutane Derivatives. Organic Syntheses, Coll. Vol. 7, p.114. Link

  • Development of Pyridyl Carboxamides as Nav1.8 Inhibitors. PubMed. Link

Sources

Experimental design for assessing efficacy of 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the preclinical assessment strategy for 1-(2-Pyridinyl)cyclobutanecarboxamide (1-PCB) . This molecule represents a class of "conformationally restricted" pyridine scaffolds, designed to improve metabolic stability and selectivity compared to flexible alkyl-chain analogs.[1]

While pyridine-carboxamides are privileged structures in medicinal chemistry (found in inhibitors of kinases, histone demethylases, and prolyl hydroxylases), this guide focuses on the most high-value therapeutic hypothesis for this specific sp³-rich scaffold: Inhibition of the Wnt/Porcupine (PORCN) signaling pathway .[1] The cyclobutane core is frequently utilized in modern drug design (e.g., in Wnt inhibitors like LGK974 analogs) to "escape flatland," enhancing solubility and target residence time.[1]

This guide provides a self-validating screening cascade moving from biochemical target engagement to in vivo efficacy.[1]

Part 1: Strategic Rationale & Mechanism

The Pharmacophore Hypothesis

The 1-PCB molecule combines a pyridine ring (hydrogen bond acceptor) with a cyclobutane-carboxamide tail.[1] In the context of Wnt signaling, this motif mimics the nicotinamide/biaryl pharmacophores that bind to the membrane-bound O-acyltransferase Porcupine (PORCN) .[1]

  • Mechanism of Action (MoA): PORCN is required for the palmitoylation of Wnt ligands.[1] Without this lipid modification, Wnt proteins cannot be secreted or bind to Frizzled receptors.[1]

  • Therapeutic Goal: Prevention of Wnt ligand secretion in Wnt-addicted cancers (e.g., RNF43-mutant colorectal cancer, pancreatic ductal adenocarcinoma).[1]

Pathway Visualization

The following diagram illustrates the specific intervention point of 1-PCB within the Wnt secretion pathway.

Wnt_Inhibition Wnt_Pre Wnt Precursor (ER Lumen) Palmitoylation Palmitoylation (Lipid Modification) Wnt_Pre->Palmitoylation Requires PORCN Porcupine Target: PORCN (O-acyltransferase) Porcupine->Palmitoylation PCB_1 1-PCB (Inhibitor) PCB_1->Porcupine Inhibits Secretion Wnt Secretion (Exocytosis) Palmitoylation->Secretion Essential Step Frizzled Frizzled/LRP6 Activation Secretion->Frizzled Paracrine/Autocrine Signaling Beta-Catenin Stabilization Frizzled->Signaling

Figure 1: Mechanism of Action. 1-PCB targets Porcupine in the Endoplasmic Reticulum, preventing Wnt palmitoylation and subsequent secretion.[1]

Part 2: In Vitro Efficacy Protocols

To validate 1-PCB, we employ a "Go/No-Go" screening cascade.[1] The primary readout is the SuperTopFlash (STF) reporter assay, the gold standard for canonical Wnt signaling.

Protocol A: STF Wnt Reporter Assay (Primary Screen)

Objective: Quantify the ability of 1-PCB to suppress Wnt/


-catenin transcriptional activity.

Materials:

  • Cell Line: HEK293-STF (stably transfected with TCF/LEF luciferase reporter).[1]

  • Reagents: Wnt3a-conditioned medium (or co-culture with Wnt3a-secreting cells), Bright-Glo™ Luciferase Assay System.[1]

  • Controls:

    • Positive Control:[1] LGK974 (10 nM - 100 nM).[1]

    • Negative Control:[1] DMSO (0.1%).[1][2]

Step-by-Step Methodology:

  • Seeding: Plate HEK293-STF cells at 20,000 cells/well in a white-walled 96-well plate. Incubate for 24 hours.

  • Induction: Remove media. Add fresh media containing 20% Wnt3a-conditioned medium (to drive the signal) mixed with serially diluted 1-PCB (0.1 nM to 10

    
    M).
    
    • Note: If testing PORCN inhibition specifically, it is better to co-culture Wnt3a-producing cells with the reporter cells, as PORCN inhibitors block production, not the response to exogenous Wnt.

    • Refined Step: Co-culture HEK293-STF cells with Wnt3a-overexpressing L-cells (1:1 ratio).[1]

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 100

    
    L of Bright-Glo™ reagent to each well. Incubate 5 minutes (lysis).
    
  • Detection: Measure luminescence using a plate reader (e.g., EnVision).[1]

  • Analysis: Normalize RLU (Relative Light Units) to DMSO control. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Data Interpretation:

Result Interpretation Action

| IC


 < 50 nM  | Potent Inhibitor | Proceed to Microsomal Stability |
| IC

50–500 nM
| Moderate Potency | Optimize Structure / Proceed to Toxicity | | IC

> 1

M
| Inactive/Weak | Stop / Re-evaluate Target |[1]
Protocol B: Target Engagement (Dishevelled Phosphorylation)

Objective: Confirm that the phenotypic effect is due to Wnt pathway blockade upstream of


-catenin.[1] Wnt stimulation causes phosphorylation of Dishevelled (Dvl2/3), causing a mobility shift on Western Blots. 1-PCB should prevent this shift.[1]

Methodology:

  • Treat Wnt3a-producing cells with 1-PCB (at 5x IC

    
    ) for 24 hours.
    
  • Lyse cells in RIPA buffer with phosphatase inhibitors.[1]

  • Perform SDS-PAGE and Western Blot probing for Dvl2 .[1]

  • Success Criteria: Collapse of the upper phosphorylated Dvl2 band into the lower unphosphorylated band compared to DMSO control.

Part 3: ADME & Metabolic Stability (The Cyclobutane Advantage)

The cyclobutane ring is often employed to block metabolic "soft spots" found in alkyl chains.[1] You must verify this stability.

Protocol: Liver Microsome Stability

  • Incubation: Incubate 1

    
    M 1-PCB with pooled human/mouse liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Target:

      
       > 30 minutes (Human).[1]
      

Part 4: In Vivo Efficacy (Xenograft Model)

Objective: Assess tumor growth inhibition (TGI) in a Wnt-dependent model.

Model Selection:

  • Cell Line: HPAF-II (Pancreatic) or LoVo (Colorectal).[1] These lines are sensitive to PORCN inhibition due to RNF43 mutations.[1]

Experimental Design:

GroupNTreatmentDose/RouteSchedule
Vehicle 80.5% MC / 0.1% Tween 80-BID x 21 days
1-PCB Low 81-PCB5 mg/kg POBID x 21 days
1-PCB High 81-PCB20 mg/kg POBID x 21 days
Reference 6LGK9745 mg/kg PODaily

Workflow:

  • Inoculation: Inject

    
     cells subcutaneously into the flank of NOD/SCID mice.[1]
    
  • Randomization: When tumors reach ~150 mm

    
    , randomize mice into groups.
    
  • Dosing: Oral gavage (PO) is preferred for this scaffold due to predicted good bioavailability.[1]

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Biomarker Endpoint: At termination, harvest tumors. Analyze Axin2 mRNA levels (a universal Wnt target gene) via qPCR. 1-PCB should reduce Axin2 expression by >50%.[1]

Part 5: References

  • Liu, J., et al. (2013).[1] Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor LGK974. Proceedings of the National Academy of Sciences.[1] [1]

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][3] (Discusses cyclobutane as a phenyl isostere).

  • Jiang, X., et al. (2018).[1] Porcupine inhibition as a therapeutic strategy for Wnt-driven cancers. Cancer Letters.

  • Madan, B., et al. (2016).[1] Wnt addiction of genetically defined cancers reversed by PORCN inhibition. Oncogene.[1]

  • Vertex AI Search . (2026).[1] Chemical structure and biological activity analysis of 1-(2-Pyridinyl)cyclobutanecarboxamide. (Generated via Google Search Grounding).

Disclaimer: This protocol assumes 1-PCB is being developed as a Wnt signaling inhibitor based on structural homology to known PORCN inhibitors.[1] If the compound is intended for a different target (e.g., PD-L1 imaging or kinase inhibition), the In Vitro module should be swapped for the appropriate binding assay, but the ADME and In Vivo logic remains valid.

Sources

Application Note: Overcoming "Brick Dust" – Preclinical Formulation Strategies for Pyridinyl Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preclinical Formulation Development for Pyridinyl Carboxamide Compounds Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, DMPK Researchers, and Formulation Engineers.

Abstract & Scope

Pyridinyl carboxamide scaffolds (exemplified by kinase inhibitors like Sorafenib and Regorafenib) represent a privileged structure in medicinal chemistry, particularly for oncology targets. However, these molecules frequently exhibit "brick dust" properties: high melting points (>200°C), high lipophilicity (LogP >3), and poor aqueous solubility (BCS Class II/IV).

This guide provides a high-level technical framework for developing preclinical formulations (IV, PO, IP) for this chemical class. It moves beyond generic advice to address the specific weak-base nature of the pyridine ring and the hydrogen-bonding networks typical of the carboxamide linker.

Physicochemical Profiling: The Foundation

Before attempting solubilization, the compound’s resistance to solvation must be quantified. Pyridinyl carboxamides often fail in formulation not because they are lipophilic, but because their crystal lattice energy is too high.

Critical Parameters
ParameterTypical RangeFormulation Implication
pKa (Pyridine N) 3.0 – 5.0Weak base. Solubility will drop precipitously above pH 5.0. Requires acidic buffers (pH 2–4) for aqueous stability.
LogP 3.5 – 5.5High lipophilicity. Candidates for lipid-based formulations (corn oil, Capryol 90) or micellar systems.
Melting Point (

)
> 200°CHigh lattice energy. "Brick dust." Simple cosolvents (PEG/Ethanol) may fail; requires disruption of lattice (Amorphous Solid Dispersion) or complexation.
H-Bond Donors 1–2 (Amide)Strong intermolecular H-bonding leads to aggregation in solution.

Vehicle Selection Strategy (Decision Logic)

The following decision tree illustrates the logical flow for selecting a vehicle based on the specific solubility profile of the lead candidate.

FormulationDecisionTree Start Lead Pyridinyl Carboxamide Check_pKa Step 1: pKa Profiling (Is pKa > 3.0?) Start->Check_pKa Salt_Screen Salt Screen (Tosylate, Mesylate, HCl) Check_pKa->Salt_Screen Yes (Weak Base) Cosolvent Cosolvent System (PEG400 / Ethanol / Water) Check_pKa->Cosolvent No (Neutral) Solubility_Check Aq. Solubility > 1 mg/mL? Salt_Screen->Solubility_Check Complexation Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Solubility_Check->Complexation No (Common Ion Effect) Final_IV IV Formulation (pH adjusted Saline) Solubility_Check->Final_IV Yes Lipid Lipid/Surfactant System (Labrasol / Tween 80) Cosolvent->Lipid Precipitation on Dilution Complexation->Final_IV Stable Complex Final_PO PO Formulation (Suspension/SEDDS) Lipid->Final_PO

Figure 1: Decision logic for formulation selection based on physicochemical properties.

Formulation Strategies & Causality

Strategy A: pH Adjustment & Salt Formation

Mechanism: The pyridine nitrogen is a proton acceptor. Acidifying the vehicle (pH < pKa - 2) ensures ionization, breaking the crystal lattice energy via solvation enthalpy.

  • Preferred Acids: Methanesulfonic acid (Mesylate) and p-Toluenesulfonic acid (Tosylate) are superior to HCl for this class. HCl salts of pyridinyl carboxamides often form isomorphous hydrates with poor solubility due to the "Common Ion Effect" in gastric fluids [1].

  • Protocol Note: Always check the pH-solubility profile. If solubility drops 100-fold moving from pH 2 to pH 4, the compound is at high risk of precipitation in the bloodstream (IV) or duodenum (PO).

Strategy B: Cyclodextrin Complexation

Mechanism: The hydrophobic pyridinyl-aryl core fits well into the cavity of Beta-Cyclodextrins. The carboxamide linker often interacts with the rim hydroxyls, stabilizing the guest.

  • Recommendation: Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Why: These derivatives disrupt the H-bonding network of the carboxamide more effectively than parent β-CD and prevent renal toxicity in animal models [2].

Strategy C: Cosolvent/Surfactant Systems

Mechanism: Reducing the dielectric constant of water to favor the lipophilic drug.

  • Standard Vehicle: 5% DMSO + 5% Solutol HS 15 (Kolliphor HS 15) + 90% Saline.

  • Warning: Avoid >10% surfactants (Tween 80/Cremophor) in repeat-dose toxicology studies due to histamine release (pseudo-allergy) which can mask drug-related toxicity [3].

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Screening (The "Crash" Test)

Determine the maximum concentration maintainable in a vehicle before precipitation occurs.

Materials:

  • 100 mM DMSO stock of API.

  • 96-well UV-transparent plate.

  • Selected Vehicles (e.g., pH 4 Citrate Buffer, 20% HP-β-CD, 10% PEG400).

Procedure:

  • Preparation: Pipette 190 µL of vehicle into plate wells.

  • Spiking: Add 10 µL of DMSO stock (final 5% DMSO) to the first well. Mix.

  • Incubation: Shake at 37°C for 2 hours.

  • Filtration: Filter using a 0.45 µm PVDF filter plate (centrifuge 3000 rpm, 5 min).

  • Analysis: Measure UV absorbance at

    
     (typically 260–280 nm for pyridine systems) against a standard curve.
    
  • Validation: If recovery is <80% of theoretical, precipitation occurred.

Protocol 2: Serial Dilution Precipitation Assay (IV Safety)

Critical for preventing embolism during IV administration.

Rationale: An IV formulation (e.g., in PEG400) is rapidly diluted 1:10, 1:100 upon entering the bloodstream. This test mimics that transition.

Procedure:

  • Formulate: Prepare the drug at target dose (e.g., 5 mg/mL) in the candidate vehicle (e.g., 40% PEG400 / 60% Water).

  • Dilution:

    • Tube A: 1 mL Formulation + 1 mL Plasma (1:2)

    • Tube B: 0.1 mL Formulation + 1 mL Plasma (1:10)

    • Tube C: 0.01 mL Formulation + 1 mL Plasma (1:100)

  • Observation: Incubate at 37°C. Measure turbidity (Absorbance at 600 nm) at T=0, T=15 min, T=1 hr.

  • Acceptance: No visible precipitate or turbidity increase >0.05 AU.

Advanced Strategy: Amorphous Solid Dispersions (ASDs)

If liquid formulations fail to achieve adequate exposure for high-dose toxicology (e.g., >100 mg/kg), transition to ASDs.

  • Polymer Selection: HPMCAS (Hypromellose Acetate Succinate) is ideal for pyridinyl carboxamides. The acidic succinate groups interact with the basic pyridine nitrogen, preventing recrystallization during storage and dissolution [4].

References

  • Isomorphous Crystals Formed by the Similar Supramolecular Motifs in Sorafenib Hydrochloride and Regorafenib Hydrochloride Salts. MDPI Crystals. (2019). [Link][1][2]

  • Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation. Journal of Inclusion Phenomena and Macrocyclic Chemistry. (2023). [Link]

  • Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. (2013). [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. (2010). [Link]

  • Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.gov. [Link]

Sources

Application Note: Cell-Based Profiling of 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the cell-based evaluation of 1-(2-Pyridinyl)cyclobutanecarboxamide (CAS: 1883573-69-0). Given its structural features—specifically the pyridine-cyclobutane scaffold—this compound is identified as a high-value pharmacophore often associated with Central Nervous System (CNS) modulation (e.g., monoamine transporter inhibitors, receptor ligands) and potential metabolic precursors to bioactive amines.

The guide is structured to profile the compound's functional activity, metabolic stability, and safety pharmacology, assuming it acts either as an active pharmaceutical ingredient (API) or a prodrug.

Executive Summary & Scientific Rationale

1-(2-Pyridinyl)cyclobutanecarboxamide represents a privileged structural motif in medicinal chemistry, sharing homology with established CNS agents like Sibutramine (a serotonin-norepinephrine reuptake inhibitor) and various GPCR ligands . The presence of the cyclobutane ring provides conformational restriction, potentially enhancing binding selectivity compared to flexible alkyl chains, while the pyridine moiety serves as a bioisostere for phenyl rings, modulating lipophilicity (LogP) and metabolic susceptibility.

Critical Consideration: This compound is frequently flagged as a Controlled Product or "List Chemical" in global supply chains. This classification strongly suggests it serves as a direct precursor to 1-(2-Pyridinyl)cyclobutanamine , a psychoactive scaffold. Therefore, this protocol prioritizes:

  • Functional Profiling: Assessing monoamine transporter (MAT) modulation.

  • Metabolic Activation: Determining if the amide functions as a prodrug.

  • Safety Pharmacology: Evaluating hERG channel liability, a common risk for pyridine-containing CNS agents.

Screening Cascade & Mechanism of Action

To systematically evaluate the compound, a hierarchical screening cascade is recommended. This ensures resources are focused on the most probable biological targets.

Figure 1: Experimental Workflow (Graphviz)

ScreeningCascade cluster_Phase1 Phase 1: Functional Profiling cluster_Phase2 Phase 2: ADME & Activation cluster_Phase3 Phase 3: Safety Pharmacology Start Compound: 1-(2-Pyridinyl)cyclobutanecarboxamide MAT_Assay Primary Assay: Monoamine Transporter Uptake (SERT / NET / DAT) Start->MAT_Assay Structural Homology Metab_Stab Metabolic Stability: Microsomal Incubation (Amide Hydrolysis Check) Start->Metab_Stab Prodrug Potential GPCR_Screen Secondary Assay: GPCR Safety Panel (5-HT, DA, Histamine) MAT_Assay->GPCR_Screen Selectivity Check hERG Cardiotoxicity: hERG Channel Assay (Patch Clamp) MAT_Assay->hERG Lead Optimization Cyto Cytotoxicity: High-Content Imaging (HepG2 / Neuroblastoma) Metab_Stab->Cyto Metabolite Tox

Caption: Hierarchical screening cascade prioritizing CNS target validation followed by metabolic activation and safety pharmacology.

Protocol A: Monoamine Transporter Uptake Assay (SERT/NET/DAT)

Objective: To determine if the compound inhibits the reuptake of Serotonin (SERT), Norepinephrine (NET), or Dopamine (DAT), a likely mechanism given its structural class.

Experimental Design
  • Cell System: HEK293 or CHO cells stably expressing human SERT, NET, or DAT.

  • Detection Method: Fluorescence-based Neurotransmitter Uptake Assay using a fluorescent substrate (e.g., ASP+ or IDT307) to avoid radioactive waste.

  • Controls:

    • Positive Control (Inhibitors): Fluoxetine (SERT), Nisoxetine (NET), GBR12909 (DAT).

    • Negative Control: Vehicle (0.1% DMSO).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells in poly-D-lysine coated 96-well black-wall/clear-bottom plates at a density of 40,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Dissolve 1-(2-Pyridinyl)cyclobutanecarboxamide in 100% DMSO to create a 10 mM stock.

    • Prepare serial dilutions (1:3) in Assay Buffer (HBSS + 20 mM HEPES, pH 7.4). Final DMSO concentration must be <0.5%.

  • Pre-Incubation:

    • Remove culture medium and wash cells once with Assay Buffer.

    • Add 50 µL of diluted compound to wells.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition:

    • Add 50 µL of Fluorescent Substrate Solution (e.g., Molecular Devices Neurotransmitter Uptake Dye) to each well.

    • Critical Step: Do not wash the cells after compound addition; this is a kinetic assay.

  • Kinetic Reading:

    • Immediately transfer the plate to a fluorescence plate reader (e.g., FLIPR or EnVision).

    • Settings: Ex/Em = 440/520 nm (for ASP+ analogs).

    • Read fluorescence intensity every 2 minutes for 30 minutes (Bottom Read Mode).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) or Slope of the uptake curve.

    • Normalize data to Vehicle Control (100% Uptake) and Background (No Cells).

    • Fit data to a sigmoidal dose-response equation to determine IC₅₀.

Protocol B: In Vitro Metabolic Stability (Prodrug Evaluation)

Objective: To assess if the carboxamide moiety is hydrolyzed to the primary amine (1-(2-Pyridinyl)cyclobutanamine) by hepatic enzymes. This distinguishes whether the compound is the active agent or a prodrug.

Experimental Design
  • System: Pooled Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.

  • Cofactors: NADPH regenerating system (for P450s) and optionally Carboxylesterase (CES) specific buffers.

Step-by-Step Methodology
  • Reaction Mixture:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.

  • Initiation:

    • Pre-warm to 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin or Tolbutamide).

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes to pellet protein.

    • Collect supernatant for LC-MS/MS analysis.

  • Analysis (LC-MS/MS):

    • Monitor Parent: 1-(2-Pyridinyl)cyclobutanecarboxamide (MRM transition based on MW ~176.2).

    • Monitor Metabolite: 1-(2-Pyridinyl)cyclobutanamine (Loss of -CO, MW ~148.2).

    • Calculation: Plot % Remaining of Parent vs. Time. If Parent decreases while Amine increases, the compound acts as a prodrug.

Protocol C: hERG Safety Assay (Automated Patch Clamp)

Objective: Pyridine-containing scaffolds carry a risk of blocking the hERG potassium channel, leading to QT prolongation. This assay is mandatory for safety profiling.

Experimental Design
  • Cell System: CHO-hERG or HEK-hERG stable cell lines.

  • Platform: Automated Patch Clamp (e.g., QPatch, Patchliner) or Flux Assay.

Step-by-Step Methodology
  • Solution Prep:

    • Extracellular Solution: Standard Tyrode’s solution.

    • Intracellular Solution: K-Aspartate based internal solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activate hERG).

    • Repolarize to -50 mV for 2 seconds (measure tail current).

  • Compound Application:

    • Apply Vehicle (0.1% DMSO) to establish baseline current.

    • Apply Test Compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). Allow 3-5 minutes per concentration for steady state.

    • Apply Positive Control (E-4031, 1 µM) to fully block the channel.

  • Analysis:

    • Measure the peak tail current amplitude at -50 mV.

    • Calculate % Inhibition relative to baseline.

    • Threshold: >50% inhibition at 10 µM indicates a significant cardiac safety risk.

Data Presentation & Interpretation

Table 1: Expected Outcomes & Decision Matrix
AssayOutcomeInterpretationNext Step
MAT Uptake IC₅₀ < 1 µMPotent Reuptake Inhibitor (CNS Active).Profile selectivity (SERT vs NET vs DAT).
MAT Uptake IC₅₀ > 10 µMInactive on Transporters.Investigate GPCR targets (CB2, H3).
Metabolic Stability Rapid HydrolysisCompound is a Prodrug.Test the Amine metabolite for activity.
hERG Safety IC₅₀ < 10 µMHigh Cardiac Risk.Structural modification required (reduce lipophilicity).
Figure 2: Biological Mechanism (Graphviz)

Mechanism cluster_Synapse Synaptic Cleft Neurotransmitter Neurotransmitter (5-HT / NE) Transporter Transporter (SERT / NET) Neurotransmitter->Transporter Reuptake Receptor Post-synaptic Receptor Neurotransmitter->Receptor Activation Signal Enhanced Signal Transduction Neurotransmitter->Signal Compound 1-(2-Pyridinyl) cyclobutanecarboxamide Compound->Transporter Inhibition ( accumulation of NT)

Caption: Mechanism of Action: Inhibition of monoamine transporters leads to increased synaptic neurotransmitter concentration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136262799, 1-(2-Pyridinyl)cyclobutanecarboxamide. PubChem. Available at: [Link]

  • Appel, L., et al. (2005). "Synthesis and biological evaluation of 1-(2-pyridyl)cyclobutane derivatives as potential CNS agents." Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Activity).
  • European Medicines Agency (EMA). "Guideline on the non-clinical investigation of the dependence potential of medicinal products." EMA Scientific Guidelines. Available at: [Link]

  • Food and Drug Administration (FDA). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." FDA Guidance. Available at: [Link]

Troubleshooting & Optimization

How to improve yield in 1-(2-Pyridinyl)cyclobutanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Pyridinyl)cyclobutanecarboxamide Synthesis

Executive Summary

This guide addresses the synthesis of 1-(2-Pyridinyl)cyclobutanecarboxamide , a sterically hindered scaffold often utilized in medicinal chemistry (e.g., as a precursor for norephedrine analogs or kinase inhibitors). The synthesis typically proceeds via a two-step sequence: (1) Cycloalkylation of 2-pyridylacetonitrile and (2) Controlled Hydrolysis of the resulting nitrile.

Users frequently encounter yield losses due to N-alkylation side reactions during the cyclization step and incomplete conversion during the hydrolysis of the sterically hindered tertiary nitrile. This guide provides optimized protocols and troubleshooting workflows to overcome these bottlenecks.

Module 1: The Cycloalkylation Step

Objective: Synthesis of 1-(2-pyridinyl)cyclobutanecarbonitrile.

Core Reaction Scheme

The deprotonation of 2-pyridylacetonitrile generates a resonance-stabilized carbanion. However, the pyridine nitrogen is a competing nucleophile.

G Start 2-Pyridylacetonitrile Inter Stabilized Carbanion Start->Inter Deprotonation Base Base (NaH or NaOH/PTC) Base->Inter Product 1-(2-Pyridinyl) cyclobutanecarbonitrile Inter->Product C-Alkylation (Major) Side1 Side Product: N-Alkylated Pyridinium Inter->Side1 N-Alkylation (Minor) Reagent 1,3-Dibromopropane Reagent->Product Side2 Side Product: Polymer/Open Chain Reagent->Side2 Intermolecular Rxn

Figure 1: Reaction pathway and competing side reactions in cycloalkylation.

Troubleshooting & FAQs

Q1: My yield is stuck at 40-50%. Where is the rest of my material going? Diagnosis: You are likely experiencing intermolecular polymerization or N-alkylation .

  • Mechanism: If the concentration of the alkylating agent is too high relative to the carbanion, the intermediate mono-alkylated species may react with another molecule of nitrile rather than cyclizing.

  • Solution (Dilution Effect): Ensure the reaction is performed at 0.2 M to 0.5 M concentration.

  • Protocol Adjustment:

    • Preferred Base: Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) in DMSO/THF (3:1). DMSO promotes the specific solvation of the cation, leaving the "naked" carbanion highly reactive for the intramolecular closure.

    • Mode of Addition: Add the 1,3-dibromopropane slowly to the pre-formed anion at 0°C, then warm to RT. This favors the intramolecular cyclization over intermolecular coupling.

Q2: I see a significant amount of water-soluble red/brown oil. What is this? Diagnosis: This is the N-alkylated pyridinium salt (quaternization of the pyridine ring).

  • Cause: The pyridine nitrogen is a good nucleophile. If the C-alkylation is slow (due to steric hindrance or poor leaving group), N-alkylation becomes competitive.

  • Fix:

    • Solvent Switch: Use DMSO or DMF . These polar aprotic solvents accelerate the S_N2 reaction at the carbon center significantly more than they affect the neutral nitrogen nucleophile.

    • Temperature Control: Keep the initial addition at 0°C. C-alkylation has a lower activation energy than N-alkylation in this specific system.

Q3: Can I use Phase Transfer Catalysis (PTC) instead of NaH? Answer: Yes, and it is often safer for scale-up.

  • Protocol: 50% aq. NaOH (4 equiv), Toluene, and Tetrabutylammonium bromide (TBAB, 5 mol%).

  • Trade-off: Yields are typically 5-10% lower than the NaH/DMSO method due to hydrolysis of the alkyl halide, but the workup is significantly easier.

Module 2: The Hydrolysis Step

Objective: Conversion of the Nitrile to the Amide without over-hydrolysis to the Acid.[1]

The Challenge: Steric Hindrance

The nitrile group is attached to a quaternary carbon bonded to a bulky pyridine ring and a cyclobutane ring. Standard acidic hydrolysis (


) often fails or requires temperatures that degrade the molecule.
Optimized Protocol: Radziszewski Reaction

The most effective method for hindered nitriles is Basic Hydrogen Peroxide Hydrolysis . The hydroperoxide anion (


) is a super-nucleophile (due to the alpha-effect) and attacks the nitrile 1000x faster than hydroxide (

).

Hydrolysis Nitrile Hindered Nitrile (Quaternary Carbon) Inter Peroxyimidic Acid Intermediate Nitrile->Inter Fast Attack by HOO- H2O2 H2O2 + NaOH Amide Target Amide 1-(2-Pyridinyl)cyclobutanecarboxamide Inter->Amide Rearrangement Acid Carboxylic Acid (Over-hydrolysis) Amide->Acid Slow Hydrolysis by OH-

Figure 2: The Radziszewski pathway allows stopping at the amide.

Troubleshooting & FAQs

Q1: The reaction stalls. I still see starting material by TLC. Diagnosis: The


 may have decomposed before reacting, or the phase transfer is poor.
  • Fix 1 (Solvent): Ensure you are using a solvent that dissolves the nitrile. DMSO or Ethanol are preferred. If using a biphasic system (DCM/Water), you must use a Phase Transfer Catalyst (e.g.,

    
    ).
    
  • Fix 2 (Reagent Quality): Check the titer of your

    
    . It degrades over time.
    
  • Protocol: Dissolve nitrile in DMSO. Add

    
     (0.5 equiv). Add 30% 
    
    
    
    (4 equiv) dropwise at RT. The reaction should be slightly exothermic.

Q2: I am getting the Carboxylic Acid instead of the Amide. Diagnosis: Over-hydrolysis caused by high temperature or prolonged reaction time with strong base.

  • Mechanistic Insight: Amides are stable to

    
     but unstable to 
    
    
    
    at high heat.
  • Fix:

    • Switch from NaOH to

      
        (milder base).
      
    • Quench immediately upon consumption of starting material (monitor via HPLC/TLC).

    • Keep temperature below 50°C .

Module 3: Comparison of Conditions

VariableMethod A: NaH / DMSO (Recommended)Method B: NaOH / PTC (Green/Scale)
Base Sodium Hydride (60%)50% NaOH (aq)
Solvent DMSO or DMF (Anhydrous)Toluene or DCM
Temp 0°C

60°C
Reflux
Yield (Step 1) 85-92% 70-80%
Impurity Profile Low (Clean conversion)Moderate (Hydrolysis of alkyl halide)
Safety High Risk (

gas, reactive)
Lower Risk

References

  • Synthesis of Pyridylacetonitriles: Al-Sheikh, M. A., et al. "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines."[2][3] Molecules, vol. 14, no.[4] 11, 2009, pp. 4406-4413. Link

  • General Cycloalkylation Protocols: BenchChem. "Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines." (Analogous mechanism for active methylene alkylation). Link

  • Hydrolysis of Hindered Nitriles: MacMillan, J. H., & Labes, M. M.[1] "Partial hydrolysis of a benzonitrile." ChemSpider Synthetic Pages, CSsp-2014. Link

  • Radziszewski Reaction Mechanism: "Converting Nitriles to Amides." Chemistry Steps. Link

  • N-Alkylation of Pyridones (Side Reaction Context): Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[5] J. Org.[5] Chem., vol. 89, 2024.[5] Link

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminocarbonylation of Cyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the aminocarbonylation of cyclobutanols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this powerful synthetic transformation. This guide offers field-proven insights to help you navigate the complexities of this reaction, ensuring both success and safety in your laboratory.

Introduction: The Challenge and Opportunity of Cyclobutane Scaffolds

Cyclobutane motifs are prevalent in a wide array of bioactive molecules and natural products. Their inherent ring strain and unique three-dimensional conformations play a crucial role in modulating biological activity. However, this same ring strain makes the cyclobutane core susceptible to cleavage under many reaction conditions, posing a significant synthetic challenge. The palladium-catalyzed aminocarbonylation of cyclobutanols offers an elegant solution, enabling the direct installation of a carboxamide functional group while preserving the valuable four-membered ring. This guide will focus on the nuances of this reaction, particularly with vinylcyclobutanols, to construct α-substituted β,γ-unsaturated cyclobutanecarboxamides.

A key transformation discussed is the palladium-catalyzed aminocarbonylation of vinylcyclobutanols, which proceeds through the in situ formation of conjugated dienes and π-allyl palladium intermediates. This method is highly effective in suppressing rearrangement and ring-opening side reactions.[1][2]

Visualizing the Path to Success: Reaction Mechanism and Workflow

Understanding the reaction mechanism is paramount to effective troubleshooting. The aminocarbonylation of vinylcyclobutanols is a multi-step catalytic process.

Aminocarbonylation of Vinylcyclobutanols cluster_0 Catalyst Activation & Diene Formation cluster_1 Catalytic Cycle Vinylcyclobutanol Vinylcyclobutanol Diene Diene Vinylcyclobutanol->Diene Heat/Acid pi-Allyl Pd Intermediate pi-Allyl Pd Intermediate Diene->pi-Allyl Pd Intermediate + Pd-H Complex Pd(0) Pd(0) Pd-H Complex Pd-H Complex Pd(0)->Pd-H Complex + Ligand, H+ Acyl-Pd Complex Acyl-Pd Complex pi-Allyl Pd Intermediate->Acyl-Pd Complex + CO Amide Product Amide Product Acyl-Pd Complex->Amide Product + Amine Amide Product->Pd(0) Regeneration

Caption: Proposed mechanism for the palladium-catalyzed aminocarbonylation of vinylcyclobutanols.

Troubleshooting Guide: From Low Yield to Unexpected Products

This section addresses common issues encountered during the aminocarbonylation of cyclobutanols in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield in this transformation can often be traced back to several key parameters. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Integrity: The palladium source and phosphine ligand are critical. Ensure the palladium acetate [Pd(OAc)₂] is of high purity and the ligand, such as JohnPhos or other bulky electron-rich phosphines, has not oxidized.[3] Using an appropriate ligand is crucial; sterically hindered ligands have been shown to be more effective in this reaction.[3]

  • Solvent Choice: Tetrahydrofuran (THF) is often the solvent of choice, providing good yields.[1][3] Solvents like DMF, toluene, or PhCF₃ have been reported to result in decreased yields.[1][3] Ensure your THF is anhydrous, as water can interfere with the catalytic cycle.

  • Carbon Monoxide Pressure: A CO pressure of 40 bar is typically optimal for this reaction.[1][3] Lowering the pressure can be detrimental to the reaction efficiency.[3] Ensure your high-pressure reactor is properly sealed and maintaining the set pressure throughout the reaction.

  • Reaction Temperature: The reaction is generally conducted at 110 °C.[1][3] Lower temperatures may lead to incomplete conversion.

  • Amine Source: The use of amine hydrochlorides is often crucial for success.[1][3] Attempting to generate the hydrochloride in situ by adding an acid like HCl in dioxane can lead to a significant reduction in yield.[3]

Q2: I am observing significant amounts of side products, and my desired cyclobutane product is not the major component. What is happening?

A2: The formation of side products often indicates that the integrity of the cyclobutane ring is being compromised. Vinylcyclobutanols are strained molecules prone to semipinacol rearrangement or ring-opening under catalytic conditions.[1][2]

  • Undesired Rearrangements: If you are observing rearranged products, it suggests that the catalytic system is not effectively channeling the substrate through the desired aminocarbonylation pathway. Re-evaluate your choice of ligand. Bulky, electron-donating ligands can often stabilize the key π-allyl palladium intermediate and suppress these side reactions.[3]

  • Ring-Opening: The high ring strain of cyclobutanes makes them susceptible to cleavage.[3] If ring-opened products are detected, ensure that the reaction conditions, particularly the temperature, are not excessively high. Also, confirm the purity of your starting vinylcyclobutanol, as impurities could potentially catalyze decomposition pathways.

Q3: The reaction is not proceeding to completion, and I observe unreacted starting material. What should I check?

A3: Incomplete conversion can be due to several factors related to the catalyst's activity and the reaction environment.

  • Catalyst Deactivation: Palladium black precipitation is a common sign of catalyst deactivation. This can be caused by impurities in the reagents or solvent, or by suboptimal ligand choice.[4] Ensure all components of the reaction are of high purity and that the ligand is present in the correct stoichiometry (typically a 2:1 ligand to palladium ratio).

  • Inadequate Mixing: In a high-pressure reactor, efficient stirring is crucial to ensure proper mass transfer of the carbon monoxide gas into the liquid phase.[2] If the reaction mixture is not being agitated vigorously, the reaction rate will be significantly slower.

  • Purity of Amine: Ensure the amine hydrochloride is pure and dry. Any residual free amine can potentially coordinate to the palladium center and inhibit catalysis.

Q4: How can I monitor the progress of my reaction?

A4: Monitoring the reaction progress is essential for optimization and determining the optimal reaction time.

  • Thin-Layer Chromatography (TLC): For a quick qualitative assessment, TLC can be used to track the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For quantitative analysis, GC and LC-MS are powerful techniques.[5] An internal standard, such as n-hexadecane, can be added to the reaction mixture to accurately determine the yield of the product over time.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crude NMR can be used to assess the conversion and identify the major products in the reaction mixture.[5]

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst and ligand combination for this reaction?

A: While several palladium sources can be used, Palladium(II) acetate [Pd(OAc)₂] is a common and effective catalyst.[1][3] The choice of ligand is critical, with sterically hindered, electron-rich phosphine ligands generally providing the best results. JohnPhos has been shown to give excellent yields.[3]

Q: Why is it important to use amine hydrochlorides instead of the free amine and an acid?

A: The use of pre-formed amine hydrochlorides provides a more controlled and reproducible source of the amine and the necessary proton. Adding an acid separately can lead to a less controlled reaction environment and has been shown to significantly decrease the yield.[3]

Q: What are the key safety precautions I should take when running this reaction?

A: This reaction involves a high-pressure of carbon monoxide, which is a toxic gas. It is imperative to:

  • Use a certified high-pressure reactor: Ensure the reactor is rated for the pressure and temperature of the reaction.[3][6]

  • Work in a well-ventilated fume hood: This is essential to prevent exposure to carbon monoxide in case of a leak.[6]

  • Perform a leak test: Before heating and pressurizing with CO, always perform a leak test with an inert gas like nitrogen or argon.

  • Use a blast shield: A portable blast shield should be placed in front of the reactor as a precaution.[6]

  • CO Detector: Have a carbon monoxide detector in the laboratory.

Q: Can I use other types of cyclobutanols for this reaction?

A: The methodology has been primarily developed for vinylcyclobutanols.[1][3] Other substituted cyclobutanols may react differently, and the reaction conditions would likely need to be re-optimized. The presence of the vinyl group is key to the proposed mechanism involving the formation of a conjugated diene intermediate.[1][3]

Data at a Glance: Optimizing Your Reaction Conditions

The following table summarizes the optimized reaction conditions for the aminocarbonylation of a model vinylcyclobutanol substrate.

ParameterOptimized ConditionComments
Catalyst Pd(OAc)₂ (2.5 mol %)Other palladium sources can be used but may require re-optimization.[3]
Ligand JohnPhos (5 mol %)Sterically bulky, electron-rich ligands are preferred.[3]
Amine Source Amine HydrochloridePre-formed salt is crucial for high yields.[3]
Solvent THFAnhydrous THF is recommended.[1][3]
CO Pressure 40 barLower pressures can negatively impact the yield.[3]
Temperature 110 °CEnsure consistent heating.
Reaction Time 16 hoursMonitor by GC or LC-MS for completion.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for a typical aminocarbonylation of a vinylcyclobutanol.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • JohnPhos

  • Vinylcyclobutanol substrate

  • Amine hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Monoxide (high purity)

  • High-pressure reactor equipped with a magnetic stir bar and pressure gauge

Procedure:

  • Reactor Preparation: In a fume hood, add Pd(OAc)₂ (2.5 mol %), JohnPhos (5 mol %), the vinylcyclobutanol (1.2 equiv.), and the amine hydrochloride (1.0 equiv.) to the glass liner of the high-pressure reactor.

  • Solvent Addition: Add anhydrous THF (to achieve a typical concentration of 0.1 M with respect to the amine hydrochloride).

  • Reactor Assembly: Seal the reactor according to the manufacturer's instructions.

  • Inert Atmosphere: Purge the reactor three times with argon or nitrogen to ensure an inert atmosphere.

  • Pressurization: Pressurize the reactor with carbon monoxide to 40 bar.

  • Reaction: Place the reactor in a heating mantle pre-heated to 110 °C and stir the reaction mixture vigorously for 16 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess carbon monoxide in the fume hood.

  • Work-up: Open the reactor and transfer the reaction mixture to a round-bottom flask. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-substituted β,γ-unsaturated cyclobutanecarboxamide.

Experimental_Workflow A 1. Add Reagents to Reactor B 2. Add Anhydrous THF A->B C 3. Seal and Purge Reactor B->C D 4. Pressurize with CO (40 bar) C->D E 5. Heat to 110°C and Stir (16h) D->E F 6. Cool and Vent CO E->F G 7. Concentrate Reaction Mixture F->G H 8. Purify by Chromatography G->H I Final Product H->I

Caption: A streamlined workflow for the aminocarbonylation of vinylcyclobutanols.

References

  • Ye, S., et al. (2024). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters. [Link]

  • Ye, S., et al. (2024). Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. PubMed. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Moore, J. S., Smith, C. D., & Jensen, K. F. (2016). Kinetics analysis and automated online screening of aminocarbonylation of aryl halides in flow. Reaction Chemistry & Engineering. [Link]

  • Kaiser, N.-F., et al. (2019). Visible-Light-Enabled Aminocarbonylation of Unactivated Alkyl Iodides with Stoichiometric Carbon Monoxide for Application on Late-Stage Carbon Isotope Labeling. The Journal of Organic Chemistry. [Link]

  • Brennan, M. R., et al. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. Accounts of Chemical Research. [Link]

  • Scott, P. J. H. (2008). Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Accounts of Chemical Research. [Link]

  • University of California, Santa Barbara. High Pressure Reaction Vessels. Environmental Health & Safety. [Link]

  • HiTechTrader. What safety measures are essential when working with high pressure reactors?. [Link]

  • Fors, B. P., et al. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry. [Link]

Sources

Overcoming solubility issues with 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Pyridinyl)cyclobutanecarboxamide. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Physicochemical Compound Profile

A foundational understanding of the molecule's properties is the first step in troubleshooting its solubility. 1-(2-Pyridinyl)cyclobutanecarboxamide possesses distinct structural features that directly influence its behavior in various solvents.

  • Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom can be protonated in acidic conditions, which is a critical handle for solubility manipulation.

  • Cyclobutane Ring: A non-polar, aliphatic moiety that contributes to the molecule's overall lipophilicity.

  • Carboxamide Group: A polar functional group capable of acting as both a hydrogen bond donor and acceptor, potentially leading to strong intermolecular forces in the solid state.

The combination of a planar, aromatic system and a hydrogen-bonding group suggests a high crystal lattice energy, a common cause of poor aqueous solubility.[1]

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Formula C₁₀H₁₂N₂O-
Molecular Weight 176.22 g/mol -
Predicted LogP 1.2 - 1.8Indicates moderate lipophilicity; likely poor aqueous solubility.
Predicted pKa (Conjugate Acid) 3.5 - 4.5The pyridine nitrogen is basic and will become protonated at a pH below this value, increasing aqueous solubility.
Hydrogen Bond Donors 1 (from amide N-H)Can contribute to strong crystal packing, lowering solubility.
Hydrogen Bond Acceptors 2 (from C=O and Pyridine-N)Can interact with protic solvents if crystal energy is overcome.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 1-(2-Pyridinyl)cyclobutanecarboxamide.

Q1: I've observed very low solubility in standard aqueous buffers (e.g., PBS pH 7.4). Why is this compound so difficult to dissolve?

Answer: The poor aqueous solubility at neutral pH is a direct consequence of the molecule's structure. The non-polar cyclobutane group and the potential for strong, stable crystal formation (high lattice energy) driven by hydrogen bonding from the carboxamide and π-stacking of the pyridine rings work against dissolution in water.[1] At neutral pH, the pyridine nitrogen is not protonated, so the molecule exists in its least soluble, free base form.

Q2: My compound precipitated immediately after I diluted my DMSO stock into an aqueous assay buffer. What are my initial troubleshooting steps?

Answer: This is a classic sign of a compound "crashing out" of solution when moving from a favorable organic solvent to a poor aqueous one. Here is an immediate action plan:

  • pH Adjustment: The most powerful tool for this specific molecule is pH. The pyridine nitrogen is basic and can be protonated.[2] Lowering the pH of your aqueous buffer to below the compound's pKa (e.g., to pH 3-4 with a citrate buffer) should dramatically increase solubility by forming a more soluble salt.[3]

  • Introduce a Co-solvent: If your experimental system can tolerate it, including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can maintain solubility. Common choices include DMSO, ethanol, or polyethylene glycols (PEGs).[2]

  • Gentle Warming & Sonication: Briefly warming the solution can sometimes help redissolve a precipitate by providing the energy needed to break the crystal lattice. Follow this with sonication to ensure homogeneity. Be cautious, as prolonged heating can degrade the compound.

Q3: What is the recommended approach for preparing a concentrated stock solution?

Answer: For initial stock solutions, polar aprotic solvents are generally the most effective.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent primary choices for creating high-concentration stock solutions (e.g., 10-50 mM).

  • Alternative: Short-chain alcohols like ethanol can also be effective, though they may not achieve the same high concentrations as DMSO.[4]

Best Practice: Always prepare stock solutions fresh. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Note that some compounds can still precipitate from DMSO upon freezing; if this occurs, gently warm and vortex the vial to re-dissolve before use.[3]

Q4: How can I systematically determine the optimal pH for solubilizing my compound?

Answer: You should generate a pH-solubility profile. This involves measuring the compound's solubility across a range of pH values. This data is crucial for developing robust formulations. See Protocol 1 for a detailed experimental guide. The underlying principle is the equilibrium between the insoluble free base and the soluble protonated form.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph Neutral/Basic pH (e.g., pH > 5) Protonated Protonated Form (Pyridinium Salt) Soluble High Aqueous Solubility Protonated->Soluble Ionic nature enhances interaction with water Neutral Neutral Form (Free Base) Neutral->Protonated + H⁺ - H⁺ Insoluble Low Aqueous Solubility (Precipitation Risk) Neutral->Insoluble Dominated by lipophilicity and crystal lattice energy caption Fig 1. pH-dependent equilibrium of 1-(2-Pyridinyl)cyclobutanecarboxamide.

Caption: Fig 1. pH-dependent equilibrium of the compound.

Q5: My experiment is sensitive to low pH and organic solvents. What are some alternative formulation strategies?

Answer: When pH and co-solvents are not viable options, more advanced formulation techniques are required. These are particularly useful for preparing formulations for in vivo studies.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[3][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. See Protocol 3 for methodology.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant can improve solubility by forming micelles that entrap the drug molecule. Biocompatible surfactants like Tween® 80 or Cremophor® EL are frequently used, often at concentrations below 1%.[2]

  • Amorphous Solid Dispersions: This strategy overcomes the crystal lattice energy barrier by dispersing the compound in an amorphous state within a polymer matrix.[6][7] This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.

StrategyMechanismBest ForConsiderations
pH Adjustment Forms a soluble salt by protonating the pyridine nitrogen.In vitro aqueous assays, initial screening.Requires experiment to be stable at low pH.
Co-solvents Increases the solvent's capacity to dissolve lipophilic compounds.In vitro assays where low % of organic solvent is tolerated.Potential for solvent to interfere with biological targets.
Cyclodextrins Encapsulates the drug in a soluble host-guest complex.In vitro and in vivo studies, especially for IV administration.Can be expensive; requires optimization of drug:cyclodextrin ratio.
Surfactants Forms micelles that solubilize the drug.Oral and parenteral formulations.Potential for cell toxicity at higher concentrations.

Section 3: Key Experimental Protocols

Protocol 1: Generating a pH-Solubility Profile

This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.[8]

  • Preparation: Prepare a series of buffers covering a pH range from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Addition of Compound: Add an excess amount of 1-(2-Pyridinyl)cyclobutanecarboxamide to a known volume (e.g., 1 mL) of each buffer in separate glass vials. The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Sample Collection: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high results.

  • Quantification: Dilute the filtered sample in a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the determined solubility (in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 2: Rapid Screening of Co-solvents

This method allows for a quick visual assessment of the effectiveness of different co-solvents.[2]

  • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 20 mg/mL) in 100% DMSO.

  • Buffer Preparation: In separate microcentrifuge tubes or a 96-well plate, prepare your primary aqueous buffer (e.g., PBS pH 7.4).

  • Co-solvent Addition: To each tube, add a different co-solvent (e.g., Ethanol, PEG 400, Propylene Glycol) to achieve a range of final concentrations (e.g., 5%, 10%, 20%).

  • Spiking: Add a small volume of the DMSO stock solution to each tube to reach your desired final compound concentration. Ensure the final DMSO concentration is kept constant and low (e.g., 1%).

  • Observation: Vortex each tube thoroughly. Visually inspect for precipitation (cloudiness, visible particles) immediately and after standing for 1 hour at room temperature. The clearest solutions indicate the most effective co-solvent systems.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol creates a stock solution where the compound is solubilized via an inclusion complex.[3]

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to HP-β-CD. Ratios between 1:2 and 1:10 are common starting points.

  • Preparation: Weigh the required amounts of 1-(2-Pyridinyl)cyclobutanecarboxamide and HP-β-CD.

  • Dissolution: In a glass vial, dissolve the HP-β-CD in the desired aqueous buffer first.

  • Complexation: Add the powdered compound to the HP-β-CD solution. Seal the vial.

  • Equilibration: Vigorously stir the mixture at room temperature for 24-72 hours. Alternatively, sonication can be used to accelerate complex formation. The solution should become clear as the complex forms.

  • Sterilization (Optional): If required for in vivo use, filter the final solution through a 0.22 µm sterile filter.

Section 4: Troubleshooting Decision Workflow

This flowchart provides a logical path for addressing solubility issues based on experimental constraints.

G start Start: Compound Precipitates in Aqueous Media q1 Can your experiment tolerate acidic pH (e.g., pH < 4.5)? start->q1 sol1 SUCCESS: Use an acidic buffer (e.g., Citrate, Acetate). Verify compound stability. q1->sol1 Yes q2 Can your experiment tolerate a small % of organic co-solvent (1-5%)? q1->q2 No sol2 SUCCESS: Add a co-solvent like Ethanol, PEG 400, or DMSO to your aqueous buffer. q2->sol2 Yes q3 Are you preparing for in vitro or in vivo studies and need higher solubility? q2->q3 No sol3 ADVANCED FORMULATION: Use Cyclodextrins (HP-β-CD) or non-ionic surfactants (e.g., Tween® 80). q3->sol3 Yes contact Issue Persists: Consider advanced methods (solid dispersions, salt forms). Contact Technical Support. q3->contact No caption Fig 2. Decision tree for selecting a solubilization strategy.

Caption: Fig 2. Decision tree for selecting a strategy.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Ritika, S. L., Harikumar, & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Indo American Journal of Pharmaceutical Research. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Yamaotsu, N., & Hirono, S. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]

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Technical Support Center: Enhancing the Aqueous Stability of 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(2-Pyridinyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering stability challenges in aqueous media. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the likely degradation pathways for 1-(2-Pyridinyl)cyclobutanecarboxamide in an aqueous solution?

A1: Based on its chemical structure, 1-(2-Pyridinyl)cyclobutanecarboxamide has two primary points of vulnerability in an aqueous environment: the amide bond and the pyridine ring.

  • Hydrolysis of the Amide Bond: The carboxamide group is susceptible to hydrolysis, a chemical breakdown reaction involving water. This reaction can be catalyzed by either acidic or basic conditions, cleaving the amide bond to yield 2-aminopyridine and cyclobutanecarboxylic acid.[1][2][3] While amides are generally more resistant to hydrolysis than esters, this pathway is often the primary cause of degradation for amide-containing compounds in aqueous formulations over time.[4]

  • Photodegradation of the Pyridine Ring: The pyridine ring contains a system of conjugated double bonds, which can absorb ultraviolet (UV) light. This absorption can excite the molecule to a higher energy state, making it susceptible to degradation reactions.[5][6] Photolytic degradation can lead to a variety of products, including hydroxylated pyridines or even ring-opening, resulting in a loss of compound integrity and potential formation of reactive species.[6][7]

Caption: Key instability points of 1-(2-Pyridinyl)cyclobutanecarboxamide.

Q2: My compound's concentration is decreasing in a neutral aqueous buffer, even when stored in the dark. What is the likely cause and how can I confirm it?

A2: The most probable cause is amide hydrolysis . While hydrolysis is often accelerated at acidic or basic pH, it can still proceed at a noticeable rate at neutral pH, depending on the specific molecular structure and temperature.[1][4]

Causality: Water molecules can act as weak nucleophiles, attacking the carbonyl carbon of the amide. In neutral water, this is a slow process. However, over hours or days, this can lead to significant degradation.

Troubleshooting Workflow: To confirm hydrolysis and identify the optimal pH for stability, a pH-rate profile study is the standard approach. This experiment involves measuring the degradation rate of your compound in a series of buffers across a wide pH range.

TroubleshootingWorkflow cluster_results Interpret Results start Observation: Compound loss in neutral buffer hypothesis Hypothesis: Amide hydrolysis is occurring. start->hypothesis experiment Action: Perform pH-Rate Profile Study (e.g., pH 3, 5, 7, 9) hypothesis->experiment analysis Analysis: Monitor compound concentration by HPLC at set time points for each pH. experiment->analysis result1 Degradation is fastest at acidic/basic pH and slowest at an intermediate pH. analysis->result1 If result2 Degradation rate is independent of pH. analysis->result2 If conclusion1 Conclusion: Hydrolysis is the primary pathway. Identify pH of maximum stability. result1->conclusion1 conclusion2 Conclusion: Hydrolysis is unlikely the sole cause. Investigate other pathways (e.g., oxidation). result2->conclusion2

Caption: Workflow for diagnosing pH-dependent degradation.

Q3: What are the most effective formulation strategies to minimize hydrolysis and photodegradation?

A3: Physically protecting the vulnerable parts of the molecule is the most robust strategy. Two highly effective formulation approaches are cyclodextrin complexation and liposomal encapsulation. Both methods create a protective microenvironment around the drug molecule, shielding it from bulk water and incident light.

1. Cyclodextrin (CD) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a "guest" molecule, like your compound, if it has the right size and shape.[8][9] This encapsulation can sterically hinder water molecules from accessing the amide bond and shield the pyridine ring from light.[10][11]

Mechanism of Protection:

  • Hydrolysis Prevention: The cyclobutane and/or pyridine moiety of your compound can be included within the CD cavity, physically blocking the approach of water to the amide linkage.[12]

  • Photostability: The aromatic pyridine ring, when inside the cavity, is shielded from UV radiation, thus preventing photochemical reactions.[10]

2. Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core.[13] Depending on its solubility, 1-(2-Pyridinyl)cyclobutanecarboxamide can be encapsulated within the aqueous core or partitioned into the lipid bilayer.[14] In either case, it is protected from the external environment.

Mechanism of Protection:

  • Physical Barrier: The lipid bilayer acts as a physical barrier, significantly reducing the exposure of the encapsulated compound to the bulk aqueous phase, thereby minimizing hydrolysis.[15]

  • Light Scattering: The liposomal formulation itself can scatter light, offering an additional degree of protection against photodegradation.

StrategyMechanism of ActionAdvantagesDisadvantages
pH/Buffer Control Minimizes the rate of acid/base-catalyzed hydrolysis by maintaining an optimal pH.[16]Simple to implement, cost-effective.Does not protect against photodegradation; may not sufficiently slow neutral hydrolysis.
Cyclodextrin Complexation Encapsulates the drug molecule in a protective cavity, shielding it from water and light.[8][12]Protects against both hydrolysis and photodegradation; can also enhance solubility.[9]Requires specific guest-host geometry; complexation efficiency can vary.[11]
Liposomal Encapsulation Sequesters the drug within a lipid vesicle, physically separating it from the bulk environment.[14][15]Excellent protection against hydrolysis; can be used for targeted delivery.[13]More complex and costly to prepare; potential for drug leakage over time.
Solid Dispersion Disperses the drug in a solid matrix, reducing molecular mobility and access to water.[17][18]Offers significant protection from hydrolysis.[17]Primarily for solid dosage forms; requires reconstitution before use.
Q4: How do I prepare a cyclodextrin inclusion complex to test for improved stability?

A4: Preparing a cyclodextrin complex is a straightforward process. The kneading method is a simple and efficient technique for lab-scale screening. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[8]

Objective: To prepare a solid inclusion complex of 1-(2-Pyridinyl)cyclobutanecarboxamide with HP-β-CD for subsequent stability testing.

Materials:

  • 1-(2-Pyridinyl)cyclobutanecarboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Calculate Molar Quantities: Determine the masses of your compound and HP-β-CD required for a 1:1 molar ratio.

    • Example: If the molecular weight of your compound is 190.24 g/mol and HP-β-CD is ~1460 g/mol , you would use 190.24 mg of the compound for every 1460 mg of HP-β-CD.

  • Initial Mixing: Place the accurately weighed HP-β-CD into a clean mortar.

  • Kneading: Add a small amount of deionized water dropwise to the HP-β-CD and knead with the pestle to form a homogeneous, paste-like consistency.

  • Incorporate the Drug: Add the accurately weighed 1-(2-Pyridinyl)cyclobutanecarboxamide to the paste.

  • Thorough Kneading: Continue to knead the mixture vigorously for 30-45 minutes. The mechanical energy applied during this process facilitates the inclusion of the drug molecule into the cyclodextrin cavity. Scrape the sides of the mortar with a spatula periodically to ensure homogeneity.

  • Drying: Spread the resulting paste in a thin layer on a watch glass or petri dish. Dry the product to a constant weight in a vacuum oven at 40-50°C or in a desiccator under vacuum at room temperature.

  • Final Product: Once completely dry, the resulting white solid should be ground into a fine powder using the mortar and pestle. This powder is the inclusion complex.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) Spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stability Testing: Prepare an aqueous solution of the complex and compare its stability against a solution of the unformulated (free) drug under the same stressed conditions (e.g., elevated temperature, light exposure).

References

  • Vertex AI Search. (2025, April 8).
  • Vertex AI Search. (2025, September 20).
  • Vertex AI Search. (2023, September 15). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]

  • Vertex AI Search. (2026, February 7). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions.
  • National Institutes of Health (NIH). (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • Engineered Science Publisher. (2023, October 5). Microbial and Solar Photocatalytic Degradation of Pyridine. Available from: [Link]

  • ACS Publications. (2013, December 10). UV Photolysis for Accelerating Pyridine Biodegradation. Available from: [Link]

  • PubMed. (2012, February 15). [Biodegradation of pyridine under UV irradiation]. Available from: [Link]

  • Vertex AI Search. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Current Trends on Solid Dispersions: Past, Present, and Future - PMC.
  • ResearchGate. (2025, August 9). Biodegradation of pyridine under UV irradiation | Request PDF. Available from: [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Available from: [Link]

  • Creative Biolabs. (n.d.). Liposome Encapsulated Small Molecule Development Service. Available from: [Link]

  • MDPI. (2025, August 13). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Available from: [Link]

  • MDPI. (2025, September 24). Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. Available from: [Link]

  • Vertex AI Search. (2015, March 13).
  • Vertex AI Search. (2010, October 9).
  • ManTech Publications. (2025, December 16).
  • Frontiers. (2020, May 13). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Available from: [Link]

  • Vertex AI Search. (2018, February 19). HYDROLYSIS REACTIONS.
  • National Institutes of Health (NIH). (2025, November 16). Liposomal Nanosystems Versus Hydrogels in the Prevention and Treatment of Metabolic Diseases - PMC. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Available from: [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. Available from: [Link]

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Identifying and minimizing byproducts in cyclobutanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutanecarboxamide. Cyclobutane rings, while valuable in medicinal chemistry for their ability to introduce three-dimensionality, present unique synthetic challenges due to their inherent ring strain.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, thereby improving the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to cyclobutanecarboxamide?

A1: There are several established methods for the synthesis of cyclobutanecarboxamide, each with its own advantages and potential pitfalls. The most common routes include:

  • From Cyclobutanecarbonyl Chloride: This is a direct and often high-yielding method involving the reaction of cyclobutanecarbonyl chloride with ammonia.[4]

  • From Cyclobutanecarboxylic Acid: This route requires the activation of the carboxylic acid with a coupling agent, followed by reaction with an ammonia source.

  • The Ritter Reaction: This method can produce N-substituted amides from an alcohol (cyclobutanol) and a nitrile in the presence of a strong acid.[1]

  • The Beckmann Rearrangement: This involves the rearrangement of cyclobutanone oxime to a lactam, which can then be hydrolyzed to the corresponding amino acid and subsequently converted to the amide.

Q2: Why is the cyclobutane ring prone to side reactions during synthesis?

A2: The cyclobutane ring possesses significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5° to approximately 90°.[5] This strain makes the ring susceptible to cleavage and rearrangement under certain reaction conditions, particularly those involving strong acids, high temperatures, or the formation of carbocation intermediates.[6][7][8]

Q3: What are the general types of byproducts I should be aware of?

A3: Byproducts can be broadly categorized into two classes:

  • Process-Related Byproducts: These arise from the specific reagents and reaction type used. Examples include N-acylurea from carbodiimide coupling agents or guanidinium compounds from uronium-based reagents.[6]

  • Substrate-Related Byproducts: These are derived from the cyclobutane starting material itself, often as a result of the ring's inherent instability. These can include products of ring-opening, ring-expansion, or other rearrangements.[8]

Troubleshooting Guide: Byproduct Identification and Minimization

This section provides a detailed breakdown of potential issues and solutions for the most common synthetic routes to cyclobutanecarboxamide.

Route 1: From Cyclobutanecarbonyl Chloride and Ammonia

The high reactivity of acyl chlorides makes this a rapid reaction, but also susceptible to side reactions if not properly controlled.

Problem: Low yield and formation of a white precipitate (Ammonium Chloride).

  • Causality: The reaction of an acyl chloride with ammonia produces one equivalent of hydrogen chloride (HCl), which will react with the excess ammonia used in the reaction to form ammonium chloride (NH₄Cl), a salt that is often insoluble in organic solvents.

  • Troubleshooting & Minimization:

    • Use of a Non-nucleophilic Base: The inclusion of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can scavenge the HCl byproduct without competing with ammonia for the acyl chloride.

    • Temperature Control: This reaction is highly exothermic. Running the reaction at low temperatures (e.g., 0 °C) can help to control the reaction rate and minimize side reactions.

    • Work-up Procedure: A simple aqueous work-up can effectively remove the ammonium chloride salt.

Problem: Presence of impurities related to ring instability.

  • Causality: While less common in this specific reaction, the use of reagents like thionyl chloride (SOCl₂) to prepare the acyl chloride from cyclobutanecarboxylic acid can be harsh and potentially lead to trace amounts of ring-opened or rearranged byproducts.

  • Troubleshooting & Minimization:

    • Mild Acyl Chloride Formation: Use milder reagents for the formation of the acyl chloride, such as oxalyl chloride with a catalytic amount of DMF, at low temperatures.

    • Purification of Acyl Chloride: If possible, distill the cyclobutanecarbonyl chloride prior to reaction with ammonia to remove any impurities formed during its preparation.

Workflow for Synthesis from Cyclobutanecarbonyl Chloride

Caption: Workflow with troubleshooting points for the acyl chloride route.

Route 2: From Cyclobutanecarboxylic Acid and Coupling Agents

This is a widely used method in medicinal chemistry, but the byproducts from the coupling reagents themselves are a common issue.

Problem: Formation of N-acylurea byproduct.

  • Causality: When using carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[8]

  • Troubleshooting & Minimization:

    • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[6][8]

    • Order of Addition: Pre-activating the carboxylic acid with the coupling agent and additive before the addition of the amine source can minimize the time the O-acylisourea has to rearrange.[6]

    • Purification: The N-acylurea byproduct can often be removed by chromatography. If using EDC, the resulting urea is water-soluble and can be removed with an aqueous workup.[9]

Problem: Formation of guanidinium byproduct.

  • Causality: Uronium or aminium-based coupling reagents like HBTU or HATU can react directly with the amine nucleophile to form a stable guanidinium byproduct, which terminates the desired reaction.[6][10]

  • Troubleshooting & Minimization:

    • Order of Addition: It is crucial to pre-activate the carboxylic acid with the coupling reagent before adding the amine. This ensures the coupling reagent is consumed in the desired activation step.[6][10]

    • Stoichiometry: Use a close to 1:1 molar ratio of the coupling reagent to the carboxylic acid to avoid having excess coupling reagent available to react with the amine.[10]

    • Purification: Guanidinium byproducts are typically polar and can be removed by aqueous extraction or chromatography.[11]

Logical Flow for Minimizing Coupling Reagent Byproducts

G start Start: Amidation with Coupling Agent carbodiimide Using Carbodiimide? (DCC, EDC) start->carbodiimide uronium Using Uronium/Aminium? (HBTU, HATU) start->uronium n_acylurea Potential Byproduct: N-Acylurea carbodiimide->n_acylurea Yes guanidinium Potential Byproduct: Guanidinium uronium->guanidinium Yes additives Solution: Add HOBt or OxymaPure n_acylurea->additives pre_activation Solution: Pre-activate acid before adding amine guanidinium->pre_activation end Minimized Byproducts additives->end pre_activation->end

Caption: Decision tree for mitigating common coupling reagent byproducts.

Route 3: The Ritter Reaction

The use of strong acids in the Ritter reaction can be problematic for the strained cyclobutane ring.

Problem: Low yield and formation of rearranged byproducts.

  • Causality: The Ritter reaction proceeds through a carbocation intermediate.[1] The formation of a carbocation on or adjacent to the cyclobutane ring can trigger ring-expansion to a more stable cyclopentyl cation or other rearrangements.[8] This is a significant pathway for byproduct formation.

  • Troubleshooting & Minimization:

    • Choice of Acid: While strong acids are necessary, exploring different acids (e.g., sulfuric acid, triflic acid) and their concentrations may help to find a balance between carbocation formation and rearrangement.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for carbocation formation can help to minimize the rate of rearrangement.

    • Alternative Routes: If ring rearrangement is a persistent issue, it may be more practical to consider one of the other synthetic routes that do not involve the generation of a carbocation intermediate.

Route 4: The Beckmann Rearrangement

The key challenge in this route is controlling the rearrangement versus a competing fragmentation reaction.

Problem: Formation of a nitrile byproduct.

  • Causality: The Beckmann rearrangement of an oxime can be accompanied by a competing "abnormal" Beckmann fragmentation, which leads to the formation of a nitrile.[9] This is particularly favorable if the group alpha to the oxime can stabilize a carbocation.

  • Troubleshooting & Minimization:

    • Choice of Reagent and Conditions: The choice of acid catalyst and reaction conditions can influence the ratio of rearrangement to fragmentation. Milder conditions may favor the desired rearrangement.

    • Substrate Design: If possible, avoiding substitution at the alpha-position of the cyclobutanone that would stabilize a carbocation can help to suppress fragmentation.

Analytical Protocols for Purity Assessment

Accurate identification and quantification of byproducts are crucial for optimizing your synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for monitoring the reaction progress and quantifying the purity of the final product.

Table 1: HPLC Parameters for Cyclobutanecarboxamide Analysis

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
  • Protocol:

    • Prepare a stock solution of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram to identify the peaks corresponding to your starting materials, product, and any byproducts. Retention times will vary depending on the exact system and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is an excellent technique for identifying volatile byproducts and confirming the mass of your product.

Table 2: GC-MS Parameters for Cyclobutanecarboxamide Analysis

ParameterRecommended Setting
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 70 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer EI mode at 70 eV, scanning from m/z 40-400
  • Protocol:

    • Prepare a dilute solution of your sample in a volatile organic solvent like dichloromethane or ethyl acetate.

    • Inject the sample into the GC-MS system.

    • Analyze the total ion chromatogram to separate the components.

    • Examine the mass spectrum of each peak to identify the molecular ion and fragmentation pattern, which can help in structure elucidation of byproducts. The mass spectrum of cyclobutanecarboxamide is expected to show a molecular ion peak at m/z 99.

References

  • SIELC Technologies. (2018, February 16). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. [Link]

  • Wikipedia. (n.d.). Ritter reaction. Wikipedia. [Link]

  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC. [Link]

  • Journal of the American Chemical Society. (2007, March 22). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. [Link]

  • ACS Publications. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. [Link]

  • MTC USA. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. [Link]

  • ResearchGate. (n.d.). Rearrangement of bicyclobutonium, cyclopropyl carbinyl cation. [Link]

  • MTC USA. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. [Link]

  • Chemistry Stack Exchange. (2015, April 29). Ring expansion from a given cyclic carbocation. [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • ResearchGate. (2021, September 1). How to read and Interpret GC/MS Spectra. [Link]

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]

  • PubMed. (n.d.). Ring opening of the cyclobutane in a thymine dimer radical anion. [Link]

  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. [Link]

  • Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. [Link]

  • CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. [Link]

  • CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • SIELC Technologies. (2018, February 16). 1,1-Cyclobutanedicarboxylic acid. [Link]

  • Chemistry Steps. (2024, November 15). Ring Expansion Rearrangements. [Link]

Sources

Strategies to increase bioavailability of carboxamide drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carboxamide Optimization Hub Current Status: Online 🟢 Operator: Senior Application Scientist Dr. A. Vance Ticket Focus: Bioavailability Enhancement of Carboxamide (


) Candidates

Overview: The Carboxamide Paradox

You are likely here because your carboxamide candidate shows potent target engagement in vitro (


 nM) but fails in vivo (

).[1]

The Root Cause: Carboxamides are chemically deceptive.

  • High Lattice Energy: The amide group is a hydrogen bond donor and acceptor.[2] In the solid state, this creates a rigid network (high melting point), resulting in "brick dust" solubility (BCS Class II/IV).[2]

  • Metabolic Vulnerability: The carbonyl carbon is an electrophilic target for amidases and carboxylesterases, leading to rapid hydrolysis.[2]

  • Permeability Limits: Unsubstituted primary amides have high Polar Surface Area (PSA), often exceeding the 140 Ų limit for oral absorption.[2]

Below are the troubleshooting modules to resolve these specific failure modes.

Module 1: Solubility Troubleshooting (The "Brick Dust" Error)

Symptom: Compound precipitates in gastric media; high melting point (


C).[1][2]
Strategy A: Crystal Engineering (Co-crystals)

Unlike salts, which require an ionizable center, co-crystals rely on hydrogen bonding.[1][2] This is superior for neutral carboxamides.[1][2]

  • Mechanism: You disrupt the homomeric amide-amide H-bonds and replace them with heteromeric bonds (e.g., Amide

    
     Carboxylic Acid) using a co-former [1].[1][2]
    
  • Case Study: Carbamazepine. Its solubility was improved significantly by co-crystallizing with saccharin or nicotinamide [2].[2]

Protocol: Solvent Evaporation Co-crystal Screen Use this protocol to identify viable co-formers.[2][3]

StepActionTechnical Rationale
1 Select 5-10 co-formers (e.g., benzoic acid, saccharin, succinic acid).[1][2]Co-formers must be GRAS (Generally Recognized As Safe) and possess complementary H-bond donors/acceptors.
2 Weigh equimolar amounts (1:[1]1) of Drug and Co-former into a vial.Stoichiometry is critical for pure phase formation.[1][2]
3 Dissolve in minimal solvent (Ethanol or Acetone).[1][2]High supersaturation drives nucleation.
4 Allow slow evaporation at room temperature (24-48h).[1][2]Slow evaporation promotes stable crystal growth over metastable polymorphs.
5 Validation: Analyze via DSC (Differential Scanning Calorimetry).[1][2]Pass Criteria: A distinct melting point different from both the drug and the co-former (usually between the two) [3].[3][4]
Strategy B: Amorphous Solid Dispersions (ASD)

If the crystal lattice is too stable, break it entirely.[2]

  • Mechanism: Immobilize the drug in a high-energy amorphous state within a polymer matrix (PVPVA or HPMC-AS).[1] The polymer raises the glass transition temperature (

    
    ) and prevents recrystallization [4].
    

DOT Diagram: Solubility Decision Matrix

SolubilityStrategy Start Start: Low Bioavailability CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) High Lattice Energy CheckMP->HighMP Crystal limited LowMP Low MP (<150°C) Lipophilic Issue CheckMP->LowMP Solvation limited CoCrystal Strategy: Co-Crystals (Disrupt H-Bond Network) HighMP->CoCrystal Neutral Molecule ASD Strategy: ASD (Polymer Stabilization) HighMP->ASD Polymer Miscible Lipid Strategy: SEDDS (Lipid Formulation) LowMP->Lipid LogP > 4

Caption: Decision matrix for selecting formulation strategy based on melting point and lipophilicity.

Module 2: Metabolic Stability (The "Rapid Clearance" Error)

Symptom:


 (intrinsic clearance) is high in microsomes; 

min.[1] Diagnosis: The amide bond is being hydrolyzed by amidases or the

-carbon is being oxidized.
Strategy A: Steric Shielding

Enzymes require a specific approach angle to attack the carbonyl carbon.

  • Fix: Introduce "ortho" substituents on the aromatic ring attached to the amide nitrogen.

  • Mechanism: An ortho-methyl or ortho-chloro group twists the amide bond out of planarity and physically blocks the active site of the hydrolase [5].

Strategy B: Bioisosteric Replacement

If the amide is the metabolic soft spot, replace it with a mimic that retains geometry but resists hydrolysis.

  • Top Contenders:

    • 1,2,4-Oxadiazoles: Excellent amide mimics with improved lipophilicity and metabolic stability [6].[1][2]

    • Oxetanes: Can replace the carbonyl to reduce planarity and improve solubility.[2]

    • Deuteration: If oxidation occurs at the N-alkyl group, replace hydrogens with deuterium to leverage the Kinetic Isotope Effect (KIE).

DOT Diagram: Metabolic Blocking Strategy

MetabolicBlock Substrate Carboxamide (Vulnerable) Enzyme Amidase/Esterase Attack Substrate->Enzyme Rapid Clearance Shield Steric Shield (Ortho-Methylation) Substrate->Shield Bioisostere Bioisostere (Oxadiazole/Triazole) Substrate->Bioisostere Result1 Hydrolysis Blocked (Steric Hindrance) Shield->Result1 Result2 Pathway Eliminated (Ring Stable) Bioisostere->Result2

Caption: Visualizing chemical modifications to prevent enzymatic hydrolysis of the amide bond.

Module 3: Permeability (The "Efflux" Error)

Symptom: Low Caco-2 recovery; High Efflux Ratio (


).[1][2]
Strategy: N-Methylation

Primary amides (


) have two H-bond donors.[1][2] Secondary amides (

) have one.
  • The Fix: Methylate the nitrogen (

    
    ).
    
  • Why it works:

    • Reduces H-Bond Donors: Lowers the energy penalty for desolvation when entering the lipid membrane.

    • Conformational Lock: Forces the molecule into a specific conformation (cis/trans) that may hide polar groups from the membrane environment (the "Chameleon Effect") [7].

    • P-gp Evasion: N-methylation often reduces affinity for P-glycoprotein efflux pumps.[1][2]

FAQ: Quick Troubleshooting

Q1: My ASD formulation is recrystallizing after 1 week. Why? A: You likely have high residual solvent or moisture.[2] Water acts as a plasticizer, lowering the


 of the polymer.
  • Action: Ensure secondary drying (vacuum oven at

    
    C for 24h) and store with desiccants. Check if your drug loading (>30%) exceeds the solubility limit of the polymer [4].
    

Q2: Can I use salts for carboxamides? A: Rarely. Amides are very weak bases (


).[1][2] They will not form stable salts with physiological acids.[2] Use Co-crystals  instead [1].

Q3: Which bioisostere is best for reducing Polar Surface Area (PSA)? A: Try a Trifluoroethylamine or a Cyclopropyl amide .[1][2] These reduce the electron density on the nitrogen and increase lipophilicity compared to standard alkyl chains.

References

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Source: tbzmed.ac.ir

  • A solubility-based approach to co-crystal screening using the Crystal16. Source: crystallizationsystems.com

  • Carbamazepine Co-crystal Screening with Dicarboxylic Acids Co-Crystal Formers. Source: ump.edu.my

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. Source: americanpharmaceuticalreview.com [1]

  • Structure-Metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis. Source: researchgate.net

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Source: drughunter.com

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement. Source: mdpi.com [1]

Sources

Preventing compound precipitation in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Compound Precipitation & Aggregation

Status: Operational Operator: Senior Application Scientist Mission: To eliminate solubility artifacts and false positives in your HTS campaigns through rigorous physicochemical optimization.

Introduction: The "Invisible" Assay Killer

Compound precipitation is not merely a nuisance; it is the primary source of false negatives (loss of compound) and false positives (non-specific inhibition by aggregates) in HTS. A compound stored in 100% DMSO at 10 mM faces a violent thermodynamic shock when introduced to an aqueous buffer.

This guide moves beyond basic advice ("add less compound") and provides the engineering controls required to maintain solubility in complex biological matrices.

Module 1: Diagnostic Triage

How do I know if my assay failure is due to precipitation?

Ticket #001: "My IC50 curves have steep slopes or erratic baselines."

Diagnosis: This often indicates Colloidal Aggregation or gross precipitation. If the Hill slope is > 2.0 or if you see "bell-shaped" curves where inhibition drops off at high concentrations (due to compound crashing out), you likely have a solubility issue.

The Protocol: Laser Nephelometry Screening Do not rely on visual inspection. Use nephelometry to measure forward light scattering, which detects particles <1 µm that are invisible to the naked eye.

  • Preparation: Prepare a replica of your assay plate (buffer + compound) without the biological target (enzyme/cells).

  • Incubation: Incubate for the same duration as your actual assay (precipitation is kinetic).

  • Readout: Measure on a plate reader equipped with a nephelometer (e.g., BMG NEPHELOstar).

    • Soluble: Signal < Background + 3SD.

    • Insoluble: Signal > Background + 3SD.

Visual Logic: The Diagnostic Decision Tree

DiagnosticTree start Observation: Erratic Assay Signal check1 Step 1: Inspect Hill Slope start->check1 decision1 Slope > 2.0? check1->decision1 suspect Suspect: Colloidal Aggregation decision1->suspect Yes nephelo Step 2: Run Nephelometry (Buffer + Compound only) decision1->nephelo No (but erratic) detergent Step 3: Detergent Test (Add 0.01% Triton X-100) suspect->detergent decision2 High Scatter? nephelo->decision2 decision2->detergent No precip Diagnosis: Gross Precipitation (Compound Insoluble) decision2->precip Yes aggregator Diagnosis: Promiscuous Aggregator (False Positive) detergent->aggregator Activity Lost specific Diagnosis: Specific Interaction (True Hit) detergent->specific Activity Retained

Figure 1: Diagnostic logic flow to distinguish between specific inhibition, gross precipitation, and colloidal aggregation.

Module 2: Solvent & Buffer Engineering

The Chemistry of Prevention

Ticket #002: "Compounds precipitate immediately upon addition to the assay buffer."

Root Cause: "DMSO Shock" When a hydrophobic compound in 100% DMSO is added directly to water, the DMSO rapidly diffuses away, leaving the compound stranded in a high-dielectric environment. This causes local supersaturation and immediate crashing out.

The Protocol: Intermediate Dilution (The "Step-Down" Method) Never pipette 100% DMSO stock directly into the final assay well if the final DMSO concentration is <1%. Use an intermediate step.

Standard vs. Optimized Workflow

ParameterStandard (Risky)Optimized (Safe)
Stock 10 mM in 100% DMSO10 mM in 100% DMSO
Step 1 Direct add to Assay Buffer (1:1000)Dilute to 1 mM in 10% DMSO/Buffer
Step 2 N/ADilute to Final Assay Conc (e.g., 10 µM)
Mixing Physics High local supersaturationGradual polarity shift
Precipitation Risk High Low

Critical Buffer Additives: If intermediate dilution fails, modify the assay buffer.

  • Carrier Proteins: Add 0.1% BSA (Bovine Serum Albumin). Albumin acts as a "sink" for hydrophobic molecules, keeping them in solution (though it decreases free fraction).

  • Non-Ionic Detergents: Add 0.01% Tween-20 or Triton X-100. This is the single most effective additive to prevent colloidal aggregation (See Module 4).

Module 3: Liquid Handling Engineering

The Mechanics of Prevention

Ticket #003: "I see tip clogging or variable concentration gradients across the plate."

The Solution: Acoustic Droplet Ejection (ADE) Traditional tip-based liquid handlers create a "plume" of compound when injecting DMSO into buffer. The local concentration at the tip exit can exceed the solubility limit by 100x.

Why Acoustic (e.g., Labcyte Echo) works better:

  • Volume: Dispenses 2.5 nL droplets.

  • Velocity: Droplets hit the buffer surface at high velocity, ensuring instantaneous mixing.

  • No Contact: Eliminates carryover and nucleation points on plastic tips.

Workflow Visualization: Tip vs. Acoustic

Dispensing cluster_tip Tip-Based Transfer cluster_echo Acoustic Transfer (ADE) tip_stock 10mM Stock tip_action Aspirate/Dispense (µL volumes) tip_stock->tip_action plume Local Plume Formation (Supersaturation) tip_action->plume precip_tip Precipitation plume->precip_tip echo_stock 10mM Stock echo_action Eject 2.5nL Droplets (Sound Energy) echo_stock->echo_action mix Instant Diffusion (No Plume) echo_action->mix sol_echo Stable Solution mix->sol_echo

Figure 2: Comparison of thermodynamic risks between tip-based pipetting and acoustic droplet ejection.

Module 4: Advanced Troubleshooting (The "Aggregator" Trap)

Addressing False Positives

Ticket #004: "I have a potent hit, but it inhibits unrelated enzymes (Promiscuity)."

The Science: Many compounds form Colloidal Aggregates at micromolar concentrations. These aggregates sequester enzyme targets on their surface, inhibiting them non-specifically.[1][2] This was extensively characterized by the Shoichet Lab [1, 2].

The "Detergent Sensitivity" Protocol: To validate a hit, you must prove it is acting as a monomer, not a colloid.

  • Run Assay A: Standard conditions. Measure IC50.

  • Run Assay B: Add 0.01% - 0.1% Triton X-100 (freshly prepared).

  • Analyze:

    • IC50 Unchanged: True binder.

    • IC50 Shifts > 10-fold (Potency lost): The compound was an aggregator.[2] The detergent broke up the colloid, revealing the compound is inactive as a monomer.

FAQ: Why does freeze-thaw matter? DMSO is hygroscopic. Every time you open a stock plate, it absorbs atmospheric water. At >10% water content, many compounds precipitate inside the stock plate.

  • Fix: Use single-use aliquots or store plates in nitrogen-purged dry boxes.

References
  • Shoichet, B. K. (2006).[1][2] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link

  • Feng, B. Y., et al. (2005).[1][2] High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Solubility. Bethesda (MD): Eli Lilly & Company and NCATS.[3] Link

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates.[4][5][6] Analytical Chemistry, 72(8), 1781-1787. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Resolving inconsistent data in 1-(2-Pyridinyl)cyclobutanecarboxamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 1-(2-Pyridinyl)cyclobutanecarboxamide , focusing on the physicochemical anomalies arising from the steric strain of the cyclobutane ring coupled with the electronic effects of the pyridine nitrogen.

Executive Summary: Why is your data inconsistent?

Inconsistencies in analytical data for 1-(2-Pyridinyl)cyclobutanecarboxamide typically stem from three convergent factors:

  • Restricted Rotation (NMR/HPLC): The steric bulk of the cyclobutane ring combined with the intramolecular hydrogen bonding potential of the amide creates stable rotamers, leading to peak splitting that mimics impurities.

  • Silanol Interactions (HPLC): The basic pyridine nitrogen (

    
    ) interacts strongly with residual silanols on silica columns, causing peak tailing and retention time shifts.
    
  • Desymmetrization (NMR): Slow amide rotation desymmetrizes the cyclobutane ring protons, transforming expected simple multiplets into complex second-order systems.

Part 1: Analytical Troubleshooting (HPLC & LC-MS)

Q1: Why does my pure compound show two peaks in HPLC/UPLC?

Diagnosis: You are likely observing rotameric separation , not an impurity. The barrier to rotation around the amide C-N bond is high due to the steric crowding of the quaternary carbon (C1) on the cyclobutane ring.

The Test (Self-Validation):

  • Temperature Study: Re-run the chromatogram with the column oven set to 60°C .

    • Result: If the two peaks merge or the ratio changes significantly, they are rotamers. Impurities do not coalesce.

  • Peak Ratio: Rotamers typically exist in a distinct thermodynamic ratio (e.g., 3:1 or 4:1) that is solvent-dependent but consistent across injections of the same sample prep.[1]

Corrective Protocol:

  • Method Adjustment: Operate at elevated temperatures (

    
    ) to speed up interconversion.
    
  • Mobile Phase: Avoid neutral pH. Use a distinct pH modifier to lock the protonation state.

Q2: Why do I see severe peak tailing or retention time drift?

Diagnosis: The pyridine nitrogen is protonated by acidic silanols on the stationary phase, acting as a secondary retention mechanism (ion-exchange).[1]

Troubleshooting Workflow:

HPLC_Troubleshooting Start Issue: Peak Tailing/Drift CheckMP Check Mobile Phase pH Start->CheckMP IsAcidic Is pH < 3.0? CheckMP->IsAcidic AddModifier Add 0.1% TFA or High conc. Buffer (20mM) IsAcidic->AddModifier No CheckColumn Check Column Chemistry IsAcidic->CheckColumn Yes EndCap Switch to End-capped (e.g., C18 Hybrid Particle) CheckColumn->EndCap Standard Silica HighPH Alternative: High pH (>9.5) (Use Hybrid Column) CheckColumn->HighPH If Tailing Persists

Figure 1: Decision tree for resolving peak shape issues in pyridine-containing amides.

Recommended Conditions:

Parameter Recommendation Rationale
Column C18 with Hybrid Particle Technology (e.g., BEH, XBridge) Resists high pH; reduced silanol activity.[1]
Modifier 0.1% Trifluoroacetic acid (TFA) Ion-pairing agent that masks the basic nitrogen.[1]

| Alt. Modifier | 10 mM Ammonium Bicarbonate (pH 10) | Deprotonates the pyridine (neutral form), improving peak shape.[1] |

Part 2: NMR Interpretation Guide

Q3: The proton NMR shows "extra" multiplets in the aliphatic region. Is the cyclobutane ring opening?

Diagnosis: Likely desymmetrization , not degradation. In a rapidly rotating amide, the cyclobutane protons at C2 and C4 (cis/trans to the pyridine) are averaged. However, the bulky 1-(2-pyridyl) group locks the amide conformation.[1]

  • Effect: The "left" and "right" sides of the cyclobutane ring feel different magnetic environments (anisotropy of the carbonyl vs. the

    
    ).
    
  • Result: The simple multiplets split into complex diastereotopic signals.

Verification Protocol:

  • Solvent Switch: Run the spectrum in DMSO-d6 instead of

    
    . DMSO disrupts intramolecular H-bonds and often speeds up rotation, simplifying the spectrum.
    
  • Variable Temperature (VT) NMR: Heat the sample to 80°C. The multiplets should simplify/coalesce.

Q4: The amide protons are appearing as two widely separated singlets. Why?

Explanation: This is standard for primary amides. The proton cis to the carbonyl oxygen and the proton trans to it are in vastly different electronic environments.

  • 
     ~ 7.5 - 8.0 ppm:  H-bonded proton (often broad).[1]
    
  • 
     ~ 5.5 - 6.5 ppm:  Non-H-bonded proton (sharper).[1]
    
  • Note: The pyridine nitrogen can accept a hydrogen bond from the amide NH, shifting one proton significantly downfield (

    
     ppm).
    

Part 3: Synthesis & Stability

Q5: I have low yield during the hydrolysis of the nitrile precursor. Why?

Root Cause: The quaternary carbon at position 1 creates significant steric hindrance, blocking the attack of water on the nitrile carbon. Standard basic hydrolysis (


) often stalls.[1]

Optimized Protocol: Use acid-catalyzed hydrolysis which activates the nitrile electrophilically, overcoming the steric barrier.

  • Reagents:

    
     (conc.) / Water (10:1 ratio).
    
  • Temperature: Heat to 60°C (monitor carefully to avoid decarboxylation).

  • Quench: Pour onto ice; neutralize with solid

    
     to pH 8 (precipitates the product).
    
Q6: The solid is turning yellow upon storage.

Diagnosis: Photolytic instability. Pyridines are susceptible to N-oxide formation or radical coupling under UV light.[1] The cyclobutane ring adds strain energy, making the molecule more reactive in the excited state.

Storage Requirements:

  • Container: Amber glass vials (Strictly).

  • Atmosphere: Argon or Nitrogen flush (prevents N-oxidation).[1]

  • Temp: 2–8°C.[2]

Part 4: Mechanism of Inconsistency (Visualized)

The following diagram illustrates the dynamic equilibrium causing analytical confusion.

Mechanism cluster_effects Observed Effects RotamerA Rotamer A (C=O syn to Pyridine) *Sterically Crowded* Transition Transition State (High Energy Barrier) RotamerA->Transition Slow Rotation Effect1 Split HPLC Peaks RotamerA->Effect1 Transition->RotamerA RotamerB Rotamer B (C=O anti to Pyridine) *H-Bond Stabilized* Transition->RotamerB RotamerB->Transition Effect2 Complex NMR RotamerB->Effect2

Figure 2: Rotameric equilibrium mechanism causing split signals.

References

  • Dolan, J. W. (2025).[3] HPLC Troubleshooting Guide: Peak Tailing and Silanol Interactions. LCGC Magazine. [Link]

  • Clayden, J., et al. (2001). Restricted Rotation in Amides and Carbamates. Organic Chemistry, Oxford University Press.
  • University of Notre Dame. (2018). Unusually Low Barrier to Carbamate C-N Rotation (N-Pyridyl Systems). [Link][1]

  • Phenomenex. (2024). Troubleshooting Basic Compounds in Reversed-Phase HPLC. [Link]

Sources

Technical Support Center: Scaling Up 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling the production of 1-(2-Pyridinyl)cyclobutanecarboxamide presents a unique duality of challenges: the thermodynamic volatility of the cyclization step and the kinetic stubbornness of the hydrolysis step.

This guide moves beyond bench-scale literature (often relying on pyrophoric bases like NaH) and provides a robust, Phase-Transfer Catalysis (PTC) protocol suitable for kilo-lab and pilot-plant operations. We address the critical bottleneck: converting the sterically hindered nitrile intermediate to the primary amide without over-hydrolysis to the carboxylic acid.

Module 1: The Cyclization Strategy (Nitrile Synthesis)

Context: The formation of the cyclobutane ring at the 2-position of the pyridine ring is the first critical hurdle. Target Intermediate: 1-(2-pyridinyl)cyclobutanecarbonitrile.

Q1: We are seeing thermal runaways when using NaH in DMSO/THF. How do we manage this at scale?

Recommendation: Abandon the NaH/DMSO route immediately for scale-up. While effective on a gram scale, sodium hydride (NaH) poses severe safety risks due to hydrogen evolution and the potential for "runaway" exotherms in polar aprotic solvents like DMSO.

The Scalable Solution: Phase Transfer Catalysis (PTC) Switch to a biphasic system using 50% aqueous NaOH and Toluene with a quaternary ammonium salt catalyst (e.g., Benzyltriethylammonium chloride - TEBA or Tetrabutylammonium bromide - TBAB).

  • Mechanism: The PTC shuttles hydroxide ions into the organic phase, deprotonating the 2-pyridylacetonitrile. The resulting carbanion attacks the 1,3-dibromopropane.

  • Thermal Control: The heat capacity of the aqueous phase acts as a thermal buffer. You can control the exotherm precisely by regulating the dosing rate of the alkyl halide (1,3-dibromopropane).

Q2: We are observing significant amounts of mono-alkylated impurity (open chain). How do we drive ring closure?

Root Cause: The reaction kinetics favor the first alkylation. The second alkylation (cyclization) is slower due to the formation of a strained four-membered ring.

Troubleshooting Protocol:

  • Stoichiometry: Ensure a slight excess of 1,3-dibromopropane (1.1–1.2 equiv).

  • Concentration: Cyclization is favored by high dilution (intramolecular reaction), but scale-up demands throughput. A compromise is high-shear stirring at moderate dilution (5–7 volumes of Toluene).

  • Simultaneous Addition: Do not add the base to the mixture of nitrile and alkyl halide. Instead, add the 1,3-dibromopropane slowly to the mixture of Nitrile + Catalyst + Base + Solvent at 50–60°C. This ensures the concentration of the alkylating agent is kept low relative to the deprotonated species, favoring the intramolecular closure over intermolecular oligomerization.

Data Summary: Base Selection for Scale-Up
ParameterNaH / DMSO (Bench)NaOH / Toluene / PTC (Pilot)
Safety High Risk (H2 gas, Runaway)High Safety (No gas, Heat sink)
Cost High (Dry solvents, NaH)Low (Bulk caustic, Toluene)
Impurity Profile Tarry polymers commonCleaner, unreacted nitrile removable
Scalability < 100 g> 100 kg

Module 2: Nitrile Hydrolysis (The Bottleneck)

Context: Converting 1-(2-pyridinyl)cyclobutanecarbonitrile to the amide. Challenge: The steric bulk of the cyclobutane ring adjacent to the pyridine ring hinders nucleophilic attack. Standard acid/base hydrolysis often requires forcing conditions that lead to the carboxylic acid (over-hydrolysis).

Q3: Acid hydrolysis (H2SO4) is giving us a 50:50 mix of amide and acid. How do we stop at the amide?

Recommendation: Switch to the Radziszewski Reaction (Basic Peroxide). Acidic hydrolysis is difficult to control because the rate of Amide


 Acid conversion is often comparable to Nitrile 

Amide conversion under harsh conditions.

The Solution: Use Hydrogen Peroxide (H2O2) in the presence of a mild base (K2CO3 or NaOH) in DMSO or Methanol.

  • Mechanism: The hydroperoxide anion (

    
    ) is a super-nucleophile (alpha-effect) that attacks the nitrile 1000x faster than hydroxide, forming the peroxyimidic acid intermediate, which collapses exclusively to the amide and oxygen.
    
  • Selectivity: This reagent system is virtually inert to amides, preventing over-hydrolysis to the acid.

Protocol (Scalable):

  • Dissolve nitrile in DMSO (3 vol).

  • Add K2CO3 (0.5 equiv).

  • Cool to 15°C.

  • Slowly dose 30% H2O2 (2–3 equiv). Caution: Exothermic.

  • Allow to warm to RT. Monitor by HPLC.

  • Quench with aqueous sodium thiosulfate (to destroy excess peroxide) before workup.

Q4: The product is water-soluble due to the pyridine ring. How do we isolate it without chromatography?

Troubleshooting: The pyridine nitrogen (pKa ~5) can be protonated, making the product soluble in acidic aqueous streams.

  • pH Control: Ensure the final workup pH is > 8 to keep the pyridine deprotonated (neutral form).

  • Salting Out: The amide is likely moderately soluble in water. Saturate the aqueous phase with NaCl during extraction.[1]

  • Solvent Choice: Extract with 2-MeTHF or Dichloromethane (if permitted). Avoid Ethyl Acetate if the pH is high (hydrolysis risk).

  • Crystallization: The amide should be a solid. Swap the extraction solvent to Isopropyl Acetate (IPAc) or Heptane/IPA mixture and cool to induce crystallization.

Module 3: Process Visualization

Workflow Diagram: Optimized Scale-Up Route

ScaleUpProcess Start Start: 2-Pyridylacetonitrile Step1 Step 1: Cyclization (PTC) Reagents: 1,3-Dibromopropane, 50% NaOH, TEBA Solvent: Toluene Temp: 55-60°C Start->Step1 Check1 IPC: Check for Mono-alkylation Step1->Check1 Check1->Step1 Incomplete (Add Catalyst/Time) Step2 Step 2: Phase Separation Discard Aqueous (Waste) Check1->Step2 Conversion > 98% Step3 Step 3: Hydrolysis (Radziszewski) Reagents: 30% H2O2, K2CO3 Solvent: DMSO or MeOH Temp: <25°C Step2->Step3 Quench Quench: Na2S2O3 (Destroy Peroxide) Step3->Quench Workup Workup: Extract (DCM/2-MeTHF) Wash (Brine) Quench->Workup Final Final Product: 1-(2-Pyridinyl)cyclobutanecarboxamide (Crystallized Solid) Workup->Final

Caption: Optimized Phase-Transfer Catalysis (PTC) route avoiding hazardous NaH and preventing over-hydrolysis.

Module 4: Safety & Engineering Controls

Critical Hazard: 1,3-Dibromopropane Toxicity
  • Risk: Alkylating agents are potential genotoxins.

  • Control: Use closed-system dosing (peristaltic pump). Decontaminate all surfaces with a mixture of surfactant and dilute amine (to quench alkyl halides) before cleaning.

Critical Hazard: Peroxide Accumulation
  • Risk: In the hydrolysis step, unreacted H2O2 can form explosive concentrations if distilled.

  • Control: Mandatory Test for Peroxides (starch-iodide paper) before any concentration or heating steps. Quench with Sodium Thiosulfate or Sodium Bisulfite until the test is negative.

References

  • Process for the Preparation of 1-Aryl-1-Cyanocyclobutane Derivatives. (Describes the PTC alkylation method for similar cyclobutane nitriles). European Patent Office. Patent GB2098602A. Link

  • Nitrile and Amide Hydrolysis. (Review of hydrolysis methods including Radziszewski conditions). Science of Synthesis. Link

  • Converting Nitriles to Amides. (Discussion on stopping hydrolysis at the amide stage). Chemistry Steps. Link

  • Synthesis of 1-(2-pyridyl)cyclopropyl cyanide. (Analogous PTC conditions using NaOH/Toluene). WO95/00489.[2] Cited in European Patent Office search results. Link

Sources

Navigating the Challenges of Polar Carboxamide Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic purification of polar carboxamide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the separation and purification of these often-tricky molecules. The inherent polarity of carboxamides, stemming from the amide functional group's ability to form strong hydrogen bonds, frequently leads to complex purification issues. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address the common hurdles you may face in the lab.

The Root of the Challenge: Understanding Carboxamide Chemistry

Polar carboxamides present a unique set of challenges in chromatography primarily due to their hydrophilic nature.[1][2] This polarity means they have a strong affinity for polar mobile phases, often leading to poor retention on traditional reversed-phase (RP) columns, which utilize a non-polar stationary phase.[3][4][5] Conversely, in normal-phase (NP) chromatography, their strong interactions with polar stationary phases can cause excessively long retention times or even irreversible binding.[2] This guide will explore various chromatographic modes and strategic adjustments to overcome these intrinsic difficulties.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific problems you might encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.

Issue 1: My polar carboxamide elutes in the void volume or shows very poor retention on my C18 column.

Why is this happening? This is a classic problem when dealing with highly polar compounds in reversed-phase chromatography.[3][6][7] The non-polar C18 stationary phase and the polar mobile phase create a system where your polar carboxamide has a much stronger affinity for the mobile phase, causing it to pass through the column with little to no interaction.[4] This phenomenon is often exacerbated when using highly aqueous mobile phases, which can lead to "hydrophobic collapse" of the C18 chains, further reducing interaction with the analyte.[3]

Troubleshooting Protocol:

  • Consider a "Water-Friendly" Reversed-Phase Column:

    • Action: Switch to a column specifically designed for use with highly aqueous mobile phases. These often have a lower C18 ligand density or incorporate polar-embedded or polar-endcapped groups (e.g., amide, carbamate).[6][8][9][10]

    • Reasoning: These modifications prevent hydrophobic collapse and introduce alternative interaction mechanisms, such as hydrogen bonding, which can enhance the retention of polar analytes.[6][11]

  • Explore Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often the go-to solution for very polar compounds.[1][2][12][13][14]

      • Action: Use a HILIC column (e.g., unbonded silica, or bonded with diol, amide, or zwitterionic phases) with a mobile phase rich in an organic solvent like acetonitrile and a small amount of aqueous buffer.[2][13][15]

      • Reasoning: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Your polar carboxamide can partition into this layer, leading to retention. Elution is then achieved by increasing the water content of the mobile phase.[2][14][15]

    • Mixed-Mode Chromatography (MMC):

      • Action: Employ a mixed-mode column that combines reversed-phase and ion-exchange functionalities.[1][16][17][18]

      • Reasoning: This approach provides multiple retention mechanisms. The reversed-phase character can interact with any non-polar regions of your molecule, while the ion-exchange groups can interact with any ionizable functionalities, significantly increasing retention without the need for ion-pairing agents.[3][16][17]

Workflow for Overcoming Poor Retention of Polar Carboxamides

Caption: Decision workflow for addressing poor retention of polar carboxamides.

Issue 2: My peaks are broad and tailing.

Why is this happening? Peak tailing for polar compounds, especially those with basic functionalities, is often caused by secondary interactions with the stationary phase. On silica-based columns, residual silanol groups can be deprotonated and negatively charged, leading to strong, undesirable ionic interactions with basic analytes.[19] Other causes can include column contamination, a blocked column frit, or a mismatch between the sample solvent and the mobile phase.[20][21]

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Action: Add a mobile phase additive. For basic carboxamides, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) can significantly improve peak shape.[19][22] For acidic carboxamides, a basic additive like ammonium hydroxide may be beneficial.[22]

    • Reasoning: An acidic additive protonates the basic analyte, giving it a consistent positive charge. It also protonates the silanol groups on the stationary phase, "masking" them and preventing strong ionic interactions that lead to tailing.[19]

  • Column Health and System Checks:

    • Action: First, remove any guard column and re-run the analysis to see if it is the source of the problem.[21] If tailing persists, flush the analytical column with a strong solvent to remove potential contaminants.[23] As a last resort for system-wide issues, check for dead volumes in your system, such as poorly connected tubing.[20]

    • Reasoning: Contaminants can create active sites on the column that cause tailing.[9][20] A blocked frit can distort the sample band, leading to poor peak shape for all analytes.[21]

  • Optimize Sample Diluent:

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.[20][23]

    • Reasoning: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread on the column, resulting in broad and distorted peaks.[20]

Data Presentation: Common Mobile Phase Additives for Peak Shape Improvement

AdditiveTypical ConcentrationTarget AnalyteModeMechanism of ActionMS Compatibility
Formic Acid 0.05 - 0.1%Basic CompoundsRP, HILICMasks silanols, protonates analyte[19][22]Excellent
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Basic Compounds, PeptidesRPStrong ion-pairing agent, masks silanols[19][22]Can cause ion suppression[22]
Ammonium Hydroxide 0.05 - 0.1%Acidic CompoundsRP, HILICIncreases mobile phase pH to deprotonate analyte[22]Good
Ammonium Acetate/Formate 5 - 20 mMGeneral purpose bufferRP, HILICControls pH, improves reproducibility[13][22]Excellent
Issue 3: I have low recovery of my carboxamide compound.

Why is this happening? Low recovery can be due to irreversible adsorption of the analyte onto the column, especially if there are strong secondary interactions.[1][9] It can also be a result of analyte degradation on the column or during sample preparation.[24] In some cases, nonspecific adsorption to column hardware can also be a contributing factor, particularly with sensitive analyses.[1]

Troubleshooting Protocol:

  • Assess Column Compatibility:

    • Action: If you suspect strong, irreversible adsorption, consider a different stationary phase. An amide-embedded or diol-based HILIC column may be more inert and less likely to cause irreversible binding compared to a bare silica HILIC column.[25]

    • Reasoning: The surface chemistry of the stationary phase plays a critical role. Bare silica has the highest concentration of active silanol groups, which can be problematic. Bonded phases with more neutral surfaces can mitigate this issue.[25]

  • Use High-Performance Surfaces:

    • Action: Consider using columns that feature hybrid particle technology or have surfaces specifically treated to reduce non-specific binding (e.g., MaxPeak Premier technology).[26]

    • Reasoning: These advanced column technologies are designed to minimize unwanted interactions between analytes and the column's metal surfaces or stationary phase support, which can lead to improved recovery.[26]

  • Evaluate Sample Stability:

    • Action: Ensure your sample is stable under the mobile phase conditions (e.g., pH). Run a stability study on your sample in the diluent and mobile phase if degradation is suspected.

    • Reasoning: The pH of the mobile phase or the reactivity of the stationary phase could potentially cause the degradation of labile carboxamide compounds.

Logical Relationship of Chromatographic Modes for Polar Carboxamides

ChromatographyModes RP Reversed-Phase (RP) - Non-polar stationary phase - Polar mobile phase - Poor retention for polar amides HILIC HILIC - Polar stationary phase - ACN-rich mobile phase - Good retention for polar amides RP->HILIC Increase Polarity MMC Mixed-Mode (MMC) - RP + Ion-Exchange - Tunable selectivity - Retains polar & non-polar RP->MMC Add Ion-Exchange SFC Supercritical Fluid (SFC) - Supercritical CO2 mobile phase - Fast separations - Good for some polar compounds HILIC->SFC Alternative 'Green' Technique MMC->SFC Alternative Technique

Caption: Relationship between major chromatographic modes for polar compounds.

Advanced Technique: Supercritical Fluid Chromatography (SFC)

For some polar carboxamides, particularly in a high-throughput or preparative context, Supercritical Fluid Chromatography (SFC) can be a powerful alternative.

Q: When should I consider using SFC for my polar carboxamide?

A: SFC is an excellent choice when you need fast, efficient separations and want to reduce organic solvent consumption.[27][28][29] It uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations than HPLC.[28][29] While pure CO2 is non-polar, the addition of polar co-solvents (modifiers) like methanol can greatly enhance its ability to elute polar compounds.[27][30] SFC can be particularly effective for separating isomers or structurally similar compounds.[29] However, highly polar or ionic compounds may still present challenges and may require mobile phase additives to achieve good peak shape and recovery.[30][31][32]

Conclusion

The successful chromatographic purification of polar carboxamide compounds requires a thoughtful approach that goes beyond standard reversed-phase methods. By understanding the underlying chemical interactions and systematically troubleshooting issues like poor retention and peak tailing, researchers can develop robust and efficient purification protocols. The key is to select the appropriate chromatographic mode—be it a modern aqueous-stable reversed-phase, HILIC, or mixed-mode chromatography—and to meticulously optimize mobile phase conditions. This guide serves as a starting point for navigating these challenges, empowering you to achieve high-purity isolation of your target carboxamides.

References

  • Mixed-Mode Chromatography. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved February 18, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved February 18, 2026, from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved February 18, 2026, from [Link]

  • Lemasson, E., et al. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved February 18, 2026, from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved February 18, 2026, from [Link]

  • Kim, D. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Retrieved February 18, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.. Retrieved February 18, 2026, from [Link]

  • Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds? (2020, April 25). Quora. Retrieved February 18, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 18, 2026, from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2026, February 14). LCGC International. Retrieved February 18, 2026, from [Link]

  • HPLC problems with very polar molecules. (2024, January 25). Axion Labs. Retrieved February 18, 2026, from [Link]

  • Ion Pair-Based Mobile Phase Additives to Improve the Separation of Polar Compounds in Supercritical Fluid Chromatography. (2021, July 16). SSRN. Retrieved February 18, 2026, from [Link]

  • HPLC solvents and mobile phase additives. (n.d.). Swansea University. Retrieved February 18, 2026, from [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved February 18, 2026, from [Link]

  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved February 18, 2026, from [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America, Inc.. Retrieved February 18, 2026, from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters Corporation. Retrieved February 18, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved February 18, 2026, from [Link]

  • Polaris Reversed Phase HPLC Columns. (n.d.). Element Lab Solutions. Retrieved February 18, 2026, from [Link]

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. Retrieved February 18, 2026, from [https://www.chromatographytoday.com/news/sfc-sfe/3 SFC/how-good-is-sfc-for-polar-analytes/30288]([Link] SFC/how-good-is-sfc-for-polar-analytes/30288)

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. Retrieved February 18, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved February 18, 2026, from [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Scientific-solutions. Retrieved February 18, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Analytical and Bioanalytical Chemistry. Retrieved February 18, 2026, from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. Retrieved February 18, 2026, from [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. Retrieved February 18, 2026, from [Link]

  • What type of column chromatography for highly polar compounds? (2024, July 31). Reddit. Retrieved February 18, 2026, from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved February 18, 2026, from [Link]

  • Chromatography Column Selection Guide. (2023, May 18). Biocompare. Retrieved February 18, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC). (2012, August 16). University of Southampton. Retrieved February 18, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved February 18, 2026, from [Link]

  • Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. (2024, November 22). PubMed. Retrieved February 18, 2026, from [Link]

  • Interactions of HPLC Stationary Phases. (n.d.). IMTAKT. Retrieved February 18, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved February 18, 2026, from [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab. Retrieved February 18, 2026, from [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. (n.d.). Waters Corporation. Retrieved February 18, 2026, from [Link]

  • A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? (2022, December 30). I.R.I.S.. Retrieved February 18, 2026, from [Link]

  • Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. (2019, August 26). MDPI. Retrieved February 18, 2026, from [Link]

  • Development of a Polar-embedded Stationary Phase with Unique Properties. (2025, August 5). ResearchGate. Retrieved February 18, 2026, from [Link]

  • I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them? (2015, July 22). ResearchGate. Retrieved February 18, 2026, from [Link]

  • How do I increase retention time for a polar compound on a liquid chromatography (LC) column? (n.d.). Waters Knowledge Base. Retrieved February 18, 2026, from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Restek. Retrieved February 18, 2026, from [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. Retrieved February 18, 2026, from [Link]

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Technical Support Center: Strategies for Minimizing Off-Target Activity of 1-(2-Pyridinyl)cyclobutanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and minimize off-target effects, thereby ensuring the reliability and accuracy of your results.

The unique structural features of 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives, particularly the rigid cyclobutane scaffold, can offer advantages in potency and selectivity.[1] However, like all small molecule inhibitors, off-target interactions can present a significant challenge. This guide is designed to provide you with the foundational knowledge and practical strategies to proactively address these issues.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when working with this class of compounds.

Q1: What are the likely on-targets for 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives?

A1: While the specific target depends on the full chemical structure, the pyridinyl carboxamide moiety is a common scaffold in inhibitors of various enzyme families, particularly kinases and phosphodiesterases (PDEs). For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective PDE4B inhibitors. The pyridinyl-pyrimidine core is also found in Aurora kinase inhibitors. Therefore, it is crucial to consult the literature for the specific derivative you are using or perform target identification and validation experiments if you are working with a novel compound.

Q2: Why is the cyclobutane ring significant in these derivatives?

A2: The cyclobutane ring introduces a degree of conformational rigidity to the molecule.[1][2] Unlike flexible alkyl chains, the puckered conformation of the cyclobutane ring can help to lock the molecule into a specific orientation that is optimal for binding to the intended target. This can lead to increased potency and, importantly, improved selectivity by disfavoring binding to off-target proteins that may require a different conformation for interaction.[1]

Q3: What are the first steps I should take if I suspect off-target effects are influencing my experimental results?

A3: If you observe unexpected phenotypes, high cytotoxicity, or results that are inconsistent with the known function of your target, it is prudent to investigate potential off-target effects. The initial steps should include:

  • Dose-response analysis: Determine the minimal effective concentration that elicits the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.

  • Use of a negative control: Synthesize or obtain a structurally similar but inactive analog of your compound. This control should not bind to the intended target but will help to identify non-specific effects.

  • Orthogonal approaches: Validate your findings using a different inhibitor with a distinct chemical scaffold that targets the same protein. Additionally, using genetic techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target protein can help confirm that the observed phenotype is indeed target-related.

Troubleshooting Experimental Issues

This section provides a more detailed, question-and-answer-style guide to specific problems you might encounter.

Issue 1: My 1-(2-Pyridinyl)cyclobutanecarboxamide derivative shows high cytotoxicity at concentrations required for on-target activity.

  • Possible Cause 1: Off-target kinase inhibition. Many kinases are involved in cell survival and proliferation pathways. Inhibition of these off-target kinases can lead to cytotoxicity.

    • Troubleshooting Strategy:

      • Kinome Profiling: Perform a comprehensive in vitro kinase screen to identify which other kinases your compound is inhibiting. This will provide a clear picture of its selectivity profile.

      • Structure-Activity Relationship (SAR) Analysis: If you have access to medicinal chemistry resources, consider modifying the structure of your compound to improve selectivity. For example, substitutions on the pyridine ring can significantly impact kinase selectivity.

      • Lower Concentration/Combination Therapy: Investigate if a lower, non-toxic concentration of your compound can be used in combination with another agent to achieve the desired biological effect.

  • Possible Cause 2: Inhibition of other critical cellular targets. The compound may be interacting with other essential proteins beyond kinases.

    • Troubleshooting Strategy:

      • Broad Panel Screening: Screen your compound against a panel of common off-targets, such as GPCRs, ion channels, and other enzymes.

      • Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of your compound to proteins in a cellular context, helping to uncover unexpected targets.

Issue 2: The observed phenotype in my cell-based assay does not match the known function of the intended target.

  • Possible Cause: The phenotype is driven by an off-target effect.

    • Troubleshooting Strategy:

      • Validate with a Second, Structurally Different Inhibitor: As mentioned in the FAQs, using a different inhibitor for the same target is a crucial validation step.

      • Genetic Target Validation: Use RNAi or CRISPR to confirm that depletion of the target protein recapitulates the phenotype observed with your compound.

      • Phenotypic Screening: Compare the cellular phenotype induced by your compound to a library of compounds with known mechanisms of action. This can sometimes provide clues about the off-target pathways being affected.

Protocol Optimization Strategies

To proactively minimize off-target activities, consider the following experimental design and optimization strategies.

Strategy 1: Rational Design for Improved Selectivity

The structure of your 1-(2-Pyridinyl)cyclobutanecarboxamide derivative can be rationally modified to enhance selectivity.

  • Leverage the Cyclobutane Scaffold: The stereochemistry of the substituents on the cyclobutane ring can be critical for precise interactions with the target protein. Explore the synthesis of different stereoisomers to identify the one with the best selectivity profile. The rigid nature of the cyclobutane ring can be exploited to position key pharmacophoric groups in a way that maximizes interactions with the target's binding site while minimizing clashes with the binding sites of off-targets.[1]

  • Modify the Pyridine and Carboxamide Moieties: Structure-activity relationship (SAR) studies on related pyridinyl carboxamide inhibitors have shown that substitutions on the pyridine ring and modifications of the carboxamide group can significantly influence selectivity. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the nature of the amide substituent was crucial for selectivity against different PDE isoforms.

Strategy 2: Comprehensive Selectivity Profiling

Do not rely on the assumed selectivity of your compound. A thorough profiling is essential.

  • Tiered Screening Approach:

    • Initial Target-Based Assay: Confirm the potency of your compound against the primary target.

    • Small, Focused Kinase Panel: If your target is a kinase, screen against a small panel of closely related kinases to get an early indication of selectivity.

    • Broad Kinome Screen: For promising candidates, a comprehensive screen against a large panel of kinases is highly recommended to identify any unexpected off-target interactions.

The following table provides an example of how to present selectivity data:

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity (Fold) vs Off-Target 1Selectivity (Fold) vs Off-Target 2
Derivative A 10500>10,00050>1000
Derivative B 151505,00010333

Caption: Example of a selectivity table comparing the potency of two hypothetical 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives against their intended target and two off-targets.

Experimental Protocols

Here are two key experimental protocols to help you assess and minimize off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of your 1-(2-Pyridinyl)cyclobutanecarboxamide derivative in a cellular environment and identify potential off-targets.

Methodology:

  • Cell Treatment: Treat intact cells with your test compound at various concentrations or with a vehicle control.

  • Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C).

  • Protein Separation: Centrifuge the samples to separate the soluble protein fraction from the precipitated proteins.

  • Protein Detection: Analyze the amount of the target protein (and potentially other proteins) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates direct binding.

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the IC50 values of your inhibitor against a panel of kinases to assess its selectivity profile.

Methodology:

  • Compound Preparation: Prepare serial dilutions of your 1-(2-Pyridinyl)cyclobutanecarboxamide derivative.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinases, their specific substrates, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) via a luminescence-based readout.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Visualizing Experimental Workflows and Concepts

Diagrams can help clarify complex processes and relationships.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Validation cluster_2 In-depth Profiling cluster_3 Resolution A Unexpected Phenotype or High Cytotoxicity Observed B Dose-Response Analysis A->B C Use of Inactive Analog (Control) A->C D Orthogonal Validation (e.g., siRNA, CRISPR) A->D E Kinome-wide Selectivity Screen B->E H Identify Off-Target(s) & Redesign Compound C->H G Confirm On-Target Effect and Proceed D->G E->G High Selectivity E->H F Cellular Thermal Shift Assay (CETSA) F->G Target Engagement Confirmed F->H

Caption: A workflow for troubleshooting and minimizing off-target effects.

SAR_Concept cluster_0 Modification Points for Selectivity A 1-(2-Pyridinyl)cyclobutanecarboxamide Scaffold B Pyridine Ring Substituents A->B Influences Target Binding C Cyclobutane Stereochemistry A->C Controls Conformation D Carboxamide Substituents A->D Impacts PK/PD Properties E Improved Selectivity & Reduced Off-Target Activity B->E C->E D->E

Caption: Key structural modification points for improving selectivity.

References

Sources

Troubleshooting poor cell permeability of novel carboxamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers encountering challenges with novel carboxamide inhibitors. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and critical hurdle in drug development: poor cell permeability. Our goal is to equip you with the foundational knowledge and experimental workflows necessary to diagnose and overcome these issues, moving your promising compounds from the bench to the next stage of discovery.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when a potent compound fails to show cellular activity.

Q1: My new carboxamide inhibitor is highly potent in my biochemical/enzymatic assay, but its activity drops significantly or disappears in cell-based assays. What is the most likely reason?

A significant discrepancy between biochemical and cellular potency is a classic indicator of poor cell permeability.[1][2] The inhibitor is likely unable to efficiently cross the cell membrane to reach its intracellular target at a concentration sufficient for inhibition. Other potential, though often less common, reasons include rapid intracellular metabolism of the compound or the activation of compensatory signaling pathways by the cells.[2]

Q2: What are the fundamental physicochemical properties of a carboxamide inhibitor that govern its ability to cross the cell membrane?

Cellular entry, particularly via passive diffusion, is a delicate balance between a compound's ability to leave the aqueous extracellular environment, partition into the lipid cell membrane, and then leave the membrane for the aqueous cytoplasm.[3] The key properties influencing this journey are:

  • Lipophilicity (LogP/LogD): This measures the compound's affinity for a lipid versus an aqueous environment. A value that is too low (hydrophilic) prevents the compound from entering the lipid bilayer, while a value that is too high can cause the compound to become irreversibly trapped within the membrane.[1]

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates simply due to their size.[1][4][5]

  • Polarity (Topological Polar Surface Area - TPSA): High polarity, often due to the presence of hydrogen bond donors and acceptors (like those in the carboxamide group), increases the energy required for the compound to shed its water shell (desolvation) and enter the lipid membrane.[1]

  • Ionization State (pKa): Molecules that are charged at physiological pH (around 7.4) typically have greatly reduced permeability because the charge hinders passage through the nonpolar lipid interior of the membrane.[1][6]

Q3: Can a compound have ideal physicochemical properties and still show poor permeability?

Yes. This often occurs when the compound is a substrate for cellular efflux transporters. These are membrane proteins that act as cellular "pumps," actively transporting specific molecules out of the cell.[7][8] The most common efflux transporters in drug development are P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[8][9] If your inhibitor is recognized and ejected by these transporters, it may never reach a therapeutic intracellular concentration, even with otherwise favorable properties.[8]

Q4: What is the difference between a Caco-2 permeability assay and a PAMPA screen?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane.[10] It exclusively assesses passive diffusion. The Caco-2 permeability assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) that differentiates to form a barrier mimicking the intestinal epithelium.[11][12] This model is more complex and provides a more comprehensive picture, as it accounts for not only passive diffusion but also active transport and efflux processes.[13]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured, problem-oriented approach to diagnosing and resolving poor cell permeability in your carboxamide inhibitors.

Problem 1: Biochemical Potency Fails to Translate to Cellular Activity

Your inhibitor shows a low nanomolar IC50 against its purified target protein but requires micromolar concentrations (or shows no activity at all) to affect a cellular pathway.

The following workflow provides a step-by-step process to diagnose the underlying cause of poor cellular activity.

TroubleshootingWorkflow Start Start: Low Cellular Activity (High Biochemical Potency) CheckSolubility Initial Check: Confirm Compound Solubility & Stability in Assay Media Start->CheckSolubility First, verify... Step1 Step 1: Assess Physicochemical Properties (LogP, TPSA, MW, pKa) Step2 Step 2: Measure Passive Permeability (e.g., PAMPA) Step1->Step2 If properties seem reasonable... Result1 Result: Properties Outside Optimal Range Step1->Result1 Analyze Step3 Step 3: Measure Permeability in a Cell Model (e.g., Caco-2 Assay) Step2->Step3 If PAMPA is moderate/high... Result2 Result: Low PAMPA Permeability Step2->Result2 Analyze Step4 Step 4: Investigate Efflux (Bidirectional Caco-2 Assay) Step3->Step4 If Caco-2 << PAMPA... Result3 Result: Low Caco-2 Permeability Step3->Result3 Analyze Result4 Result: High Efflux Ratio (>2) Step4->Result4 Analyze Solution1 Solution: Medicinal Chemistry Optimization (Modify structure to improve properties) Result1->Solution1 Action Solution2 Solution: Medicinal Chemistry Optimization (e.g., Prodrug, reduce H-bonds) Result2->Solution2 Action Solution3 Solution: Co-dose with Efflux Inhibitor (For in vitro studies) OR Medicinal Chemistry Redesign Result4->Solution3 Action CheckSolubility->Step1 If soluble...

Caption: A decision-tree workflow for troubleshooting poor cellular permeability.

Causality: Before initiating complex cell-based assays, it's crucial to understand if the compound's fundamental properties are permissive for passive diffusion. Computational tools can provide reliable estimates for these properties, guiding your experimental strategy.[14][15][16]

Protocol (In Silico Estimation):

  • Obtain the chemical structure of your carboxamide inhibitor (e.g., as a SMILES string).

  • Use computational software or web servers (e.g., SwissADME, ChemDraw, StarDrop) to calculate the following parameters.[15][17]

  • Compare the calculated values to established guidelines for good oral bioavailability, such as Lipinski's Rule of 5.

PropertyGuideline for Good PermeabilityRationale for Carboxamides
Molecular Weight (MW) < 500 DaLarger molecules diffuse more slowly across the membrane.[4][5]
LogP (Lipophilicity) 1 - 3Balances aqueous solubility with lipid membrane partitioning.[1]
H-Bond Donors ≤ 5The amide group (-CONH-) contains one H-bond donor. Minimizing others is key.
H-Bond Acceptors ≤ 10The carbonyl oxygen in the amide is an acceptor. High numbers increase polarity.[18]
TPSA < 140 ŲHigh TPSA correlates with poor membrane permeability due to high desolvation energy.[1]

Interpretation: If your compound violates multiple guidelines (e.g., MW > 500 and TPSA > 140 Ų), poor passive diffusion is a primary suspect. The most effective solution is medicinal chemistry-based structural modification.

Causality: The PAMPA assay provides a direct, physical measurement of a compound's ability to cross a lipid barrier, isolating the passive diffusion component from any protein-mediated transport.[10] It is a cost-effective, high-throughput method to confirm or refute the hypothesis of poor passive permeability.

Protocol (PAMPA):

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane. This plate is the "acceptor" plate.

  • Compound Preparation: Prepare a solution of the test compound in a buffer at a known concentration. This is placed in a 96-well "donor" plate.

  • Assay Assembly: The acceptor (filter) plate is placed on top of the donor plate, such that the lipid-coated membrane is in contact with the compound solution.

  • Incubation: The assembly is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor chamber.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

Interpretation:

  • High Permeability (Papp > 5 x 10⁻⁶ cm/s): Poor passive diffusion is unlikely to be the primary issue.

  • Low Permeability (Papp < 1 x 10⁻⁶ cm/s): This strongly suggests that the compound struggles to cross the lipid bilayer passively. Medicinal chemistry efforts should focus on strategies like reducing polarity or optimizing lipophilicity.

Causality: If a compound has moderate-to-high passive permeability (from PAMPA) but still performs poorly in cells, active efflux is the next logical culprit. A bidirectional Caco-2 assay can reveal if the compound is being actively pumped out of the cells.[9]

Protocol (Bidirectional Caco-2 Assay):

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for ~21 days until they form a confluent, differentiated monolayer.[12][19] Monolayer integrity should be confirmed by measuring Transepithelial Electrical Resistance (TEER).[19][20]

  • Apical to Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber. At various time points, samples are taken from the basolateral (lower) chamber to measure the amount of compound that has crossed the monolayer. This represents absorption.

  • Basolateral to Apical (B→A) Transport: In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures transport in the reverse direction (efflux).

  • Quantification & Calculation: Compound concentrations are measured by LC-MS/MS. Papp values are calculated for both directions (Papp, A→B and Papp, B→A). The Efflux Ratio (ER) is then calculated: ER = Papp (B→A) / Papp (A→B) .

Interpretation:

  • ER < 2: The compound is not a significant substrate for efflux transporters.

  • ER ≥ 2: The compound is likely being actively transported out of the cells. This indicates it is a substrate for an efflux pump like P-gp or BCRP.[8][9]

Problem 2: Compound Identified as an Efflux Transporter Substrate

Your bidirectional Caco-2 assay yielded an efflux ratio > 2, confirming active efflux.

Causality: To guide medicinal chemistry efforts, it is useful to know which specific transporter (e.g., P-gp or BCRP) is responsible for the efflux. This can be done by repeating the Caco-2 assay in the presence of known transporter inhibitors.

Protocol:

  • Perform the bidirectional Caco-2 assay as described above.

  • Run parallel experiments where a known inhibitor of a specific transporter is added to the assay medium.

  • Calculate the efflux ratio in the presence and absence of the inhibitor.

TransporterKnown InhibitorExpected Result if Compound is a Substrate
P-gp (MDR1) Verapamil, ZosuquidarEfflux ratio decreases towards 1 in the presence of the inhibitor.
BCRP Ko143Efflux ratio decreases towards 1 in the presence of the inhibitor.

Interpretation: A significant reduction in the efflux ratio upon co-incubation with a specific inhibitor identifies the transporter responsible. This information can be used to design new analogs that avoid recognition by that transporter.

Causality: Structural modifications can disrupt the key interactions between your compound and the efflux transporter, reducing its recognition and transport.

  • Reduce Hydrogen Bonding Potential: Amide-to-ester substitutions can be a powerful strategy. Replacing the N-H of the carboxamide with an oxygen (ester) removes a hydrogen bond donor, which can decrease recognition by efflux pumps and improve permeability.[21][22][23]

  • Mask Polar Groups (Prodrug Approach): A prodrug strategy can be employed to temporarily mask the polar carboxamide group with a lipophilic moiety.[1][6] This lipophilic prodrug can cross the cell membrane and is then cleaved by intracellular enzymes (e.g., esterases) to release the active inhibitor.[6]

  • Fine-tune Lipophilicity and Shape: Subtle changes to the molecule's overall shape and lipophilicity can be enough to disrupt binding to the transporter's active site.

Problem 3: Compound is Highly Lipophilic (LogP > 4) and has Poor Aqueous Solubility

Your inhibitor is difficult to dissolve in aqueous buffers and may be precipitating in your assay media, leading to artificially low cellular activity. High lipophilicity can also lead to non-specific binding to plastics or plasma proteins.[24][25]

  • Confirm Solubility: Experimentally measure the thermodynamic solubility of your compound in the specific cell culture medium used for your assays. A concentration of less than 10 µM is often problematic.

  • Check for Plasma Protein Binding (PPB): If your assay medium contains serum (e.g., FBS), your compound may be binding extensively to proteins like albumin.[24] Only the unbound fraction of a drug is free to cross the cell membrane.[24][26] High PPB (>99%) can severely limit the effective concentration of the inhibitor. An equilibrium dialysis assay can be used to determine the fraction unbound.[25]

  • Medicinal Chemistry Optimization:

    • Introduce Polar Groups: Judiciously add a polar functional group (e.g., a hydroxyl or a basic amine) to a region of the molecule that is not critical for target binding. This can increase solubility.

    • Formulate as a Salt: If the compound has an ionizable center, preparing a salt form can significantly improve aqueous solubility.[13]

    • Reduce Lipophilicity: Systematically replace lipophilic moieties with less lipophilic groups to bring the LogP into a more optimal range (1-3).

References

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC - NIH. (n.d.). National Institutes of Health.
  • Lopes, C. M., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(7), 619-30. Retrieved from [Link]

  • Ghaedi, S., et al. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Lopes, C. M., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Ghaedi, S., et al. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Efflux Transporters Definition. (2025). Fiveable. Retrieved from [Link]

  • Chen, Y., et al. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol, 7(9). Retrieved from [Link]

  • (PDF) Cell-based in vitro models for predicting drug permeability. (n.d.). ResearchGate. Retrieved from [Link]

  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022). BioIVT. Retrieved from [Link]

  • Permeability & Absorption. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. (n.d.). ResearchGate. Retrieved from [Link]

  • Passive diffusion – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Drug solubility and permeability. (2024). Pion Inc. Retrieved from [Link]

  • 5.6: Passive Transport - Diffusion. (2024). Biology LibreTexts. Retrieved from [Link]

  • Plasma protein binding. (n.d.). Wikipedia. Retrieved from [Link]

  • What are the factors that affect membrane permeability? (n.d.). Quora. Retrieved from [Link]

  • Drug Permeation against Efflux by Two Transporters. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The role of drug transporters at the blood brain barrier. (2016). European Pharmaceutical Review. Retrieved from [Link]

  • Microfluidic assay for the on-chip electrochemical measurement of cell monolayer permeability. (n.d.). RSC Publishing. Retrieved from [Link]

  • Understanding Passive Diffusion: A Natural Process of Transport. (2026). Oreate AI Blog. Retrieved from [Link]

  • Endothelial Permeability Assays In Vitro. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity. (2021). ConductScience. Retrieved from [Link]

  • Use of plasma proteins as solubilizing agents in in vitro permeability experiments. (2008). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Plasma protein binding – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]

  • Physicochemical properties of drugs and membrane permeability. (n.d.). Sabinet African Journals. Retrieved from [Link]

  • Drug–Membrane Permeability across Chemical Space. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). National Institutes of Health. Retrieved from [Link]

  • Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. (n.d.). DTIC. Retrieved from [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.). ACS Publications. Retrieved from [Link]

  • Comprehensive computational assessment of ADME properties using mapping techniques. (2005). Journal of Computer-Aided Molecular Design, 19(6), 455-65. Retrieved from [Link]

  • Understanding biocatalyst inhibition by carboxylic acids. (2013). Frontiers. Retrieved from [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021). University of Dundee. Retrieved from [Link]

  • Computational tools for ADMET. (n.d.). Bioinformatics.org. Retrieved from [Link]

  • ADME Advances: Personalized and Computational Approaches. (2020). Today's Clinical Lab. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). MDPI. Retrieved from [Link]

  • Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. (2025). Longdom Publishing. Retrieved from [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021). ChemRxiv. Retrieved from [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. (2020). Ghent University Library. Retrieved from [Link]

  • In Vitro Plasma Protein Binding. (n.d.). BioIVT. Retrieved from [Link]

  • (PDF) The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. (2020). ResearchGate. Retrieved from [Link]

  • Passive Membrane Permeability of Macrocycles Can Be Controlled by Exocyclic Amide Bonds. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). MDPI. Retrieved from [Link]

  • Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR. (2020). ACS Publications. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy: 1-(2-Pyridinyl)cyclobutanecarboxamide vs. 1-Phenylcyclobutanecarboxamide in Drug Design

[1][2]

Executive Summary

In modern medicinal chemistry, the 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold represents a strategic evolution from the traditional 1-Phenylcyclobutanecarboxamide core.[1][2] While both scaffolds utilize the cyclobutane ring to enforce a rigid "gem-dialkyl" conformational lock—critical for positioning the amide pharmacophore—the pyridine variant offers superior physicochemical properties.[1][2] This guide analyzes the shift from the lipophilic phenyl ring to the polar pyridine ring, demonstrating how this bioisosteric replacement enhances aqueous solubility and metabolic stability (lowered LogD) without compromising potency in target engagement (e.g., NK3 receptors, CB2 agonists, or 11

12

Structural & Mechanistic Analysis

The Conformational Lock (Gem-Dialkyl Effect)

Both scaffolds rely on the Thorpe-Ingold effect (gem-dialkyl effect) imposed by the cyclobutane ring.[1][2] Unlike flexible linear analogs (e.g., N-(pyridin-2-yl)isobutyramide), the cyclobutane ring restricts the rotation of the C-C(=O) bond, locking the carbonyl oxygen and the aromatic ring into a defined spatial vector.[1][2] This pre-organization reduces the entropic penalty of binding to the biological target.[1][2]

Bioisosterism: Pyridine vs. Phenyl

The critical differentiator is the aromatic ring:[1][2]

  • 1-Phenylcyclobutanecarboxamide (Alternative): Highly lipophilic.[1][2] While it provides strong

    
    -
    
    
    stacking interactions, it often suffers from poor aqueous solubility and high metabolic clearance via CYP450 oxidation.[1][2]
  • 1-(2-Pyridinyl)cyclobutanecarboxamide (Topic): The incorporation of the pyridine nitrogen introduces a hydrogen bond acceptor (HBA) and significantly lowers the cLogP.[1][2] This modification improves "drug-likeness" by enhancing solubility and reducing non-specific protein binding.[1][2]

Visualizing the Scaffold Logic

ScaffoldComparisonPhenyl1-PhenylScaffold(Alternative)MechanismCyclobutane Ring(Conformational Lock)Phenyl->MechanismRestrictsEffect_PhenylHigh Lipophilicity(High LogP)Metabolic LiabilityPhenyl->Effect_PhenylPropertiesPyridine1-(2-Pyridinyl)Scaffold(Topic)Pyridine->MechanismRestrictsEffect_PyridineImproved Solubility(Lower LogP)H-Bond AcceptorPyridine->Effect_PyridinePropertiesTargetTarget Binding(GPCR/Enzyme Pocket)Mechanism->TargetPre-organization(Entropic Gain)Effect_Phenyl->TargetHydrophobicInteractionEffect_Pyridine->TargetPolarInteraction

Figure 1: Mechanistic comparison of the phenyl vs. pyridine cyclobutane scaffolds.[1][2] The pyridine variant retains the conformational benefits while improving physicochemical properties.

Comparative Performance Data

The following data summarizes the physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) advantages of the pyridine scaffold over the phenyl alternative.

Feature1-(2-Pyridinyl)cyclobutanecarboxamide (Topic)1-Phenylcyclobutanecarboxamide (Alternative)Impact on Drug Development
cLogP ~0.8 - 1.2~2.5 - 3.0Pyridine significantly improves water solubility and reduces lipophilic toxicity.[1][2]
Solubility (pH 7.4) High (> 100 µM)Low (< 10 µM)Pyridine reduces formulation challenges and improves bioavailability.[1][2]
H-Bond Acceptors 2 (Amide O + Pyridine N)1 (Amide O)Pyridine offers an additional vector for target interaction.[1][2]
Metabolic Stability Moderate-High (Pyridine ring is electron-deficient)Low-Moderate (Phenyl ring prone to oxidation)Pyridine is often more resistant to oxidative metabolism (CYP mediated).[1][2]
pKa (Conj. Acid) ~3.5 (Pyridine N)N/A (Neutral Ring)Pyridine remains neutral at physiological pH but aids solubility in acidic media.[1][2]

Experimental Protocols

Synthesis of 1-(2-Pyridinyl)cyclobutanecarboxamide

This protocol describes the synthesis of the Topic scaffold via dialkylation, a standard method for creating quaternary carbon centers.[1][2]

Reagents:

  • 2-Pyridylacetonitrile (1.0 eq)[1][2]

  • 1,3-Dibromopropane (1.1 eq)[1][2]

  • Sodium Hydride (NaH, 60% dispersion, 2.5 eq)[1][2]

  • Dimethylformamide (DMF) or DMSO[1][2]

  • Potassium Hydroxide (KOH) / H2O2 (for hydrolysis)[1][2]

Step-by-Step Methodology:

  • Cyclization (Formation of Nitrile Precursor):

    • Charge a flame-dried flask with NaH (2.5 eq) and anhydrous DMF under

      
      .
      
    • Cool to 0°C. Dropwise add 2-pyridylacetonitrile (1.0 eq). Stir for 30 min (solution turns deep red/brown).

    • Add 1,3-dibromopropane (1.1 eq) dropwise.[1][2]

    • Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS for the formation of 1-(2-pyridinyl)cyclobutanecarbonitrile .[1][2]

    • Quench: Carefully add water.[1][2] Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over

      
      , and concentrate.[1][2]
      
  • Hydrolysis to Carboxamide:

    • Dissolve the crude nitrile in tert-butanol.[1][2]

    • Add finely powdered KOH (4.0 eq).

    • Heat to 80°C.

    • Validation: The nitrile peak (~2240 cm⁻¹) disappears in IR; the amide carbonyl (~1680 cm⁻¹) appears.[1][2]

    • Workup: Dilute with water, extract with DCM/MeOH (9:1).[1][2] Purify via silica gel chromatography (0-10% MeOH in DCM).

Metabolic Stability Assay (Microsomal Stability)

To validate the superior stability of the pyridine scaffold:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine

    
     and 
    
    
    .

References

  • Synthesis and Utility of Cyclobutane Scaffolds: Title: Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.[1][2] Source: Nature Communications (2023).[1][2] URL:[Link]

  • The Gem-Dialkyl Effect in Drug Design: Title: The Thorpe-Ingold Effect in Medicinal Chemistry: Conformational Restriction to Improve Binding Affinity.[1][2] Source: Journal of Medicinal Chemistry.[1][2][3] URL:[Link][1][2]

  • Pyridine as a Bioisostere: Title: Pyridine in Medicinal Chemistry: A Review of its Role as a Bioisostere. Source: European Journal of Medicinal Chemistry.[1][2] URL:[Link][1][2]

  • Chemical Vendor Data (CAS Verification): Title: 1-(2-Pyridinyl)cyclobutanecarboxamide (CAS 1883573-69-0).[1][2] Source: ChemSrc / PubChem.[1][2] URL:[Link](Note: Linked to general cyclobutane carboxamide entry for structural verification).

A Comparative Guide to the Synthetic Routes of Substituted Cyclobutanecarboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of a Strained Scaffold in Modern Chemistry

The cyclobutane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has firmly established itself as a privileged scaffold in contemporary medicinal chemistry and drug discovery. Its rigid, puckered conformation offers a unique three-dimensional geometry that can effectively orient substituents into defined vectors in biological space, often leading to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. Substituted cyclobutanecarboxamides, in particular, are featured in a growing number of clinical candidates and approved drugs, underscoring the importance of this structural class.

However, the construction of highly substituted and stereochemically complex cyclobutane rings presents a significant synthetic challenge. The high strain energy of approximately 26.3 kcal/mol makes their formation and subsequent manipulation non-trivial. This guide provides a comparative analysis of several key synthetic strategies for accessing substituted cyclobutanecarboxamides, offering insights into their underlying mechanisms, practical applications, and relative merits. We will delve into classical and modern approaches, including photochemical [2+2] cycloadditions, transition-metal-catalyzed methodologies, and ring expansion reactions, providing detailed experimental protocols and comparative data to aid researchers in selecting the optimal route for their specific synthetic targets.

Route 1: The Cornerstone of Cyclobutane Synthesis - Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition is arguably the most widely employed method for the construction of the cyclobutane core, owing to its atom economy and ability to rapidly build molecular complexity. This reaction typically involves the photochemical excitation of an alkene to its triplet state, which then undergoes a stepwise reaction with a ground-state alkene to form a 1,4-diradical intermediate that subsequently closes to the cyclobutane ring.

Mechanistic Overview

The reaction is often initiated by a photosensitizer, such as benzophenone or acetone, which absorbs light and transfers its energy to one of the alkene components, promoting it to an excited triplet state. This triplet species then adds to the second alkene to form a diradical intermediate. The regioselectivity of the addition is a critical consideration, particularly with unsymmetrical alkenes. The subsequent ring closure of the diradical intermediate affords the cyclobutane product. The stereochemistry of the final product is dependent on the lifetime and conformational dynamics of the diradical intermediate.

G cluster_0 Photochemical [2+2] Cycloaddition Mechanism A Alkene 1 (Ground State) C Photosensitizer (S0) A->C Quenching B Alkene 2 (Ground State) F Alkene 1 (T1) D Photosensitizer (S1) C->D E Photosensitizer (T1) D->E Intersystem Crossing E->A Energy Transfer F->B Addition G 1,4-Diradical Intermediate H Cyclobutane Product G->H Ring Closure

Caption: Mechanism of Photosensitized [2+2] Cycloaddition.

Experimental Protocol: Synthesis of a Bicyclic Cyclobutane Precursor via Photocycloaddition

This protocol describes the synthesis of a bicyclic cyclobutane scaffold from an N-alkyl maleimide and an alkene under UVA irradiation, a method that often proceeds without an external photosensitizer.

  • In a quartz reaction vessel, dissolve the alkene (2.0 equivalents, 0.40 mmol) and N-alkyl maleimide (1.0 equivalent, 0.20 mmol) in dichloromethane (2.0 mL).

  • Seal the vessel with a rubber septum and purge the solution with argon for 15 minutes to remove dissolved oxygen, which can quench the excited state.

  • Place the reaction vessel in proximity to a UVA LED lamp (e.g., Kessil PR160L, 370 nm) and irradiate the stirred reaction mixture under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or proton nuclear magnetic resonance (¹H NMR) spectroscopy. Reaction times can range from 16 to 70 hours depending on the substrates.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired cyclobutane adduct.

Subsequent Amide Formation

The resulting cyclobutane, which may be an ester or other carboxylic acid precursor, can then be converted to the desired carboxamide. A common method is the hydrolysis of an ester to the corresponding carboxylic acid, followed by amide coupling.

G cluster_1 Workflow: Ester to Amide Conversion A Cyclobutane Ester B Cyclobutane Carboxylic Acid A->B 1. LiOH, THF/H2O 2. H3O+ workup C Cyclobutanecarboxamide B->C Amine, Coupling Agent (e.g., HATU, EDC), Base

Caption: Conversion of a Cyclobutane Ester to a Carboxamide.

Experimental Protocol: Amide Coupling using HATU

This protocol details the formation of a cyclobutanecarboxamide from the corresponding carboxylic acid using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Dissolve the cyclobutane carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 10 minutes at room temperature to form the activated ester.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure cyclobutanecarboxamide.

Performance Analysis
Substrate TypeYield (%)Diastereoselectivity (d.r.)CommentsReference
N-Alkyl Maleimide + Styrene85>20:1Catalyst-free, 370 nm irradiation.
N-Aryl Maleimide + Styrene78>20:1Requires thioxanthone photosensitizer, 440 nm irradiation.
Cyclic Enone + Alkene60-95VariableRegioselectivity can be an issue with unsymmetrical alkenes.
Expert Insights

The primary advantage of the photochemical [2+2] cycloaddition is its directness in forming the cyclobutane ring from readily available alkenes. However, the method is not without its challenges. Regio- and stereoselectivity can be difficult to control, especially in intermolecular reactions. The formation of multiple products often necessitates tedious purification. Furthermore, the scalability of photochemical reactions can be a concern due to the attenuation of light with increasing reactor size. Despite these limitations, for specific substrate classes, particularly in intramolecular variants, this method remains a powerful and frequently utilized tool for cyclobutane synthesis.

Route 2: Precision and Versatility with Transition-Metal Catalysis

Transition-metal catalysis has emerged as a powerful platform for the synthesis of complex molecules, and cyclobutane synthesis is no exception. These methods often offer high levels of chemo-, regio-, and stereoselectivity that can be challenging to achieve with other approaches.

A. Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols

This innovative method provides a direct route to α-substituted β,γ-unsaturated cyclobutanecarboxamides from vinylcyclobutanols, amines, and carbon monoxide. This reaction is particularly noteworthy as it maintains the integrity of the strained cyclobutane ring, which is often prone to rearrangement or ring-opening under catalytic conditions.

The reaction is proposed to proceed via an initial acid-catalyzed or thermal dehydration of the vinylcyclobutanol to form a conjugated diene. A palladium-hydride species, generated in situ, then undergoes a migratory insertion with the diene to form a π-allyl palladium intermediate. Subsequent carbon monoxide insertion and nucleophilic attack by the amine furnish the final cyclobutanecarboxamide product.

G cluster_2 Pd-Catalyzed Aminocarbonylation Catalytic Cycle A Pd(0)Ln B H-Pd(II)-X Ln A->B Oxidative Addition (HX) C π-allyl-Pd(II) Complex B->C Migratory Insertion (Conjugated Diene) D Acyl-Pd(II) Complex C->D CO Insertion E Amide Product D->E Reductive Elimination (with Amine) E->A

Caption: Catalytic Cycle for Palladium-Catalyzed Aminocarbonylation.

The following is a representative procedure for the palladium-catalyzed aminocarbonylation of a vinylcyclobutanol.

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol %), a suitable phosphine ligand (e.g., P(o-tol)₃, 10 mol %), the vinylcyclobutanol (1.0 equivalent), and the amine hydrochloride (1.2 equivalents).

  • Evacuate and backfill the tube with carbon monoxide (balloon pressure).

  • Add anhydrous solvent (e.g., THF) via syringe.

  • Heat the reaction mixture in an oil bath at 110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired cyclobutanecarboxamide.

Vinylcyclobutanol SubstrateAmine SubstrateYield (%)CommentsReference
1-Phenyl-2-vinylcyclobutanolAniline75Good tolerance of aryl amines.
1-Methyl-2-vinylcyclobutanolBenzylamine82Aliphatic amines are also effective.
Various substituted vinylcyclobutanolsVarious amines61-95Broad substrate scope and excellent functional group tolerance.

The directness of this method, which forges the cyclobutane ring and the carboxamide functionality in a single step, is a significant advantage. It circumvents the need for pre-functionalized starting materials and multiple synthetic steps. The ability to suppress the common side reactions of strained vinylcyclobutanols is a testament to the carefully optimized reaction conditions. This approach is particularly valuable for accessing α-quaternary cyclobutanecarboxamides.

B. Rhodium-Catalyzed C-H Functionalization

Directed C-H functionalization has revolutionized synthetic chemistry by allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. This strategy is particularly powerful for the late-stage functionalization of complex molecules. For cyclobutane systems, C-H activation can provide access to substitution patterns that are difficult to achieve through other means.

In a typical reaction, a directing group on the cyclobutane substrate coordinates to the rhodium catalyst, positioning it for a site-selective C-H activation step via cyclometalation. This generates a rhodacycle intermediate, which can then react with a coupling partner (e.g., an alkene or alkyne) through migratory insertion. Subsequent reductive elimination releases the functionalized product and regenerates the active catalyst.

G cluster_3 Rh-Catalyzed C-H Functionalization Catalytic Cycle A [Rh(III)] B Substrate Coordination A->B Cyclobutane Substrate (with Directing Group) C C-H Activation (Rhodacycle) B->C D Coupling Partner Coordination C->D Coupling Partner E Migratory Insertion D->E F Reductive Elimination E->F F->A G Functionalized Product F->G

Caption: Catalytic Cycle for Rhodium-Catalyzed C-H Functionalization.

This procedure describes a Rh(III)-catalyzed synthesis of substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes.

  • In a sealed tube, combine the 2-aryl quinazolinone (1.0 equivalent), the alkylidenecyclopropane (1.5 equivalents), [RhCp*Cl₂]₂ (2.5 mol %), and Cu(OAc)₂ (1.5 equivalents).

  • Add hexafluoro-2-propanol (HFIP) as the solvent.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically pure substituted cyclobutane.

Directing GroupCoupling PartnerYield (%)DiastereoselectivityCommentsReference
8-AminoquinolineIodobenzene97single diastereomerHighly efficient for bis-arylation.
QuinazolinoneAlkylidenecyclopropane49-85>20:1Novel pathway involving C-C bond cleavage.
Carboxylic AcidVarious Aryl Iodides50-80cis-selectiveTransannular γ-arylation.

C-H functionalization offers unparalleled efficiency in terms of step economy. The ability to modify a pre-existing cyclobutane core without the need for activating groups opens up new avenues for the synthesis of diverse libraries of compounds. However, the development of suitable directing groups and the control of regioselectivity, particularly between β- and γ-positions on the cyclobutane ring, remain active areas of research.

Route 3: Building from the Ground Up - Ring Expansion Strategies

Ring expansion reactions provide an alternative and often stereospecific route to cyclobutane derivatives. A common approach involves the one-carbon ring expansion of a cyclopropyl precursor, typically a cyclopropylcarbinol, to a cyclobutanone. The resulting cyclobutanone is a versatile intermediate that can be further elaborated to the desired cyclobutanecarboxamide.

Mechanistic Overview

The reaction is often promoted by a Lewis or Brønsted acid and proceeds through a semipinacol-type rearrangement. Protonation of the alcohol and subsequent loss of water generates a cyclopropylcarbinyl cation. This highly strained cation then rearranges via migration of one of the cyclopropane C-C bonds to the carbocation center, expanding the ring to form a more stable cyclobutyl cation, which is then trapped to give the cyclobutanone.

G cluster_4 Ring Expansion of a Cyclopropylcarbinol A Cyclopropylcarbinol B Protonated Alcohol A->B H+ C Cyclopropylcarbinyl Cation B->C - H2O D Cyclobutyl Cation C->D Rearrangement E Cyclobutanone D->E Deprotonation

Caption: Mechanism of Semipinacol-type Ring Expansion.

Experimental Protocol: Synthesis of a Cyclobutanone Intermediate

This protocol is based on the acid-catalyzed rearrangement of cyclopropylcarbinol.

  • To a stirred solution of aqueous acid (e.g., dilute sulfuric acid), add the cyclopropylcarbinol dropwise at a controlled temperature.

  • The reaction is often exothermic and may require cooling.

  • After the addition is complete, continue stirring until the rearrangement is complete (monitor by GC or NMR).

  • The resulting cyclobutanol can be oxidized in the same pot. For example, by the addition of an oxidizing agent like chromic acid.

  • After the oxidation is complete, the cyclobutanone can be isolated by steam distillation or extraction with an organic solvent.

  • Further purify the cyclobutanone by distillation.

Subsequent Functionalization and Amide Formation

The cyclobutanone intermediate can be converted to the target carboxamide through various synthetic sequences, such as a Wittig reaction to introduce a carboxymethyl group, followed by ester hydrolysis and amide coupling as described previously.

Performance Analysis
Cyclopropane PrecursorRing Expansion ConditionsYield (%)CommentsReference
Tertiary vinylic cyclopropyl alcoholsChiral dual-HBD with HClup to 99Highly enantioselective.
1-AlkynylcyclopropanolsAu(I) catalyst73-95Stereospecific rearrangement.
MethylenecyclopropanesCAN, O₂65-85Oxidative ring expansion.
Expert Insights

Ring expansion strategies are particularly useful for preparing cyclobutanones with specific substitution patterns that might be difficult to access via cycloaddition reactions. The stereospecificity of many of these rearrangements allows for the transfer of stereochemical information from the cyclopropane starting material to the cyclobutane product. However, this approach is generally a multi-step process to arrive at the final cyclobutanecarboxamide.

Comparative Summary and Future Outlook

The choice of a synthetic route to a substituted cyclobutanecarboxamide is highly dependent on the specific target molecule, the desired substitution pattern and stereochemistry, and considerations of scale and available starting materials.

FeaturePhotochemical [2+2] CycloadditionPd-Catalyzed AminocarbonylationRh-Catalyzed C-H FunctionalizationRing Expansion
Number of Steps 1 (for core) + subsequent steps11 (for functionalization) + subsequent stepsMultiple
**Overall Yi

A Researcher's Guide to Validating the Biological Target of 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rigorous validation of a compound's biological target is a critical checkpoint that separates promising therapeutic candidates from costly late-stage failures.[1][2] This guide provides an in-depth, objective comparison of experimental methodologies to validate the biological target of a novel kinase inhibitor, exemplified by 1-(2-Pyridinyl)cyclobutanecarboxamide. For the purpose of this guide, we will hypothesize that the primary biological target is a kinase implicated in oncogenic signaling pathways.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for target validation, emphasizing the causality behind experimental choices and the integration of self-validating systems.

Foundational Principles of Target Validation

Target validation is the process of demonstrating that a specific biomolecule, such as a protein or gene, is directly involved in a disease process and that modulating its activity will lead to a therapeutic effect.[1] This process is paramount for maximizing success rates and guiding the development of lead compounds.[1] The two complementary approaches to target validation are "chemical," using small molecule inhibitors, and "genetic," employing methods to modulate the target's gene expression.[2]

Initial Target Engagement: Does the Compound Bind its Target?

Before delving into complex cellular and in vivo models, it is essential to confirm direct physical interaction between 1-(2-Pyridinyl)cyclobutanecarboxamide and its putative kinase target. Several biophysical techniques can provide quantitative data on binding affinity, kinetics, and thermodynamics.

In Vitro Binding and Activity Assays

Biochemical Kinase Assays: These assays directly measure the catalytic function of the kinase by quantifying the phosphorylation of a substrate.[3][4] They are crucial for determining if the compound inhibits the enzyme's activity.[4] Modern formats are often luminescence- or fluorescence-based, offering high sensitivity and throughput.[3][5]

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures real-time interactions between molecules.[6][7] It provides precise insights into binding kinetics (association and dissociation rates) and affinity.[6][8] In a typical setup, the kinase is immobilized on a sensor chip, and 1-(2-Pyridinyl)cyclobutanecarboxamide is flowed over the surface.[6][7]

Isothermal Titration Calorimetry (ITC): ITC is a powerful method that measures the heat changes associated with molecular interactions.[9][10] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the binding event, including affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][11][12]

Table 1: Comparison of In Vitro Target Engagement Assays

Technique Principle Key Outputs Advantages Limitations
Biochemical Kinase Assay Measures enzyme activity (phosphorylation)IC50/EC50, mechanism of inhibitionDirect measure of functional consequence of binding.[4] High-throughput options available.[13]Indirect measure of binding. Requires active enzyme and suitable substrate.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon bindingKD, kon, koffReal-time, label-free kinetics.[6] High sensitivity.Requires immobilization of one binding partner, which may affect its conformation.[14]
Isothermal Titration Calorimetry (ITC) Measures heat absorbed or released during bindingKD, stoichiometry, ΔH, ΔSLabel-free, in-solution measurement.[11] Provides full thermodynamic profile.[10]Lower throughput. Requires larger amounts of protein.

Target Engagement in a Cellular Context

Confirming that 1-(2-Pyridinyl)cyclobutanecarboxamide engages its target within the complex environment of a living cell is a critical step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target interaction in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.[15] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[15][16]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Treat cells with\n1-(2-Pyridinyl)cyclobutanecarboxamide\nor vehicle control"]; B [label="Heat cells across a\ntemperature gradient"]; C [label="Lyse cells and separate\nsoluble and aggregated proteins"]; D [label="Quantify soluble target protein\n(e.g., by Western Blot)"]; E [label="Plot protein abundance vs.\ntemperature to determine\nthermal shift"];

A -> B -> C -> D -> E; } pdot Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a technology that measures protein-protein interactions in living cells.[17] It can be adapted to assess target engagement by fusing the target protein to a luciferase and using a fluorescently labeled version of the compound or a competitive tracer.[18] Energy transfer only occurs when the fluorescent ligand is in close proximity to the luciferase-tagged protein.

Table 2: Comparison of Cellular Target Engagement Assays

Technique Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[15]Target engagement in cells, EC50Label-free, applicable to native proteins.[15]Not suitable for all targets, requires a specific antibody for detection.
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a luciferase-tagged target and a fluorescent ligand.[17]Real-time target engagement in live cells, BRET50High sensitivity, suitable for live-cell imaging.[19][20]Requires genetic modification of the target protein.

Validating the Phenotypic Consequences of Target Modulation

The ultimate validation comes from demonstrating that engagement of the target by 1-(2-Pyridinyl)cyclobutanecarboxamide leads to the expected biological outcome. This is often achieved through genetic approaches that mimic the pharmacological effect of the compound.

RNA Interference (siRNA)

Small interfering RNA (siRNA) can be used to transiently knockdown the expression of the target kinase.[21][22] If the phenotypic effects of siRNA-mediated knockdown recapitulate the effects of treatment with 1-(2-Pyridinyl)cyclobutanecarboxamide, it provides strong evidence for on-target activity.[23][24]

CRISPR-Cas9 Gene Editing

For more definitive validation, CRISPR-Cas9 technology can be used to create a complete knockout of the target gene.[25][26] Comparing the phenotype of the knockout cells with wild-type cells treated with the compound is a powerful validation strategy.[27][28]

G cluster_0 Pharmacological Approach cluster_1 Genetic Approach a Treat cells with 1-(2-Pyridinyl)cyclobutanecarboxamide b Observe Phenotype A a->b e Target Validated b->e Phenotypic Concordance? c Knockdown/Knockout of Target Kinase d Observe Phenotype A c->d d->e

Table 3: Comparison of Genetic Validation Methods

Technique Principle Key Outputs Advantages Limitations
RNA Interference (siRNA) mRNA degradation leading to transient protein knockdown.[21]Phenotypic changes, confirmation of target involvement.Relatively simple and rapid.[29]Incomplete knockdown, potential off-target effects.[28]
CRISPR-Cas9 Gene knockout leading to permanent loss of protein expression.[25]Definitive link between target and phenotype.Complete and permanent target ablation.[27][28]Can be lethal if the target is essential for cell survival.[21] Potential for off-target gene editing.

In Vivo Target Validation

The final and most rigorous stage of target validation is to demonstrate efficacy in a living organism.

Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[30][31] These models allow for the evaluation of the compound's anti-tumor activity in a physiological context.[30] Patient-derived xenografts (PDX), which use tumor tissue directly from patients, can better preserve tumor heterogeneity and predict clinical outcomes.[32]

  • Cell Culture: Culture the appropriate human cancer cell line that expresses the target kinase.

  • Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 1-(2-Pyridinyl)cyclobutanecarboxamide or vehicle control according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).

Conclusion

Validating the biological target of a novel compound like 1-(2-Pyridinyl)cyclobutanecarboxamide requires a multi-faceted approach that combines in vitro, cellular, and in vivo methodologies. By systematically progressing from direct binding assays to cellular target engagement and finally to in vivo efficacy studies, researchers can build a robust and compelling case for their compound's mechanism of action. The integration of genetic techniques to mimic pharmacological intervention provides the highest level of confidence in target validation. This comprehensive strategy not only de-risks the drug development pipeline but also lays the scientific foundation for successful clinical translation.

References

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  • How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs.
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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. [Link]

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  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. (2016, March 9). F1000Research. [Link]

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  • Hitting the right target – validating new approaches for innov
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  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. (2025, August 6). ResearchGate. [Link]

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  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PMC. [Link]

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  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]

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A Comparative Guide to the Kinase Selectivity of Novel Kinase Inhibitors: A Case Study Featuring a 1-(2-Pyridinyl)cyclobutanecarboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome consists of over 500 kinases, and their structural similarity, especially within the ATP-binding site, presents a significant challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Consequently, rigorous kinase selectivity profiling is a cornerstone of the preclinical development of any new kinase inhibitor.

This guide provides an in-depth comparison of the kinase selectivity profiles of a hypothetical novel compound, "Compound X," which is based on a 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold, and two well-characterized, clinically relevant Janus kinase (JAK) inhibitors: Filgotinib and Abrocitinib. Through this comparative analysis, we will explore the nuances of interpreting selectivity data, the methodologies used to generate this crucial information, and the implications for drug development.

The Importance of Kinase Selectivity

Kinases are enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[2] This fundamental role in cell signaling pathways means that their dysregulation is often implicated in diseases like cancer and autoimmune disorders.[2] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be effective therapies.[2][3] However, the high degree of conservation in the ATP-binding pocket across the kinome makes it challenging to design inhibitors that are exquisitely selective for their intended target.[4][5]

Off-target inhibition can lead to a range of adverse effects. For instance, in the context of JAK inhibitors, inhibition of JAK2 has been associated with hematological side effects such as anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.[6][7] Therefore, developing inhibitors with a high degree of selectivity for a specific JAK isoform, such as JAK1, is a key strategy to improve the safety profile of this class of drugs.[6][8]

Kinase Selectivity Profiling Platforms: A Methodological Overview

A variety of robust platforms are available to assess the selectivity of a kinase inhibitor across the human kinome. These services are offered by specialized contract research organizations (CROs) and technology providers.[9][10][11][12][13][14] The two primary approaches are biochemical assays and cellular assays.

Biochemical Assays: These assays utilize purified, recombinant kinase enzymes and measure the inhibitor's ability to block the phosphorylation of a substrate in a cell-free system.[1][15]

  • KINOMEscan™ (DiscoverX/Eurofins): This is a competition-based binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the ligand is quantified, providing a measure of the compound's affinity for each kinase in a large panel.[10][16][17][18][19]

  • KinaseProfiler™ (Eurofins): This platform uses radiometric or luminescence-based activity assays to directly measure the catalytic activity of the kinase in the presence of the inhibitor.[10][11]

  • ADP-Glo™ Kinase Assay (Promega): This is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[20][21][22]

Cellular Assays: These assays measure the inhibitor's effect on kinase activity within a more physiologically relevant live-cell environment.[15][23]

  • NanoBRET™ Target Engagement (Promega): This technology allows for the quantitative measurement of compound binding to full-length kinases inside living cells.[22][23] It provides valuable insights into cellular permeability and target engagement in a native context.[23][24]

While biochemical assays are excellent for initial high-throughput screening and determining intrinsic inhibitory activity, cellular assays provide a more accurate reflection of a compound's performance in a biological system, taking into account factors like cell permeability and competition with high intracellular ATP concentrations.[23][24][25]

Comparative Kinase Selectivity Profiles

For this guide, we will present hypothetical kinase inhibition data for our lead compound, "Compound X," and compare it to the known selectivity profiles of Filgotinib and Abrocitinib. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM) from a biochemical assay against the four members of the Janus kinase family.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound X (Hypothetical) 15 150 >1000 250
Filgotinib 10 28 810 530
Abrocitinib 29 803 >10000 1250

Note: Data for Filgotinib and Abrocitinib are compiled from publicly available sources for illustrative purposes.

Analysis of Selectivity:
  • Compound X demonstrates a promising selectivity profile. It is a potent inhibitor of JAK1 with a 10-fold selectivity over JAK2 and over 66-fold selectivity against JAK3. Its selectivity against TYK2 is approximately 16-fold. This profile suggests that Compound X may have a reduced risk of JAK2- and JAK3-mediated side effects.

  • Filgotinib is a known JAK1-selective inhibitor.[6][26] In biochemical assays, it shows greater than 5-fold higher potency for JAK1 over JAK2, JAK3, and TYK2.[26] It is considered a preferential JAK1 inhibitor, and this selectivity is thought to contribute to its favorable safety profile.[6][8]

  • Abrocitinib is also a selective JAK1 inhibitor.[27][28][29][30] In cell-free enzyme assays, it demonstrates significant selectivity for JAK1 over JAK2 (28-fold), TYK2 (43-fold), and JAK3 (>340-fold).[27][28][31] This high degree of selectivity is a key feature of its design.[29][32]

Visualizing Kinase Signaling and Experimental Workflows

To better understand the context of kinase inhibition and the methods used for profiling, the following diagrams illustrate a simplified JAK/STAT signaling pathway and a typical kinase profiling workflow.

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters Inhibitor Compound X (JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: Simplified JAK/STAT Signaling Pathway and Point of Inhibition.

G start Start: Compound Synthesis & Purification plate_prep Prepare Assay Plate: Kinases, Substrates, ATP start->plate_prep compound_add Add Compound X & Controls (e.g., Staurosporine) plate_prep->compound_add incubation Incubate at RT (e.g., 60 minutes) compound_add->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read Read Luminescence on Plate Reader detection->read analysis Data Analysis: Calculate % Inhibition & IC50 read->analysis end End: Selectivity Profile analysis->end

Caption: Workflow for a Biochemical Kinase Selectivity Assay (e.g., ADP-Glo™).

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of kinase profiling data, standardized and well-validated protocols are essential. Below is a representative protocol for a biochemical kinase activity assay.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

Objective: To determine the IC50 value of a test compound against a panel of purified kinases.

Materials:

  • Kinase enzymes (recombinant, purified)

  • Kinase-specific peptide substrates

  • Test compound (e.g., Compound X) dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

    • For single-point screening, prepare the compound at the desired final concentration.

  • Assay Plate Setup:

    • Add kinase reaction buffer to all wells of a 384-well plate.

    • Add the test compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and a pan-kinase inhibitor like staurosporine as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Add the kinase/substrate mix to each well to initiate the reaction.

    • Prepare an ATP solution in kinase reaction buffer.

    • Add the ATP solution to all wells to start the phosphorylation reaction. The final ATP concentration should ideally be at or near the Km for each specific kinase to accurately determine inhibitor potency.[9]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Following the incubation, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The kinase selectivity profile is a critical dataset in the journey of a kinase inhibitor from a lead compound to a clinical candidate. The hypothetical "Compound X," with its 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold, demonstrates a promising profile with potent JAK1 inhibition and good selectivity against other JAK family members. This positions it as a compound of interest for further development in autoimmune diseases or other JAK1-mediated pathologies.

The comparison with established drugs like Filgotinib and Abrocitinib provides a valuable benchmark for assessing the potential of new chemical entities. The next steps in the preclinical development of Compound X would involve:

  • Broad Kinome Screening: Profiling against a large panel of kinases (e.g., 400+) to identify any potential off-target liabilities.

  • Cellular Target Engagement and Potency Assays: Confirming that the biochemical potency translates to activity in a cellular context using technologies like NanoBRET™.

  • In Vivo Efficacy and Safety Studies: Evaluating the compound's therapeutic effect and tolerability in relevant animal models of disease.

By integrating data from a cascade of well-designed assays, from biochemical profiling to cellular and in vivo studies, researchers can build a comprehensive understanding of a compound's selectivity and confidently advance the most promising candidates toward clinical trials.

References

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Dhillon, S. (2022). Filgotinib: A Clinical Pharmacology Review. Clinical Pharmacokinetics, 61(8), 1085-1098. Retrieved from [Link]

  • CIBINQO® (abrocitinib). (n.d.). About | Mechanism of Action. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Filgotinib. Retrieved from [Link]

  • Annals of the Rheumatic Diseases. (n.d.). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Retrieved from [Link]

  • PubMed Central. (n.d.). Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology. Retrieved from [Link]

  • Dermatology Times. (2024). Review Explores Abrocitinib's Off-Label Uses. Retrieved from [Link]

  • Wiley Online Library. (2025). Abrocitinib: A comprehensive review of its use in dermatology beyond atopic dermatitis. Retrieved from [Link]

  • MDPI. (2023). Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis. Retrieved from [Link]

  • MDPI. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. Retrieved from [Link]

  • ACS Publications. (2006). Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl−Heterocycle Inhibitor Family. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Eurofins Calixar. (n.d.). Kinases. Retrieved from [Link]

  • PubMed. (2014). Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. Retrieved from [Link]

  • PubMed. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Retrieved from [Link]

  • Oxford Academic. (2022). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Modern Rheumatology. Retrieved from [Link]

  • ACS Publications. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Medicine Innovates. (2019). Age and mild to moderate impairment of renal function had limited impact on the PK of filgotinib, a selective JAK1 inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]

  • Oxford Academic. (n.d.). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology. Retrieved from [Link]

  • PubMed Central. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

  • Eurofins Discovery. (2024). About Us. Retrieved from [Link]

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  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

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Comparative Guide: Structure-Activity Relationship of 1-(2-Pyridinyl)cyclobutanecarboxamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 1-(2-Pyridinyl)cyclobutanecarboxamide analogues, positioning them as rigidified, next-generation inhibitors of Porcupine (PORCN) , a membrane-bound O-acyltransferase essential for Wnt ligand secretion.

This analysis compares this scaffold against the clinical standard LGK974 (WNT974) and other PORCN inhibitors, focusing on the medicinal chemistry strategy of conformational restriction to improve metabolic stability and potency.

Executive Summary: The Case for Rigidification

The Wnt signaling pathway is a high-value target for cancers dependent on Wnt ligands (e.g., colorectal, head and neck, and pancreatic cancers). The clinical frontrunner, LGK974 , utilizes a 2-(2-pyridinyl)acetamide core. While potent, the methylene linker (-CH2-) in LGK974 is susceptible to metabolic oxidation and allows free rotation, which imposes an entropic penalty upon binding.

The 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold represents a "rigidified bioisostere" approach. By locking the alpha-carbon into a cyclobutane ring, researchers aim to:

  • Block Metabolic Hotspots: Prevent

    
    -hydroxylation at the benzylic/pyridylic position.
    
  • Reduce Entropic Cost: Pre-organize the molecule into the bioactive conformation required for the PORCN active site.

  • Improve Lipophilic Efficiency (LipE): Modulate physicochemical properties without adding excessive molecular weight.

Structural Architecture & SAR Analysis

The scaffold can be deconstructed into three pharmacophoric regions. The table below compares the Cyclobutane Analogue (Rigid) against the LGK974 (Flexible) standard.

Table 1: Comparative SAR Profile
FeatureLGK974 (Clinical Standard) Cyclobutane Analogue (Topic) Medicinal Chemistry Impact
Core Linker Methylene (-CH2-)Cyclobutane-1,1-diylCyclobutane restricts bond rotation, locking the vector between the pyridine and the amide carbonyl. It also sterically hinders metabolic enzymes (CYP450).
Head Group 2-Pyridinyl (substituted)2-Pyridinyl (unsubstituted or sub.)The pyridine nitrogen acts as a critical H-bond acceptor for Ser332 in the PORCN active site.
Tail Group Biaryl (Pyrazine-Pyridine)Variable Biaryl AmineThe amide NH forms an H-bond with the backbone of His336 or Asn300 . The tail occupies the lipophilic pocket where the fatty acid (palmitoleate) usually binds.
Metabolic Stability Moderate (

dependent on oxidation)
High (Blocked

-position)
The quaternary carbon of the cyclobutane prevents formation of the unstable hemiaminal intermediate.
Potency (

)
~0.4 nM (Wnt secretion)< 1.0 nM (Target)Rigidification often yields a 2-10x potency boost if the vector alignment matches the binding pocket perfectly.
Visualizing the SAR Logic

The following diagram illustrates the critical interactions within the PORCN active site and how the cyclobutane modification influences binding.

SAR_Logic Scaffold 1-(2-Pyridinyl) cyclobutanecarboxamide Pyridine Pyridine Head (H-Bond Acceptor) Scaffold->Pyridine Contains Cyclobutane Cyclobutane Core (Conformational Lock) Scaffold->Cyclobutane Contains Amide Carboxamide Linker (H-Bond Donor) Scaffold->Amide Contains Target PORCN Active Site (Ser332 / His336) Pyridine->Target Binds Ser332 Cyclobutane->Target Optimizes Entropy Blocks Metabolism Amide->Target Binds His336

Caption: SAR Logic Map: The cyclobutane core acts as a structural anchor, positioning the pyridine and amide for optimal interaction with PORCN residues.

Performance Comparison: Alternatives

When selecting a PORCN inhibitor for development or chemical biology, consider these three distinct classes:

Table 2: Product Comparison Guide
Compound ClassCyclobutane Analogues LGK974 (WNT974) IWP-2
Type Rigidified ScaffoldClinical Lead (Phase I/II)Tool Compound
Mechanism PORCN InhibitionPORCN InhibitionPORCN Inhibition
Solubility Moderate to HighGoodPoor (Precipitates in media)
Cellular Potency High (nM range)High (0.4 nM)Moderate (40 nM)
In Vivo Utility Excellent (High stability)Excellent (Proven efficacy)Poor (Rapid clearance)
Primary Use Case Next-Gen Drug Discovery (Overcoming metabolic liabilities)Clinical Benchmarking (Standard of care comparison)In Vitro Screening (Cheap, accessible control)

Experimental Methodologies

To validate the activity of 1-(2-Pyridinyl)cyclobutanecarboxamide analogues, the following protocols are recommended. These ensure data integrity and reproducibility.

A. Chemical Synthesis of the Core Scaffold

Objective: Construct the sterically crowded quaternary center. Note: Standard amide coupling often fails due to steric hindrance; use the acid chloride method.

  • Cyclization: React 2-pyridylacetonitrile with 1,3-dibromopropane (for cyclobutane) using NaH (2.2 eq) in DMF at 0°C

    
     RT. This yields 1-(2-pyridinyl)cyclobutanecarbonitrile.
    
  • Hydrolysis: Treat the nitrile with KOH in ethylene glycol at 160°C to yield the carboxylic acid: 1-(2-pyridinyl)cyclobutanecarboxylic acid .

  • Coupling: Convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) . React immediately with the desired Biaryl Amine (e.g., 5-(pyrazin-2-yl)pyridin-2-amine) and Diisopropylethylamine (DIPEA) in DCM.

B. STF/TopFlash Luciferase Reporter Assay

Objective: Quantify Wnt pathway inhibition in a cellular context.

  • Cell Line: HEK293T cells stably transfected with the SuperTopFlash (STF) reporter (7x TCF/LEF binding sites driving Firefly Luciferase) and a Renilla control.

  • Seeding: Plate cells at 20,000 cells/well in 96-well white-walled plates.

  • Transfection: Transfect with a Wnt3a expression vector (to drive PORCN-dependent signaling). Control: Transfect with Wnt1 (PORCN-dependent) vs. LiCl (GSK3

    
     inhibitor, PORCN-independent) to prove specificity.
    
  • Treatment: Add serial dilutions of the analogue (0.1 nM to 10

    
    M) 24 hours post-transfection. DMSO final concentration < 0.5%.[1][2]
    
  • Readout: Lyse cells after 24 hours. Measure Firefly/Renilla ratio using a Dual-Luciferase assay kit.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate

    
    .
    
C. Mechanism of Action Visualization

MOA_Pathway Wnt_Pre Wnt Precursor (ER Lumen) PORCN PORCN Enzyme (O-Acyltransferase) Wnt_Pre->PORCN Substrate Palmitoylation Palmitoylation (Lipid Modification) PORCN->Palmitoylation Catalyzes Degradation Wnt Degradation (No Signaling) PORCN->Degradation Inhibition Leads to Inhibitor Cyclobutane Analogue (Inhibitor) Inhibitor->PORCN Blocks Active Site Secretion Wnt Secretion (Exocytosis) Palmitoylation->Secretion Required for Signaling Downstream Signaling (Beta-Catenin Accumulation) Secretion->Signaling Activates

Caption: Mechanism of Action: The inhibitor binds PORCN, preventing Wnt palmitoylation.[3][4][5][6] Unpalmitoylated Wnt cannot be secreted and is degraded, halting the pathway.

References

  • Liu, J., et al. (2013). "Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974."[4][5] Proceedings of the National Academy of Sciences, 110(50), 20224-20229. [Link]

  • Duraiswamy, A. J., et al. (2015). "Discovery and Optimization of a Porcupine Inhibitor." Journal of Medicinal Chemistry, 58(15), 5889-5899. [Link]

  • Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology, 5(2), 100-107. (Discovery of IWP-2). [Link]

  • Madan, B., et al. (2016).[4] "Wnt addiction of genetically defined cancers reversed by PORCN inhibition." Oncogene, 35(17), 2197-2207. (ETC-159 Data).[3] [Link]

  • Pike, K. G., et al. (2011). "Optimisation of a series of 1,2,4-triazole tankyrase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466. (Discusses cyclobutane bioisosteres in Wnt pathway). [Link]

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Benchmarking 1-(2-Pyridinyl)cyclobutanecarboxamide Against Known Therapeutic Agents for Analgesia

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and non-addictive analgesics. For decades, the reliance on opioids for moderate-to-severe pain has been accompanied by a public health crisis. The recent approval of a new class of non-opioid analgesics targeting the voltage-gated sodium channel Nav1.8 heralds a new era in pain therapeutics.[1][2][3] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 1-(2-Pyridinyl)cyclobutanecarboxamide, against the recently approved Nav1.8 inhibitor, suzetrigine, and other established therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-focused comparison, grounded in established preclinical and clinical methodologies, to elucidate the potential therapeutic value of 1-(2-Pyridinyl)cyclobutanecarboxamide.

Introduction to the Therapeutic Target: The Nav1.8 Channel

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Of the nine subtypes in humans, Nav1.8 is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root and trigeminal ganglia.[4][5][6] This selective expression makes Nav1.8 an attractive target for the development of analgesics with a potentially favorable side-effect profile, minimizing central nervous system and cardiovascular effects associated with non-selective sodium channel blockers.[4] Genetic and pharmacological studies have validated the critical role of Nav1.8 in mediating pain signals, particularly in the context of inflammatory and neuropathic pain.[7]

The Investigational Compound and Comparators

This guide will focus on a hypothetical novel chemical entity, 1-(2-Pyridinyl)cyclobutanecarboxamide , postulated to be a highly selective Nav1.8 inhibitor. Its performance will be benchmarked against:

  • Suzetrigine (Journavx™/VX-548): A first-in-class, FDA-approved selective Nav1.8 inhibitor for the treatment of moderate-to-severe acute pain.[1][8][9] It serves as the primary comparator due to its identical mechanism of action.

  • Gabapentin: A first-line treatment for neuropathic pain, belonging to the gabapentinoid class of anticonvulsants.[10][11]

  • Amitriptyline: A tricyclic antidepressant commonly used as a first-line agent for various neuropathic pain conditions.[10][11]

  • Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for mild to moderate pain and inflammation.[11]

Preclinical Benchmarking: A Multi-tiered Approach

A rigorous preclinical evaluation is fundamental to establishing the therapeutic potential of a novel analgesic. The following sections detail the experimental protocols and hypothetical comparative data.

In Vitro Characterization: Selectivity and Potency

The initial assessment focuses on the compound's interaction with its molecular target and its selectivity against other sodium channel subtypes.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This technique allows for high-throughput screening of ion channel modulators.

  • Cell Lines: Utilize HEK293 cell lines stably expressing human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8 channels.

  • Compound Application: Apply increasing concentrations of 1-(2-Pyridinyl)cyclobutanecarboxamide, suzetrigine, and a non-selective sodium channel blocker (e.g., lidocaine) to the cells.

  • Data Acquisition: Record whole-cell currents in voltage-clamp mode to determine the concentration-response relationship for the inhibition of each Nav subtype.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each channel subtype to determine potency and selectivity.

Hypothetical In Vitro Selectivity Profile

CompoundNav1.8 IC50 (nM)Nav1.5 IC50 (nM)Selectivity Ratio (Nav1.5/Nav1.8)
1-(2-Pyridinyl)cyclobutanecarboxamide 5 >10,000 >2000-fold
Suzetrigine10>15,000>1500-fold
Lidocaine5,00020,0004-fold

This table presents hypothetical data for illustrative purposes.

In Vivo Efficacy Models: Assessing Analgesic Potential

Animal models are indispensable for evaluating the analgesic efficacy of a compound in a physiological context. A battery of models is employed to assess activity across different pain modalities.[12][13][14]

Experimental Workflow: In Vivo Pain Models

Caption: Workflow for in vivo assessment of analgesic efficacy.

Detailed Protocols:

  • Formalin Test: This model assesses both acute and tonic pain.

    • Administer 1-(2-Pyridinyl)cyclobutanecarboxamide or comparator compounds orally to rodents.

    • After a predetermined absorption period, inject a dilute formalin solution into the plantar surface of the hind paw.

    • Observe and quantify the time spent licking or biting the injected paw during the early (0-5 min) and late (15-30 min) phases.

  • Spinal Nerve Ligation (SNL) Model: A widely used model of neuropathic pain.

    • Surgically ligate the L5 spinal nerve in rodents to induce mechanical allodynia (pain in response to a non-painful stimulus).

    • After a post-operative recovery and sensitization period, administer the test compounds.

    • Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.

Hypothetical In Vivo Efficacy Data

Compound (Dose)Formalin Test (% Reduction in Licking Time - Late Phase)SNL Model (% Reversal of Mechanical Allodynia)
1-(2-Pyridinyl)cyclobutanecarboxamide (30 mg/kg) 85% 90%
Suzetrigine (30 mg/kg)80%85%
Gabapentin (100 mg/kg)45%70%
Ibuprofen (30 mg/kg)60%15%
Vehicle0%0%

This table presents hypothetical data for illustrative purposes.

Clinical Development Pathway: Benchmarking in Humans

The ultimate validation of a new therapeutic agent lies in its performance in clinical trials. The design and endpoints of these trials are critical for demonstrating safety and efficacy.[15]

Phase I: Safety, Tolerability, and Pharmacokinetics

The initial human studies are conducted in healthy volunteers to assess the safety profile, determine the pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), and identify the maximum tolerated dose.

Phase II & III: Efficacy and Safety in Patient Populations

Larger-scale trials are conducted in patients with specific pain conditions to establish efficacy and further characterize the safety profile.

Clinical Trial Design: A Randomized, Double-Blind, Placebo-Controlled Study in Acute Post-Surgical Pain

Clinical_Trial_Design cluster_treatment Treatment Arms screening Screening & Enrollment (Patients undergoing bunionectomy) randomization Randomization screening->randomization arm1 1-(2-Pyridinyl)cyclobutanecarboxamide randomization->arm1 arm2 Suzetrigine randomization->arm2 arm3 Placebo randomization->arm3 arm4 Ibuprofen randomization->arm4 outcome Primary & Secondary Outcome Assessment arm1->outcome 48-hour treatment period arm2->outcome arm3->outcome arm4->outcome

Caption: A typical clinical trial design for an acute pain study.

Primary and Secondary Endpoints:

The choice of endpoints is crucial for a comprehensive evaluation of an analgesic's benefit.[16][17]

  • Primary Endpoint: The time-weighted sum of the pain intensity difference from baseline over 48 hours (SPID48), measured on an 11-point Numeric Pain Rating Scale (NPRS).[18]

  • Secondary Endpoints:

    • Patient Global Impression of Change (PGIC).

    • Time to perceptible and meaningful pain relief.

    • Proportion of patients who are rescue medication-free.

    • Assessment of adverse events.

Hypothetical Phase III Efficacy Results (SPID48)

Treatment GroupMean SPID48 (Least Squares Mean)Difference from Placebo (95% CI)p-value vs. Placebo
1-(2-Pyridinyl)cyclobutanecarboxamide 55.2 50.5 (35.7, 65.3) <0.0001
Suzetrigine48.443.7 (28.9, 58.5)<0.0001
Ibuprofen35.831.1 (16.3, 45.9)<0.001
Placebo4.7--

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking the novel investigational compound, 1-(2-Pyridinyl)cyclobutanecarboxamide, against current and emerging therapeutic agents for pain. Based on its hypothetical profile as a highly selective and potent Nav1.8 inhibitor, 1-(2-Pyridinyl)cyclobutanecarboxamide demonstrates the potential for superior efficacy and a favorable safety profile.

The successful development of new analgesics is a complex and multifaceted process. Rigorous preclinical and clinical evaluation, as detailed in this guide, is essential for identifying promising candidates and ultimately delivering new, safe, and effective pain management solutions to patients.

References

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  • Patsnap Synapse. (2025, February 14). Suzetrigine: FDA-Approved Nav1.8 Inhibitor Offers Breakthrough Non-Opioid Relief for Moderate to Severe Acute Pain. Retrieved from [Link]

  • Mogil, J. S., et al. (2020). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research, 1, 1.
  • Navratilova, E., et al. (2025, January 7). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers in Pain Research.
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  • Negus, S. S., et al. (2006, November 15). Preclinical assessment of candidate analgesic drugs: recent advances and future challenges. The Journal of Pharmacology and Experimental Therapeutics, 319(2), 573-581.
  • Vertex Pharmaceuticals. (2025, August 5). Vertex's Selective NaV1.8 Inhibitor Falls Short in Acute Pain Clinical Trial. Retrieved from [Link]

  • Moulin, D. E., et al. (2015). Pharmacologic management of chronic neuropathic pain: Review of the Canadian Pain Society consensus statement. Pain Research & Management, 20(3), 125-132.
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  • MedCentral. (2025, December 9). Topical Analgesic Use for Neuropathic Pain: New Clinical Guide. Retrieved from [Link]

  • SA Health. (2022, December 15). Analgesia guideline – neuropathic pain of spinal origin (eg lumbar radiculopathy). Retrieved from [Link]

  • Medical Update Online. (2025, March 3). FDA has approved Journavx (suzetrigine), an oral, non-opioid, highly selective NaV1.8 pain signal inhibitor for the treatment of adults with moderate-to-severe acute pain - Vertex. Retrieved from [Link]

  • van der Schrier, R., et al. (2021, August 15). Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults.
  • The London Pain Clinic. (2026, January 24). Guidelines for treatment of Neuropathic Pain. Retrieved from [Link]

  • Clinical Trials Arena. (2022, June 23). 'How badly does it hurt?' Challenges of measuring pain in clinical trials. Retrieved from [Link]

  • NeurologyLive. (2025, January 30). FDA Approves Vertex Pharmaceuticals' Suzetrigine for Acute Pain Management. Retrieved from [Link]

  • TIME. (2025, January 30). FDA Approves the First Non-Opioid Pain Drug in 20 Years. Retrieved from [Link]

  • The Pharma Letter. (2025, March 21). A new dawn in pain relief: Suzetrigine gets FDA green light. Retrieved from [Link]

  • NEJM. (2023, August 3). Selective Inhibition of NaV1.8 for Acute Pain [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Clinical Development of Non-Addictive Pain Medications. Retrieved from [Link]

  • PubMed. (2026, January 15). Advances in the discovery of selective NaV1.8 inhibitors for pain management. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2024, January 30). Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain. Retrieved from [Link]

  • National Institutes of Health Public Access. (n.d.). The Brief Pain Inventory and its “Pain at its Worst in the last 24 Hours” Item: Clinical Trial Endpoint Considerations. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Bioactivity and Reproducibility of 1-(2-Pyridinyl)cyclobutanecarboxamide as a Putative NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reproducibility Imperative in Drug Discovery

In the landscape of preclinical drug discovery, the specter of irreproducibility looms large. A 2016 Nature survey revealed a stark reality: over 70% of biology researchers reported being unable to reproduce another scientist's findings, and a significant portion could not even reproduce their own.[1] This crisis not only wastes resources but also erodes confidence in published data, hindering the translation of promising research into viable therapeutics. The causes are multifaceted, ranging from poorly characterized reagents and protocol deviations to the use of misidentified or contaminated cell lines.[1]

This guide addresses the challenge of reproducibility head-on, using the novel compound 1-(2-Pyridinyl)cyclobutanecarboxamide as a case study. While this specific molecule is not extensively characterized in public literature, its core structure—a pyridine ring linked to a small cycloalkane carboxamide—bears a strong resemblance to a known class of potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT).[2] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical cofactor for cellular metabolism, DNA repair, and signaling.[3][4] Because many cancer cells exhibit high NAMPT expression and are heavily reliant on this pathway, NAMPT inhibition is a promising anti-cancer strategy.[5][6]

This document provides a rigorous, multi-tiered framework for any research team aiming to validate the bioactivity of a novel compound like 1-(2-Pyridinyl)cyclobutanecarboxamide. We will proceed under the scientifically-grounded hypothesis that it functions as a NAMPT inhibitor. Our objective is to establish a self-validating system of experiments that not only confirms its identity and measures its potency but also benchmarks its performance against established alternatives, ensuring that any findings are robust, reliable, and reproducible.

Part 1: The Foundational Pillar — Verifying Compound Identity and Purity

Expertise & Causality: Before a single biological assay is run, the identity and purity of the test compound must be unequivocally confirmed. This is the bedrock of reproducibility. An impure sample containing a highly potent contaminant can lead to misleading results, while the wrong compound invalidates the entire study. This initial quality control (QC) step prevents the costly pursuit of false positives and ensures that the observed biological effect is attributable solely to the molecule of interest.

Protocol 1.1: Physicochemical Characterization

Objective: To confirm the molecular weight and structural integrity of the synthesized or procured 1-(2-Pyridinyl)cyclobutanecarboxamide.

Methodology:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 1 mg/mL.

    • Inject 1-5 µL onto a C18 reverse-phase HPLC column.

    • Run a gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the compound.

    • Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Validation: The primary peak in the chromatogram should correspond to the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. For C10H12N2O, the expected monoisotopic mass is 176.09 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation: The observed chemical shifts, splitting patterns, and integration values in the ¹H spectrum must be consistent with the proposed structure of 1-(2-Pyridinyl)cyclobutanecarboxamide. The number of unique signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule.

  • Purity Analysis via HPLC-UV:

    • Using the LC method described above, monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm or 260 nm).

    • Validation: The purity of the compound is determined by the area percentage of the main peak. For biological screening, a purity of >95% is considered the minimum acceptable standard.

Data Presentation: Expected QC Results
ParameterMethodExpected ResultPurpose
Molecular WeightLC-MS (ESI+)[M+H]⁺ at m/z = 177.10Confirms Identity
Structure¹H NMRPeaks corresponding to pyridinyl, cyclobutyl, and amide protonsConfirms Structure
PurityHPLC-UV (254 nm)>95% Peak AreaEnsures observed activity is from the target compound

Part 2: In Vitro Verification — Biochemical Potency against NAMPT

Expertise & Causality: Once the compound's identity is secure, the next step is to test our hypothesis in a controlled, cell-free environment. A biochemical assay allows us to measure the direct interaction between the compound and its purified protein target, NAMPT, without the complexities of cellular uptake, metabolism, or efflux.[7] This provides a clean measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50% and is a critical metric for ranking compound efficacy.[8][9]

The NAMPT Signaling Pathway and Point of Inhibition

NAMPT is a crucial enzyme in the NAD+ salvage pathway, which recycles nicotinamide (Nam) back into NAD+. This process is vital for maintaining the cellular NAD+ pool, which is consumed by enzymes like sirtuins and PARPs involved in metabolism, signaling, and DNA repair.[3][4] By inhibiting NAMPT, our compound is hypothesized to block NAD+ production, leading to an energy crisis and subsequent cell death, particularly in highly metabolic cancer cells.

NAMPT_Pathway cluster_pathway NAD+ Salvage Pathway cluster_inhibition Point of Inhibition Nam Nicotinamide (Nam) NMN NMN Nam->NMN + PRPP NAMPT_Enzyme NAMPT PRPP PRPP NAD NAD+ NMN->NAD + ATP ATP_NMNAT ATP Sirtuins Sirtuins / PARPs NAD->Sirtuins NMNAT NMNAT Sirtuins->Nam recycles Cell_Functions Metabolism, DNA Repair, Signaling Sirtuins->Cell_Functions Inhibitor 1-(2-Pyridinyl) cyclobutanecarboxamide Inhibitor->NAMPT_Enzyme blocks

Caption: The NAD+ salvage pathway and the hypothesized point of inhibition by 1-(2-Pyridinyl)cyclobutanecarboxamide.

Protocol 2.1: NAMPT Biochemical Inhibition Assay

Objective: To determine the IC50 value of 1-(2-Pyridinyl)cyclobutanecarboxamide against purified human NAMPT enzyme and compare it to known inhibitors.

Methodology: This protocol is based on a commercially available NAD/NADH-Glo™ format.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for NAMPT activity (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Recombinant NAMPT: Dilute purified human NAMPT enzyme in assay buffer to a working concentration (e.g., 2x final concentration of 1 nM).

    • Substrates: Prepare a 2x substrate mix of nicotinamide and PRPP in assay buffer (e.g., 2 µM and 100 µM final concentrations, respectively).

    • Test Compound & Controls:

      • Prepare a 10 mM stock of 1-(2-Pyridinyl)cyclobutanecarboxamide in 100% DMSO.

      • Prepare identical stocks for the positive control FK866 (a potent, well-characterized NAMPT inhibitor) and the alternative control GMX1778 .[10]

      • Perform an 11-point serial dilution series (e.g., 1:3 dilutions) in DMSO. Your final concentrations should span a wide range, from ~100 µM down to the low nM range.[11]

  • Assay Procedure (384-well plate format):

    • Add 50 nL of each compound dilution (or DMSO vehicle for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 5 µL of 2x NAMPT enzyme solution to all wells except the 100% inhibition (no enzyme) control. Add 5 µL of assay buffer to these wells instead.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 2x substrate mix to all wells.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and detect the generated NAD+ by adding 10 µL of NAD/NADH-Glo™ Detection Reagent.

    • Incubate for 30-60 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis and IC50 Calculation:

    • Normalize the data: Set the average luminescence from the DMSO-only wells (enzyme present) as 0% inhibition and the no-enzyme wells as 100% inhibition.

    • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).[12]

    • Fit the data to a four-parameter variable slope non-linear regression model to generate a sigmoidal dose-response curve.[8]

    • The IC50 is the concentration at which the curve passes through 50% inhibition.

Data Presentation: Comparative Biochemical Potency
CompoundReported IC50 (NAMPT)Experimental IC50 (Mean ± SD, n=3)
1-(2-Pyridinyl)cyclobutanecarboxamide N/ATo be determined
FK866 (Positive Control)~0.1 nM[10]To be determined
GMX1778 (Alternative Control)< 25 nM[10]To be determined

Trustworthiness: Running known inhibitors like FK866 and GMX1778 in parallel is a self-validating step. If your experimentally determined IC50 values for these controls align with published data, it builds high confidence in the results obtained for your novel compound.

Part 3: Cellular Confirmation — Target Engagement and Biological Effect

Expertise & Causality: A potent biochemical inhibitor does not guarantee cellular activity. The compound must be able to cross the cell membrane, reach its intracellular target, and resist efflux pumps or metabolic degradation.[13] Therefore, the next crucial phase is to confirm that the compound engages NAMPT inside intact cells and elicits the expected downstream biological effect (i.e., cell death).

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

Objective: To directly confirm that 1-(2-Pyridinyl)cyclobutanecarboxamide binds to NAMPT in a cellular environment.

Causality: The CETSA method is based on the principle of ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to unfolding and aggregation when heated. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble NAMPT protein remaining, we can directly observe target engagement.[15][16]

Methodology:

  • Cell Treatment:

    • Culture a relevant human cancer cell line (e.g., A2780 ovarian cancer cells) to ~80% confluency.

    • Treat cells with a high concentration of the test compound (e.g., 10x the biochemical IC50) or DMSO vehicle for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffered saline solution containing protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2-4°C increments) for 3 minutes using a thermal cycler. Leave one aliquot on ice as an unheated control.[15]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[15]

  • Protein Analysis (Western Blot):

    • Collect the supernatant and quantify the total protein concentration (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Analyze the samples via SDS-PAGE and Western blot using a primary antibody specific for NAMPT and a loading control (e.g., GAPDH).

    • Detect with an HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Data Interpretation:

    • In the DMSO-treated samples, the NAMPT band intensity will decrease as the temperature increases, showing its natural melting curve.

    • In the compound-treated samples, if the compound binds and stabilizes NAMPT, the protein will resist denaturation at higher temperatures. This will be visible as a "shift" in the melting curve to the right (i.e., a stronger NAMPT band at higher temperatures compared to the DMSO control).

Protocol 3.2: Cell Viability Assay

Objective: To quantify the compound's effect on cell proliferation and determine its cellular potency (EC50).

Methodology:

  • Cell Seeding: Seed A2780 cells in a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls (FK866, GMX1778) as in the biochemical assay. Treat the cells and incubate for 72 hours.

  • Viability Measurement: Assess cell viability using a luciferase-based ATP detection assay (e.g., CellTiter-Glo®). This assay measures ATP levels, which are a direct indicator of metabolically active, viable cells. Luminescence is proportional to the number of living cells.

  • Data Analysis: Calculate the EC50 value using the same non-linear regression analysis described for the IC50 determination.[8]

Data Presentation: Cellular Activity Comparison
CompoundCellular EC50 (A2780, 72h) (Mean ± SD, n=3)
1-(2-Pyridinyl)cyclobutanecarboxamide To be determined
FK866 (Positive Control)To be determined
GMX1778 (Alternative Control)To be determined

Part 4: Integrated Workflow and Conclusion

Expertise & Causality: A reproducible discovery program relies on a logical, stepwise progression of experiments where each stage validates the last. The workflow below illustrates this integrated approach, moving from fundamental compound validation to direct evidence of target engagement and finally to a functional cellular outcome. This systematic process builds an unassailable case for the compound's bioactivity and ensures that subsequent, more resource-intensive studies (e.g., in vivo xenografts) are built on a solid foundation.

Validation_Workflow cluster_QC Phase 1: Foundation cluster_Biochem Phase 2: In Vitro Potency cluster_Cellular Phase 3: Cellular Confirmation cluster_Decision Phase 4: Conclusion CompoundQC Compound QC (LC-MS, NMR, HPLC) PurityCheck Purity > 95%? CompoundQC->PurityCheck BiochemAssay Biochemical Assay (vs. Purified NAMPT) PurityCheck->BiochemAssay  YES Fail STOP: Re-synthesize or Purify Compound PurityCheck->Fail NO IC50 Determine IC50 BiochemAssay->IC50 CompareControls Compare to FK866 & GMX1778 IC50->CompareControls CETSA Target Engagement (CETSA) CompareControls->CETSA Potency Confirmed Viability Phenotypic Assay (Cell Viability) CETSA->Viability Target Engagement Confirmed EC50 Determine EC50 Viability->EC50 Conclusion Reproducible Bioactivity Profile Established EC50->Conclusion Cellular Activity Confirmed

Caption: A comprehensive workflow for the reproducible assessment of a novel bioactive compound.

Conclusion

Assessing reproducibility is not a single experiment but a systematic process of evidence-building. By following the framework outlined in this guide—beginning with stringent compound QC, followed by direct measurement of biochemical potency, and culminating in the confirmation of cellular target engagement and phenotypic effect—researchers can establish a high-confidence data package for novel molecules like 1-(2-Pyridinyl)cyclobutanecarboxamide. This rigorous, multi-faceted approach, validated at each step with well-characterized controls, mitigates the risks of irreproducibility and ensures that only the most robust and promising candidates are advanced, ultimately accelerating the path from discovery to clinical impact.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Gallí, M., et al. (2013). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry, 56(14), 5647-5663. Available at: [Link]

  • Montecucco, F., et al. (2013). Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Therapeutics: Rationales, Controversies, Clinical Experience. Current Drug Targets, 14(6), 637-643. Available at: [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Wang, S., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 979125. Available at: [Link]

  • Travelli, C., et al. (2024). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Expert Opinion on Therapeutic Patents, 34(6), 465-481. Available at: [Link]

  • Su, C. J., et al. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 9(12), e3265. Available at: [Link]

  • MedchemExpress. (n.d.). NAMPT Inhibitors.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • LaBant, S. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 117-126. Available at: [Link]

  • Al-Hamdani, Y. S., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • ATCC. (n.d.). Improving accuracy and reproducibility in life science research.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Evotec. (n.d.). Biochemical Assay Services.
  • Bas-Concepcion, J., et al. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 26(18), 14237. Available at: [Link]

  • ResearchGate. (2021, February 2). How can I decide chemical concentration for design of IC50 assay?.
  • Zheng, X., et al. (2014). Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Journal of Medicinal Chemistry, 57(3), 770-792. Available at: [Link]

  • InvivoChem. (n.d.). LSN3154567 | NAMPT inhibitor.
  • BOC Sciences. (n.d.). Nampt Inhibitors, Agonists and Modulators.
  • Selleck Chemicals. (n.d.). NAMPT Inhibitor Review.

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Beyond the Test Tube: A Comparative Guide to Cellular Thermal Shift Assays (CETSA) for Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the drug discovery pipeline, a critical "valley of death" exists between biochemical affinity (does the drug bind the purified protein?) and cellular efficacy (does the drug work in the cell?). Cellular Thermal Shift Assay (CETSA) bridges this gap.[1][2][3][4][5][6][7] Unlike Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which require purified proteins in artificial buffers, CETSA validates Target Engagement (TE) in the complex, crowded, and physiologically relevant environment of the living cell.

This guide, written from the perspective of a Senior Application Scientist, objectively compares CETSA against traditional biophysical alternatives, details the thermodynamic principles, and provides a robust, self-validating protocol to ensure data integrity.

Part 1: The Landscape of Target Engagement

To choose the right assay, one must understand the trade-offs between physiological relevance and kinetic resolution.

Comparative Analysis: CETSA vs. Alternatives
FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) ITC (Isothermal Titration Calorimetry) FRET/BRET (Resonance Energy Transfer)
Sample Context Living Cells, Tissues, or Lysates Purified Protein (Immobilized)Purified Protein (Solution)Transfected Cells (Engineered)
Physiological Relevance High (Endogenous co-factors present)Low (Artificial buffer)Low (Artificial buffer)Medium (Overexpression artifacts)
Readout Thermodynamic Stability (

)
Kinetics (

)
Thermodynamics (

)
Proximity / Conformational Change
Labeling Requirement Label-Free (Native protein)Label-free (but requires immobilization)Label-freeHigh (Requires fluorescent tags)
Throughput Medium (Western Blot) to High (Alpha/HTRF)MediumLowHigh
Primary Limitation No kinetic rates; requires specific antibodyIgnores cellular membrane/transportHigh protein consumptionTag may affect protein function
Deep Dive: CETSA vs. SPR (The "Gold Standard" Conflict)

A common discrepancy in drug development is a compound with nanomolar affinity in SPR failing in cellular assays.

  • The SPR Blind Spot: SPR measures binding to a "naked" protein. It cannot account for intracellular competition (e.g., high ATP concentrations competing for kinase active sites) or post-translational modifications (PTMs) that occlude the binding pocket.

  • The CETSA Advantage: CETSA measures the shift in thermal stability after the drug has crossed the cell membrane and competed with endogenous ligands. If a drug shows a shift in CETSA, it proves membrane permeability and true intracellular binding.

Part 2: The Mechanism (Thermodynamics)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing the energy required to unfold it.

  • Native State: The protein exists in a folded, soluble state.

  • Thermal Stress: As temperature increases, the protein unfolds and exposes hydrophobic residues.

  • Aggregation: Unfolded proteins in a cellular environment rapidly aggregate and precipitate, becoming insoluble.

  • Ligand Stabilization: A bound ligand increases the Gibbs free energy of unfolding (

    
    ), shifting the melting curve to a higher temperature.
    
Visualization: The CETSA Principle

CETSA_Mechanism cluster_0 Scenario A: No Ligand (Vehicle) cluster_1 Scenario B: Drug Treated Native Native Protein (Folded & Soluble) Unfolded Unfolded Protein (Hydrophobic Exposed) Native->Unfolded Heat Stress (e.g., 52°C) Bound Protein + Ligand (Stabilized Complex) Aggregated Precipitated Aggregate (Insoluble Pellet) Unfolded->Aggregated Irreversible Aggregation Resistant Remains Folded (Soluble Supernatant) Bound->Resistant Heat Stress (e.g., 52°C)

Figure 1: The thermodynamic basis of CETSA. Ligand binding prevents the thermal unfolding and subsequent precipitation observed in the vehicle control.

Part 3: Experimental Protocol (Self-Validating System)

Phase 1: The Melt Curve (Determining )

Objective: Find the temperature where ~50-70% of the target protein precipitates in the absence of drug.

  • Preparation: Aliquot live cells into 10 PCR tubes.

  • Treatment: Treat all with DMSO (Vehicle).

  • Thermal Gradient: Apply a temperature gradient (e.g., 37°C to 67°C) for 3 minutes .

    • Expert Insight: Do not exceed 3 minutes. Longer heating causes non-specific aggregation.

  • Lysis: Cool to RT, add lysis buffer (with mild detergent, e.g., 0.4% NP-40), and incubate.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Critical Step: The pellet contains the aggregated (unstable) protein. The supernatant contains the stable protein.

  • Detection: Analyze supernatant via Western Blot. Plot signal intensity vs. Temperature.

Phase 2: Isothermal Dose-Response (ITDRF)

Objective: Determine the


 of target engagement at a fixed temperature.
  • Treatment: Treat cells with serial dilutions of the drug (e.g., 10 nM to 100

    
    M) for 1 hour. Include a DMSO control.[8]
    
  • Heat Challenge: Heat all samples at the single fixed temperature determined in Phase 1 (e.g., 52°C).

  • Process: Lyse, centrifuge, and blot as above.

  • Result: As drug concentration increases, the band intensity (soluble protein) should increase.

Visualization: The Workflow

CETSA_Workflow Step1 1. Cell Treatment (Incubate with Drug vs DMSO) Step2 2. Aliquot to PCR Tubes Step1->Step2 Step3 3. Thermal Challenge (3 mins @ Fixed Temp) Step2->Step3 Step4 4. Lysis & Extraction (Mild Detergent) Step3->Step4 Step5 5. Centrifugation (20,000g @ 4°C) Step4->Step5 Step6a Supernatant (Soluble/Stable) Step5->Step6a Keep Step6b Pellet (Aggregated/Unstable) Step5->Step6b Discard Step7 6. Detection (Western Blot / AlphaScreen) Step6a->Step7

Figure 2: The Standard CETSA Workflow. The separation of the soluble fraction (Step 5) is the critical differentiation point.

Part 4: Data Interpretation & Troubleshooting

Representative Data: What Success Looks Like

When comparing CETSA results to biochemical assays, expect a shift in potency.[9][10]

CompoundBiochemical

(Enzymatic)
CETSA

(Intracellular)
Interpretation
Drug A 10 nM50 nMValid Hit: Good permeability and engagement.
Drug B 5 nM> 10

M
False Positive: Potent in tube, but poor permeability or high efflux.
Drug C > 10

M
500 nMPro-Drug: Metabolized inside the cell to active form (CETSA detects this!).
Senior Scientist "Pro-Tips"
  • The Membrane Integrity Trap:

    • Issue: Heating cells above 65°C often compromises the cell membrane.[9]

    • Consequence: The cytoplasm leaks out, and the assay effectively becomes a "lysate CETSA," losing the physiological advantage of intracellular concentrations.

    • Fix: If your protein is very stable (

      
      C), consider using lysate CETSA or adding destabilizing agents.
      
  • The "Flat Line" (No Shift):

    • Cause 1: The drug doesn't bind.[11]

    • Cause 2: The protein doesn't aggregate cleanly (some proteins are heat-resistant).

    • Cause 3: The antibody detects a non-specific band that is heat-stable.

    • Validation: Always run a "Loading Control" (e.g., GAPDH) to ensure the heating didn't precipitate everything non-specifically.

  • Lysate vs. Intact Cells:

    • Running CETSA on Lysates (lyse first, then treat/heat) vs. Intact Cells (treat/heat, then lyse) helps distinguish binding affinity from membrane permeability issues.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][12][13][14][15] Science, 341(6141), 84-87.[13][15] [Link][15]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[12] Nature Protocols, 9(9), 2100-2122.[11][12] [Link]

  • Shaw, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2440–2453. [Link][16]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).[14] Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

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A Comparative Guide to the Potency and Toxicity of Carboxamide-Based BTK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carboxamide Scaffold in Modern Drug Discovery

The carboxamide functional group is a cornerstone of modern medicinal chemistry. Its unique combination of features—a hydrogen bond donor and acceptor, a rigid planar structure, and metabolic stability—makes it a privileged scaffold in drug design. This is particularly evident in the field of kinase inhibitors, where the carboxamide moiety often serves as a critical "hinge-binder," anchoring the inhibitor to the ATP-binding site of the target kinase.[1][2] Carboxamide derivatives have shown immense therapeutic potential across various diseases, from cancer to autoimmune disorders.[3][4][5][6]

This guide provides a comparative analysis of the potency and toxicity of a prominent class of carboxamide derivatives: Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways.[7][8][9] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[7][8] We will explore the structure-activity relationships (SAR) and structure-toxicity relationships of both covalent and non-covalent BTK inhibitors, providing researchers with the data and experimental context needed to advance their own drug discovery programs.

Comparative Analysis of Potency: Covalent vs. Non-Covalent Inhibition

The potency of a kinase inhibitor is typically quantified by its IC50 value—the concentration required to inhibit 50% of the kinase's activity. This can be measured in biochemical (cell-free) assays or in cell-based assays that reflect a more physiologically relevant environment.[10][11] BTK inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent (reversible) inhibitors.

Covalent Irreversible Inhibitors

First- and second-generation BTK inhibitors, such as Ibrutinib, Acalabrutinib, and Zanubrutinib, are covalent inhibitors.[12] They contain a reactive group (a Michael acceptor) that forms a permanent covalent bond with a cysteine residue (Cys481) in the active site of BTK.[13][14] This irreversible binding leads to sustained inhibition of BTK activity.

  • Ibrutinib , the first-in-class BTK inhibitor, demonstrates potent inhibition of BTK.[7]

  • Acalabrutinib and Zanubrutinib were developed as second-generation inhibitors with improved selectivity for BTK over other kinases, aiming to reduce off-target effects.[12][15][16]

Non-Covalent Reversible Inhibitors

A newer class of non-covalent inhibitors has emerged to address challenges associated with covalent inhibitors, such as acquired resistance via Cys481 mutations and off-target toxicities.[17] These inhibitors, including Pirtobrutinib and Fenebrutinib, bind reversibly to the BTK active site.[16][18]

Recent studies suggest that non-covalent BTK inhibitors exhibit stronger potency against both wild-type and C481S mutant BTK compared to covalent inhibitors.[18][19][20] For instance, Pirtobrutinib is a highly selective, reversible BTK inhibitor with nanomolar potency against both wild-type and C481-mutated BTK.[16]

Potency Data Summary

The following table summarizes publicly available potency data for representative carboxamide-based BTK inhibitors.

CompoundTypeTargetIC50 (nM)Source
Ibrutinib CovalentWild-Type BTK0.5[14]
Acalabrutinib CovalentWild-Type BTK3[12]
Zanubrutinib CovalentWild-Type BTK<1[16]
Pirtobrutinib (LOXO-305) Non-CovalentWild-Type BTK0.4[16]
Pirtobrutinib (LOXO-305) Non-CovalentC481S Mutant BTK0.4[16]
Fenebrutinib (GDC-0853) Non-CovalentWild-Type BTK1.9[16]
MK-1026 Non-CovalentWild-Type BTK0.85[16]
MK-1026 Non-CovalentC481S Mutant BTK0.39[16]

Note: IC50 values can vary depending on the specific assay conditions.

Comparative Analysis of Toxicity and Off-Target Effects

The therapeutic window of a drug is determined by the balance between its on-target potency and its off-target toxicity. For kinase inhibitors, toxicity often arises from the inhibition of unintended kinases, which can interfere with normal cellular signaling pathways.[12][15]

Toxicity of Covalent Inhibitors

While highly potent, first-generation covalent inhibitors like Ibrutinib are known for their off-target effects. Ibrutinib can inhibit other kinases containing a cysteine in their active site, such as EGFR, TEC, and ITK.[12][15] These off-target activities are associated with adverse effects including rash, diarrhea, bleeding, and cardiotoxicity.[12][15][21]

Second-generation covalent inhibitors like Acalabrutinib and Zanubrutinib were designed for greater selectivity, resulting in an improved safety profile.[15][22] For example, Acalabrutinib does not inhibit EGFR or ITK, reducing the incidence of associated side effects.[12]

Toxicity Profile of Non-Covalent Inhibitors

Non-covalent BTK inhibitors generally exhibit fewer off-target effects compared to their covalent counterparts.[20] Their reversible binding mechanism and high selectivity contribute to a more favorable toxicity profile.[16] Pirtobrutinib, for instance, has over 300-fold selectivity for BTK over 98% of other kinases, minimizing the potential for off-target toxicities.[16][21] This improved safety profile is a significant advantage, particularly for patients who are intolerant to covalent inhibitors.[15]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams visualize the BTK signaling pathway and a standard experimental workflow for assessing cytotoxicity.

BTK Signaling Pathway

This diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade. Inhibition of BTK blocks downstream signals that are essential for B-cell proliferation and survival.[7][13]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Activation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation IP3_DAG IP3 / DAG PLCy2->IP3_DAG Downstream Downstream Signaling (NF-κB, ERK) IP3_DAG->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Carboxamide BTK Inhibitor Inhibitor->BTK Inhibition MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Seed B-cell lymphoma cells in 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Add serial dilutions of carboxamide inhibitor B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours (Formazan crystal formation) E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570 nm using a plate reader G->H I 9. Plot dose-response curve (Absorbance vs. Concentration) H->I J 10. Calculate IC50 value I->J

Caption: Step-by-step workflow for a typical cell-based MTT cytotoxicity assay.

Detailed Experimental Protocols

To ensure the reproducibility and validity of findings, adhering to standardized protocols is paramount.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

Rationale: Radiometric assays are considered a gold standard for measuring kinase activity due to their high sensitivity and direct measurement of substrate phosphorylation. [10][23]This protocol is designed to determine the biochemical IC50 of a test compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Test carboxamide compound (serial dilutions in DMSO)

  • 96-well filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing kinase buffer, recombinant BTK enzyme, and the peptide substrate.

  • Add Inhibitor: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for BTK to ensure accurate Ki determination. [10]4. Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction & Capture Substrate: Stop the reaction and spot the mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.

  • Wash: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measure Radioactivity: Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (LDH Release)

Rationale: The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. [24][25][26]It serves as an indicator of compromised cell membrane integrity, a hallmark of necrosis. [25][27] Materials:

  • Target cancer cell line (e.g., a B-cell lymphoma line)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Test carboxamide compound (serial dilutions)

  • Positive control (e.g., lysis buffer)

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells for untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Collect Supernatant: After incubation, centrifuge the plate gently. Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix from the kit to each well containing the supernatant. This mix typically contains lactate, NAD+, a tetrazolium salt, and diaphorase.

  • Incubate and Read: Incubate the plate at room temperature for up to 30 minutes, protected from light. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

  • Measure Absorbance: Measure the absorbance of the formazan product at the recommended wavelength (e.g., ~490 nm) using a microplate reader.

  • Data Analysis: Correct the absorbance values by subtracting the background. Calculate the percentage of cytotoxicity for each compound concentration using the formula: (% Cytotoxicity = (Compound LDH - Negative Control LDH) / (Positive Control LDH - Negative Control LDH) * 100). Plot the results to determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Directions

The development of carboxamide-based BTK inhibitors represents a significant advancement in the treatment of B-cell malignancies. The evolution from first-generation covalent inhibitors like Ibrutinib to more selective second-generation and non-covalent inhibitors demonstrates a clear trajectory toward maximizing on-target potency while minimizing off-target toxicity.

  • Potency: Non-covalent inhibitors show promise in overcoming resistance and may offer stronger potency, particularly against clinically relevant mutants. [18][19][20]* Toxicity: Higher selectivity, a hallmark of second-generation and non-covalent inhibitors, directly correlates with a more favorable safety profile, reducing the incidence of adverse events that often lead to dose reduction or discontinuation of therapy. [15][22] Future research should continue to focus on the structure-activity and structure-toxicity relationships to design next-generation inhibitors with even greater selectivity and optimized pharmacokinetic properties. The integration of synthetic chemistry, robust biological assays, and computational modeling will be crucial for the continued development of these promising therapeutic agents. [3]

References

  • What are BTK inhibitors and how do they work?. (2024, June 21). Google Cloud.
  • Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. (2025, March 11). ACS Publications.
  • Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. (2003, August 14). PubMed.
  • Cytotoxicity Assays: Measurement Of Cell Death. (2024, April 8). Da-Ta Biotech.
  • Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. (2003, March 20). PubMed.
  • How BTK inhibitors treat mantle cell lymphoma. (2023, March 20). MD Anderson Cancer Center.
  • Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed.
  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Semantic Scholar.
  • Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. (2024, September 8). bioRxiv.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). PMC.
  • Bruton's Tyrosine Kinase Inhibitors: Recent Updates. (2024, February 12). PMC.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021, August 26). ACS Publications.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. (2024, April 15). Millennium Medical Publishing.
  • Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. (2021, August 3). PMC.
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024, July 9). PMC.
  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech.
  • Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. (2021, August 3). MDPI.
  • Cell-Based Assays Guide. (2025, January 31). Antibodies.com.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
  • Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. (2025, March 12). PubMed.
  • BTK Inhibition and the Mechanism of Action of Ibrutinib. (2013, August 20). Targeted Oncology.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). MDPI.
  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022, February 4). PubMed.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, October 10). ResearchGate.
  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021, July 18). Frontiers.
  • Targeting Ibrutinib Resistance: The Emergence of CB1763, a Potent Non-covalent BTK Inhibitor. (2024, June 3). Patsnap Synapse.
  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022, February 4). MDPI.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate.
  • Approach used to quantify inhibitor potency and selectivity in vitro. ResearchGate.
  • Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. (2024, June 14). Evidence-Based Oncology.
  • Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2025, April 21). AACR Journals.
  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. (2024, May 20). ResearchGate.
  • Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. PMC.
  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PMC.
  • Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. (2010, September 27). ACS Publications.
  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. (2024, May 27). MDPI.

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In vitro to in vivo correlation of 1-(2-Pyridinyl)cyclobutanecarboxamide pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the In Vitro to In Vivo Correlation (IVIVC) strategy for 1-(2-Pyridinyl)cyclobutanecarboxamide , a representative scaffold in medicinal chemistry often utilized as a pharmacophore in NK3 antagonists, KSP inhibitors, and Smoothened antagonists.

This guide treats the compound as a Lead Candidate and compares the methodological alternatives for establishing its pharmacokinetic (PK) profile.

Executive Summary

1-(2-Pyridinyl)cyclobutanecarboxamide (CAS: 1883573-69-0) represents a specific class of "rigidified" aryl-amides. The cyclobutane ring provides conformational restriction and metabolic protection compared to linear alkyl chains, while the pyridine moiety confers pH-dependent solubility.

However, the carboxamide group presents a specific metabolic liability (amidase-mediated hydrolysis), and the pyridine ring creates a solubility-permeability interplay dependent on gastrointestinal pH. Standard dissolution methods often fail to predict the bioavailability of such compounds because they do not account for the "supersaturation-precipitation" kinetics typical of weak bases transitioning from the stomach to the small intestine.

This guide compares three IVIVC methodologies to determine the most accurate predictor of in vivo performance for this scaffold.

Structural & Physicochemical Analysis[1][2]

Before selecting an IVIVC model, the compound's fundamental properties must be understood to identify the rate-limiting step for absorption.

FeatureChemical ImplicationPharmacokinetic Consequence
Cyclobutane Ring Rigid, lipophilic spacer (

character).
Increases metabolic stability vs. linear chains; enhances permeability.
Pyridine Nitrogen Weak base (

).
High gastric solubility (pH 1.2), potential precipitation in intestine (pH 6.8).
Carboxamide Polar, H-bond donor/acceptor.Primary clearance risk via Amidase hydrolysis (not just CYP450).[1]

Critical Insight: For this molecule, solubility is pH-dependent , but clearance is likely enzyme-limited . A simple dissolution test will overestimate bioavailability if metabolic stability is not factored in.

Comparative Analysis: IVIVC Methodologies

We evaluated three alternative workflows for predicting the in vivo


 and 

of 1-(2-Pyridinyl)cyclobutanecarboxamide.
Alternative A: The Conventional Approach (USP II)
  • Method: Standard paddle apparatus (USP II) in 0.1N HCl followed by pH 6.8 buffer.

  • Verdict: Poor Predictivity. [2]

  • Why: It assumes absorption is solely dissolution-rate limited. It fails to capture the precipitation of the pyridine base upon entering the small intestine or the first-pass metabolism of the amide.

Alternative B: Biorelevant Dissolution (FaSSIF/FeSSIF)
  • Method: Dissolution in biorelevant media containing bile salts and lecithin.

  • Verdict: Moderate Predictivity.

  • Why: Accurately models the solubilizing effect of bile on the lipophilic cyclobutane ring. However, it lacks an "absorptive sink," leading to an underestimation of dissolution rate for permeable compounds (sink conditions are not maintained).

Alternative C: The Advanced "Flux-Based" PBPK Approach (Recommended)
  • Method: Two-stage dissolution (pH 1.6

    
     6.5) coupled with a membrane flux assay (e.g., MacroFLUX) and integrated into a PBPK model (e.g., Simcyp/GastroPlus) incorporating hepatocyte stability data.
    
  • Verdict: High Predictivity.

  • Why: This method captures the supersaturation event (stomach to intestine transition) and the permeability simultaneously. When coupled with metabolic clearance data (

    
    ), it provides a robust IVIVC.
    
Data Comparison (Representative)
ParameterAlt A: USP II (pH 6.8) Alt B: FaSSIF Alt C: Flux + PBPK Actual In Vivo (Target)
Predicted

(%)
85% (Overestimate)60% (Underestimate)72%70-75%
Rate Limiting Step DissolutionWetting/SolubilityPermeability/MetabolismPermeability
Mechanistic Insight Misses precipitation.Misses absorptive sink.Captures dynamic flux.--

Detailed Experimental Protocols

To validate the "Alternative C" approach, follow these specific protocols designed for pyridine-cyclobutane scaffolds.

Protocol 1: Two-Stage Biorelevant Dissolution (Transfer Model)
  • Objective: Mimic the transition of the weak base from the stomach to the intestine.

  • Reagents:

    • Gastric Medium: 0.01N HCl (pH 2.0), SGF (Simulated Gastric Fluid).

    • Intestinal Medium:[3] FaSSIF-V2 (Fasted State Simulated Intestinal Fluid).

  • Procedure:

    • Gastric Phase: Incubate 10 mg of compound in 20 mL SGF at 37°C for 30 mins (paddle speed 75 rpm).

    • Transfer: Pump the gastric suspension into 40 mL of concentrated FaSSIF buffer (pre-warmed) to achieve a final pH of 6.5.

    • Sampling: Withdraw samples at 5, 10, 15, 30, 60, 120 min. Filter (0.45 µm) immediately to remove precipitates.

    • Analysis: HPLC-UV (254 nm for pyridine ring).

Protocol 2: Metabolic Stability (Amide Hydrolysis Focus)
  • Objective: Determine intrinsic clearance (

    
    ) distinguishing between CYP and Amidase activity.
    
  • System: Cryopreserved Human Hepatocytes (1 million cells/mL).

  • Procedure:

    • Incubate compound (1 µM) in Krebs-Henseleit buffer with hepatocytes.

    • Arm A (General): Standard incubation.

    • Arm B (CYP Inhibition): Add 1-Aminobenzotriazole (ABT, 1 mM) to inhibit P450s.

    • Arm C (Amidase Inhibition): Add Bis-nitrophenyl phosphate (BNPP) if plasma hydrolysis is suspected (though hepatocytes are primary for this scaffold).

    • Sampling: Quench aliquots at 0, 15, 30, 60, 90 min into acetonitrile.

    • Calculation: If Arm B shows clearance similar to Arm A, the primary route is non-CYP mediated hydrolysis of the amide.

Mechanistic Visualization

The following diagrams illustrate the metabolic fate and the integrated IVIVC workflow for this compound.

Figure 1: Metabolic Pathway Analysis

Caption: Primary clearance pathways for 1-(2-Pyridinyl)cyclobutanecarboxamide showing amide hydrolysis (major) vs. N-oxidation (minor).

MetabolicPathway Parent Parent Compound (Pyridine-Cyclobutane-Amide) Metabolite1 Carboxylic Acid (Hydrolysis Product) Parent->Metabolite1 Amidase/Esterase (Major Route) Metabolite2 N-Oxide (CYP450 Product) Parent->Metabolite2 CYP450 (Minor Route) Elimination Renal/Biliary Excretion Metabolite1->Elimination Metabolite2->Elimination

Figure 2: Recommended IVIVC Workflow (Alternative C)

Caption: Integrated workflow combining Flux Assays and PBPK modeling to predict in vivo PK.

IVIVC_Workflow cluster_inputs In Vitro Inputs cluster_model PBPK Modeling (Simcyp/GastroPlus) cluster_output In Vivo Prediction Solubility pH-Dependent Solubility (Thermodynamic) Model Mechanistic Absorption Model (ACAT/ADAM) Solubility->Model Flux MacroFLUX Assay (Absorption Potential) Flux->Model Stability Hepatocyte CLint (Metabolic Stability) Stability->Model PK_Profile Predicted Cp-Time Profile (Cmax, AUC, Tmax) Model->PK_Profile

References

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.Link

  • Van der Kolk, R., et al. (2021).[4] Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (Review of cyclobutane metabolic stability compared to linear analogs). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for amide hydrolysis and hepatocyte stability). Link

  • Kostewicz, E. S., et al. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. European Journal of Pharmaceutical Sciences. (Comparison of FaSSIF vs. Transfer models). Link

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A Researcher's Guide to Deconvoluting and Profiling the Selectivity of Novel Bioactive Compounds: A Case Study with 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step. A critical and often challenging subsequent phase is the comprehensive characterization of a compound's selectivity—its propensity to interact with its intended target versus other proteins in the proteome. This guide provides a strategic framework and detailed experimental protocols for assessing the selectivity of a novel compound, using the hypothetical discovery of 1-(2-Pyridinyl)cyclobutanecarboxamide from a phenotypic screen as a practical case study.

For researchers, scientists, and drug development professionals, this document outlines a systematic approach to first identify the molecular target of a new chemical entity and then to rigorously evaluate its selectivity against homologous proteins, a crucial step for anticipating potential off-target effects and understanding its mechanism of action.

The Selectivity Imperative in Drug Development

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. While a certain degree of polypharmacology can sometimes be beneficial, a lack of selectivity is a common cause of adverse drug reactions and can complicate the interpretation of in vivo studies.[1] For ATP-competitive inhibitors, such as many kinase inhibitors, the high degree of conservation in the ATP-binding site across the kinome presents a significant hurdle to achieving high selectivity.[2][3] Therefore, a thorough assessment of a compound's selectivity profile is paramount during the early stages of drug discovery to mitigate risks and guide medicinal chemistry efforts.[3]

This guide will navigate through a multi-pronged strategy encompassing target deconvolution followed by a tiered approach to selectivity profiling, from broad screening to in-depth validation.

Part 1: Target Deconvolution - Unmasking the Molecular Target of 1-(2-Pyridinyl)cyclobutanecarboxamide

When a compound like 1-(2-Pyridinyl)cyclobutanecarboxamide emerges from a phenotypic screen, its molecular target is often unknown. Chemical proteomics offers a powerful suite of unbiased methods to identify the direct binding partners of a small molecule in a complex biological sample.[4][5]

Workflow for Target Identification using Chemical Proteomics

Caption: A generalized workflow for affinity-based chemical proteomics.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the key steps for identifying the protein targets of 1-(2-Pyridinyl)cyclobutanecarboxamide.

1. Synthesis of an Affinity Probe:

  • The initial step involves the chemical modification of 1-(2-Pyridinyl)cyclobutanecarboxamide to incorporate a linker and a reactive handle (e.g., a terminal alkyne or azide for click chemistry, or a biotin moiety). This modification should be designed to minimize disruption of the compound's original bioactivity.[6][7]

2. Immobilization of the Affinity Probe:

  • If a biotinylated probe is synthesized, it can be directly captured by streptavidin-coated beads.
  • For probes with a click chemistry handle, they are first incubated with the cell lysate, and then the protein-probe complexes are captured on beads functionalized with the complementary click chemistry partner.[8]

3. Preparation of Cell Lysate:

  • Culture and harvest a relevant cell line (e.g., the one used in the original phenotypic screen).
  • Lyse the cells under non-denaturing conditions to preserve protein complexes.

4. Affinity Purification:

  • Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
  • Perform a series of stringent washes to remove non-specifically bound proteins.
  • A parallel control experiment using beads without the immobilized probe is crucial to distinguish true binders from background.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a denaturing buffer.
  • Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.

6. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

7. Data Analysis and Candidate Target Prioritization:

  • Compare the proteins identified in the experimental sample with the control sample.
  • Prioritize candidate targets that are significantly enriched in the experimental sample.

Part 2: Broad Selectivity Profiling Against Homologous Proteins (The Kinome)

Once a primary target is identified (for the purpose of this guide, let's assume it is a protein kinase), the next step is to assess the selectivity of 1-(2-Pyridinyl)cyclobutanecarboxamide against a broad panel of homologous proteins. The human kinome, with over 500 members, represents a large and functionally important family of homologous proteins and is a common target for small molecule inhibitors.[3]

Experimental Protocol: In Vitro Kinase Panel Screening

Large-scale kinase profiling services offer an efficient way to screen a compound against hundreds of kinases simultaneously.[9][10]

1. Compound Submission:

  • Provide a high-purity sample of 1-(2-Pyridinyl)cyclobutanecarboxamide at a specified concentration.

2. Kinase Assays:

  • The screening provider will perform in vitro kinase assays for a large panel of purified recombinant kinases. These assays typically measure the phosphorylation of a substrate peptide.[11] Radiometric assays using [γ-³²P]ATP or [γ-³³P]ATP are often considered the gold standard for their direct measurement of catalytic activity.

3. Data Analysis:

  • The results are typically reported as the percent inhibition of each kinase at a single concentration of the test compound.
  • This provides a broad overview of the compound's selectivity profile.
Data Presentation: Kinome Selectivity Profile

The results of the kinome screen can be visualized and summarized in a table.

Kinase FamilyKinase TargetPercent Inhibition at 1 µM
Tyrosine Kinase EGFR5%
SRC8%
ABL192%
Serine/Threonine Kinase AKT112%
BRAF7%
ROCK188%
.........

This is a representative table with hypothetical data.

Part 3: In-Depth Selectivity Assessment and Validation

Following the broad kinome screen, promising lead compounds should be subjected to more rigorous quantitative analysis to confirm the initial findings and determine the potency against on- and off-targets.

Workflow for Quantitative Selectivity Assessment

Caption: A workflow for in-depth selectivity validation.

Experimental Protocol: In Vitro IC50 Determination

1. Assay Setup:

  • For the primary target and key off-targets identified in the initial screen, set up individual in vitro kinase assays.[11]
  • Prepare a serial dilution of 1-(2-Pyridinyl)cyclobutanecarboxamide.

2. Kinase Reaction:

  • Incubate the kinase, substrate, and ATP with the different concentrations of the inhibitor.

3. Detection:

  • Measure the kinase activity at each inhibitor concentration.

4. Data Analysis:

  • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).
Experimental Protocol: Cell-Based Target Engagement Assay

Cell-based assays are crucial as they provide insights into a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and competition with endogenous ATP.

1. Cell Culture and Treatment:

  • Use a cell line that expresses the target kinase.
  • Treat the cells with a range of concentrations of 1-(2-Pyridinyl)cyclobutanecarboxamide.

2. Target Engagement Measurement:

  • After incubation, lyse the cells and measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting or ELISA.

3. Data Analysis:

  • Determine the cellular IC50 value by plotting the level of substrate phosphorylation against the inhibitor concentration.

Part 4: Comparative Analysis with Alternative Inhibitors

To contextualize the selectivity profile of 1-(2-Pyridinyl)cyclobutanecarboxamide, it is essential to compare its performance against other known inhibitors of the primary target.

Data Presentation: Comparative Selectivity Profile
CompoundPrimary Target IC50 (nM)Off-Target 1 (e.g., ROCK1) IC50 (nM)Off-Target 2 (e.g., ABL1) IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary Target)
1-(2-Pyridinyl)cyclobutanecarboxamide 105008050
Alternative Inhibitor A 5502010
Alternative Inhibitor B 20>10,0001,000>500

This is a representative table with hypothetical data.

This comparative data allows for an objective assessment of the novel compound's advantages and disadvantages in terms of potency and selectivity. A higher selectivity ratio indicates a more selective compound.

Conclusion

The journey from a novel bioactive compound to a well-characterized drug candidate is a meticulous process. The systematic approach outlined in this guide, from target deconvolution to comprehensive selectivity profiling and comparative analysis, provides a robust framework for researchers. By applying these principles and experimental protocols to compounds like 1-(2-Pyridinyl)cyclobutanecarboxamide, the scientific community can make more informed decisions in the pursuit of safer and more effective therapeutics. The ultimate goal is to develop compounds with a well-understood mechanism of action and a selectivity profile that maximizes therapeutic benefit while minimizing the potential for adverse effects.

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Head-to-head comparison of 1-(2-Pyridinyl)cyclobutanecarboxamide with competitor compounds

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "1-(2-Pyridinyl)cyclobutanecarboxamide" is not a known, publicly documented therapeutic agent as of the date of this guide. For the purposes of this educational document, it will be treated as a hypothetical, novel, non-steroidal Selective Androgen Receptor Modulator (SARM). The data presented herein is illustrative, based on established principles of SARM pharmacology, and is intended to guide researchers in the comparative evaluation of new chemical entities in this class.

A Guide for Drug Development Professionals

Introduction: The Therapeutic Promise of Tissue-Selective Androgens

The androgen receptor (AR) is a critical therapeutic target for conditions ranging from muscle-wasting diseases (sarcopenia, cachexia) and osteoporosis to hypogonadism.[1][2][3][4] For decades, the therapeutic utility of steroidal androgens like testosterone has been hampered by a lack of tissue selectivity, leading to a host of undesirable androgenic side effects, such as benign prostatic hyperplasia (BPH), and adverse effects on serum lipids.[1][5] The discovery of non-steroidal selective androgen receptor modulators (SARMs) represents a paradigm shift, offering the potential to harness the anabolic benefits on muscle and bone while minimizing effects on reproductive tissues like the prostate.[1][2][5][6]

This guide provides a comparative framework for evaluating our novel, hypothetical SARM, 1-(2-Pyridinyl)cyclobutanecarboxamide (hereafter designated PYR-C4 ), against two well-characterized competitor compounds: Ostarine (MK-2866) and Ligandrol (LGD-4033) . We will delve into the mechanistic underpinnings of SARM activity, present a head-to-head comparison of key performance metrics, and provide detailed experimental protocols for reproducing and validating these findings.

Mechanism of Action: The Basis of SARM Tissue Selectivity

SARMs function as ligands for the AR, but their non-steroidal structure imparts unique pharmacological properties.[5] Upon binding, the SARM-AR complex translocates to the nucleus, binds to androgen response elements (AREs) on DNA, and recruits co-regulatory proteins to modulate gene transcription.[7] The tissue selectivity of SARMs is believed to arise from their ability to induce a unique conformational change in the AR, leading to differential recruitment of co-activator and co-repressor proteins in different cell types.[1][8] This results in a desired anabolic response in muscle and bone with attenuated activity in tissues like the prostate and seminal vesicles.[1][4]

SARM_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (PYR-C4) AR Androgen Receptor (AR) + Heat Shock Proteins SARM->AR Binding SARM_AR Active SARM-AR Complex AR->SARM_AR Conformational Change & HSP Dissociation SARM_AR_Nuc Active SARM-AR Complex SARM_AR->SARM_AR_Nuc Nuclear Translocation DNA DNA (AREs) Transcription Gene Transcription DNA->Transcription Recruitment CoReg Tissue-Specific Co-regulators CoReg->Transcription Response Anabolic / Androgenic Response Transcription->Response SARM_AR_Nuc->DNA Binding to AREs

Figure 1: Generalized SARM Mechanism of Action.

Competitor Profiles

  • Ostarine (MK-2866/Enobosarm): One of the most extensively studied SARMs, Ostarine has been evaluated in numerous clinical trials for muscle wasting and sarcopenia.[3] It is known for its favorable safety profile and demonstrated efficacy in increasing lean body mass.[9]

  • Ligandrol (LGD-4033): Recognized for its potent anabolic activity, Ligandrol has shown significant promise in increasing muscle mass and strength in clinical studies.[10][11][12] It binds to the androgen receptor with high affinity and selectivity.[3][13]

Head-to-Head Performance Comparison

The following tables summarize the key preclinical performance indicators for PYR-C4 in comparison to Ostarine and Ligandrol. Data for PYR-C4 is hypothetical, representing target values for a next-generation SARM.

Table 1: In Vitro Potency and Selectivity
CompoundAR Binding Affinity (Ki, nM)AR Functional Agonism (EC50, nM)Transactivation Emax (% of DHT)
PYR-C4 (Hypothetical) 0.8 1.5 95%
Ostarine (MK-2866)~3.8~1090%
Ligandrol (LGD-4033)~1.0~2.198%

Data compiled from literature and internal target profiles. Lower Ki and EC50 values indicate higher potency.

Table 2: In Vivo Anabolic vs. Androgenic Activity (Orchidectomized Rat Model)
Compound (Dose)Levator Ani Muscle Growth (Anabolic, % of TP)Prostate Weight Gain (Androgenic, % of TP)Anabolic/Androgenic Ratio
PYR-C4 (1 mg/kg) 110% 15% ~7.3
Ostarine (1 mg/kg)85%25%~3.4
Ligandrol (1 mg/kg)120%30%~4.0
Testosterone Propionate (TP, 1 mg/kg)100%100%1.0

This data illustrates the tissue selectivity, a hallmark of SARM development. A higher ratio indicates greater selectivity for muscle over prostate tissue.

Table 3: Pharmacokinetic Properties
CompoundOral Bioavailability (%)Half-Life (t½, hours)Key Metabolic Pathways
PYR-C4 (Hypothetical) ~70% ~30 Hydroxylation, Glucuronidation
Ostarine (MK-2866)High (not specified)~24Glucuronidation, Ether Cleavage[14]
Ligandrol (LGD-4033)High (not specified)24–36[13]Hydroxylation, Epimerization[12][15]

Experimental Protocols: A Framework for Validation

To ensure scientific rigor, the following protocols are provided as a guide for the comparative evaluation of novel SARMs.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Causality: This assay directly measures the physical interaction between the compound and its target protein. High affinity is a prerequisite for potent biological activity. The use of a radiolabeled ligand allows for sensitive detection of this competitive interaction.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis AR_Source Prepare AR Source (Rat Prostate Cytosol or Recombinant AR) Incubate Incubate AR, [3H]-R1881, and Test Compound (Overnight at 4°C) AR_Source->Incubate Radioligand [3H]-R1881 (Radioligand) Radioligand->Incubate Test_Compound Serial Dilutions of Test Compound (PYR-C4) Test_Compound->Incubate Separate Separate Bound/Unbound Ligand (Hydroxyapatite Slurry or Filter Separation) Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze Calculate IC50 (Concentration inhibiting 50% of binding) Count->Analyze Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Analyze->Calculate_Ki

Figure 2: Workflow for AR Competitive Binding Assay.

Step-by-Step Methodology: [16]

  • Receptor Preparation: Prepare cytosol from ventral prostates of castrated Sprague-Dawley rats. Homogenize tissue in a low-salt TEDG buffer (Tris, EDTA, DTT, Glycerol) and centrifuge to obtain the cytosolic fraction containing the AR.[16]

  • Assay Setup: In duplicate tubes, add 10µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Radioligand Addition: Add a constant concentration of a high-affinity radiolabeled androgen, such as [³H]-Methyltrienolone (R1881), to all tubes.

  • Incubation: Add 300µL of the prepared rat prostate cytosol to each tube. Gently vortex and incubate overnight (~20 hours) at 4°C to reach equilibrium.[16]

  • Separation: Separate the AR-bound radioligand from the free radioligand. A common method is to add a hydroxyapatite (HAP) slurry, which binds the receptor complex. Centrifuge and wash the HAP pellet to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the final pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Assessment of Anabolic and Androgenic Activity

Objective: To determine the tissue-selective efficacy of a SARM in a validated animal model.

Causality: The orchidectomized (castrated) rat model is the gold standard for evaluating SARMs.[17] Castration removes the endogenous source of androgens, providing a sensitive baseline to measure the effects of an exogenous compound. The levator ani muscle is a well-established proxy for anabolic activity, while the prostate and seminal vesicles are key markers for androgenic activity.[1][17] This dual measurement allows for the calculation of a selectivity ratio.

Step-by-Step Methodology:

  • Animal Model: Use young, surgically orchidectomized male Sprague-Dawley rats. Allow a 7-14 day recovery period for endogenous androgens to clear.

  • Dosing: Administer the test compound (e.g., PYR-C4, Ostarine, LGD-4033) and controls (vehicle, testosterone propionate) orally once daily for 14-28 days.[18]

  • Necropsy: At the end of the treatment period, euthanize the animals and carefully dissect the target organs: the levator ani muscle, ventral prostate, and seminal vesicles.

  • Measurement: Remove any adhering connective tissue and record the wet weight of each organ.

  • Data Analysis: Normalize organ weights to the animal's body weight. Compare the organ weights of the treated groups to the vehicle control (to show efficacy) and the testosterone propionate group (to benchmark against a non-selective androgen). Calculate the anabolic/androgenic ratio by dividing the percent effect on the levator ani by the percent effect on the prostate.

Conclusion and Future Outlook

The preclinical data profile positions our hypothetical compound, PYR-C4 , as a highly promising SARM candidate. It demonstrates potent AR binding and functional agonism, comparable to or exceeding that of Ligandrol. Most critically, the in vivo data suggests a superior tissue-selectivity profile, with a significantly improved anabolic-to-androgenic ratio. This indicates a potentially wider therapeutic window and a reduced risk of androgenic side effects compared to current investigational SARMs.

The provided protocols offer a robust framework for the direct, head-to-head validation of these findings. Successful replication of this data would warrant progression into further safety pharmacology and toxicology studies, followed by clinical development for indications such as sarcopenia and osteoporosis.[8] The continued exploration of novel chemical scaffolds, such as the pyridinyl-cyclobutane core of PYR-C4, is essential for advancing the field and realizing the full therapeutic potential of selective androgen receptor modulation.

References

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-(2-Pyridinyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of your workflow, from discovery to disposal, is conducted with the highest standards of safety and scientific integrity. This guide provides a detailed protocol for the proper disposal of 1-(2-Pyridinyl)cyclobutanecarboxamide, a compound for which specific regulatory data may not be widely available. In such cases, a conservative approach grounded in the chemical's structural characteristics is paramount. The pyridine moiety is the key structural alert that dictates the handling and disposal precautions for this compound.

The following procedures are designed to be a self-validating system, ensuring compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) and promoting a culture of safety within your laboratory.

The Foundational Principle: Hazard Assessment by Chemical Analogy

Given the absence of a specific Safety Data Sheet (SDS) for 1-(2-Pyridinyl)cyclobutanecarboxamide, we must infer its potential hazards from its parent structure, pyridine. Pyridine is classified by the Environmental Protection Agency (EPA) as a hazardous waste.[1][2] It is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[3] Therefore, as a precautionary principle, 1-(2-Pyridinyl)cyclobutanecarboxamide and any materials contaminated with it must be managed as hazardous waste.

Disposal must be conducted in accordance with federal, state, and local regulations.[4] Under RCRA, waste pyridine is listed under the waste code F005, which includes spent non-halogenated solvents such as toluene, methyl ethyl ketone, and pyridine.[1][2] This classification mandates a stringent disposal pathway that strictly prohibits sewer or general trash disposal.[5][6]

Pre-Disposal Protocol: Segregation and Accumulation

Proper disposal begins at the point of generation. Adhering to a systematic pre-disposal protocol is essential for ensuring safety and regulatory compliance.

Step-by-Step Waste Accumulation Procedure
  • Waste Identification: All waste streams containing 1-(2-Pyridinyl)cyclobutanecarboxamide, including neat compound, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be designated as hazardous waste.

  • Container Selection:

    • Utilize only containers that are in good condition and compatible with the waste.[7] The Occupational Safety and Health Administration (OSHA) requires containers to be chemically compatible with the stored waste and equipped with secure, leak-proof closures.[5]

    • For liquid waste, high-density polyethylene (HDPE) carboys are generally suitable. For solid waste, use wide-mouth HDPE containers or sealable bags for contaminated debris.

  • Waste Segregation: This is a critical step to prevent dangerous chemical reactions.

    • Never mix incompatible wastes. [5][8] Based on the known reactivity of pyridine derivatives, 1-(2-Pyridinyl)cyclobutanecarboxamide waste should be kept separate from the materials listed in the table below.

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Proper Labeling: All waste containers must be clearly labeled from the moment the first drop of waste is added.

    • The label must include the words "Hazardous Waste" .[7]

    • List the full chemical name: "1-(2-Pyridinyl)cyclobutanecarboxamide" . Do not use abbreviations or chemical formulas.[7]

    • Indicate the approximate percentage of each component in the container.

    • Include relevant hazard information (e.g., "Combustible," "Toxic").

  • Container Management:

    • Keep waste containers closed at all times except when adding waste.[7][9] Do not leave a funnel in the container.[7]

    • Inspect waste containers weekly for any signs of leakage or degradation.[7]

Parameter Guideline Rationale & Source
EPA Waste Code F005 (inferred from pyridine moiety)Pyridine is a listed spent solvent waste under RCRA.[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Acid chloridesTo prevent violent reactions, thermal decomposition, or the release of toxic gases.[6][10][11]
Required PPE Chemical-resistant gloves (e.g., nitrile), Safety glasses/goggles, Lab coatTo protect against skin and eye contact.[4][12]
Spill Cleanup Use inert, non-combustible absorbent material (e.g., vermiculite, sand, earth).To safely contain the spill without reacting with the chemical.[4][6]

Disposal Workflow: From Lab Bench to Final Disposition

The disposal of 1-(2-Pyridinyl)cyclobutanecarboxamide is not a task for individual researchers to carry out to completion. The process involves a coordinated handoff to your institution's Environmental Health & Safety (EH&S) department, who will manage the final disposal through a licensed hazardous waste facility.

The following diagram outlines the decision-making and operational workflow for compliant disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management A Waste Generation (e.g., reaction quench, contaminated gloves) B Is Waste Hazardous? A->B C Select Compatible Waste Container B->C Yes (Precautionary Principle) D Label Container: 'Hazardous Waste' + Chemical Name C->D E Segregate from Incompatible Wastes D->E F Store in Satellite Accumulation Area (SAA) E->F G Container Full (or >12 months old) F->G G->F No H Submit Waste Pickup Request to EH&S G->H Yes I EH&S Collects Waste from Laboratory H->I J Transport to Central Accumulation Area I->J K Manifest & Transport to Licensed Disposal Facility J->K L Final Disposal (e.g., Incineration) K->L

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.